molecular formula C9H13ClN4O B1520469 1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-ol CAS No. 1386832-48-9

1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-ol

Cat. No.: B1520469
CAS No.: 1386832-48-9
M. Wt: 228.68 g/mol
InChI Key: ROCFIMCCBFEAAG-UHFFFAOYSA-N
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Description

1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-ol (CAS 1386832-48-9) is a chemical intermediate of significant interest in medicinal chemistry, particularly in the synthesis of novel antimicrobial agents. With a molecular formula of C9H13ClN4O and a molecular weight of 228.68 g/mol, this compound features a 2-amino-6-chloropyrimidine core, a scaffold known for its ability to form stable hydrogen-bonded structures, which is critical for molecular recognition in biological systems . Recent research has utilized this compound as a key precursor in the development of quinolinyl pyrimidine derivatives, which are investigated as potent inhibitors of type II NADH dehydrogenase (NDH-2) . NDH-2 is an essential enzyme in the electron transport chain of major microbial pathogens, including Mycobacterium tuberculosis and ESKAPE bacteria, making it a promising target for new antibiotics . These inhibitors are central to efforts in overcoming multi-drug resistant infections. The product is intended for research applications as a building block in organic synthesis and drug discovery programs. It is supplied with a minimum purity of 95% and must be stored according to standard laboratory safety procedures. This product is strictly for laboratory research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-amino-6-chloropyrimidin-4-yl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4O/c10-7-4-8(13-9(11)12-7)14-3-1-2-6(15)5-14/h4,6,15H,1-3,5H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCFIMCCBFEAAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC(=NC(=N2)N)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic

Part 1: Executive Summary & Strategic Rationale

The synthesis of 1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-ol represents a critical regioselective transformation in the construction of pharmacologically active pyrimidine scaffolds, particularly for SHP2 (e.g., TNO155 analogs) and KRAS inhibitors.

The core challenge in this synthesis is regiochemical fidelity . The starting material, 2-amino-4,6-dichloropyrimidine, is chemically symmetric regarding the C4 and C6 positions. However, once the first nucleophilic attack occurs, the symmetry breaks. The objective is to achieve exclusive mono-substitution (


) while preventing the thermodynamic bis-substitution  byproduct.

This guide details a robust, scalable protocol emphasizing kinetic control to maximize yield and purity.

Part 2: Retrosynthetic Analysis & Mechanism

The Disconnection: The target molecule is assembled via a Nucleophilic Aromatic Substitution (


) at the C4 position of the pyrimidine ring.
  • Electrophile: 2-Amino-4,6-dichloropyrimidine (Commercially available, inexpensive).

  • Nucleophile: Piperidin-3-ol (Chiral or Racemic, depending on target stereochemistry).

  • Leaving Group: Chloride (

    
    ).
    

Mechanistic Insight: The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex intermediate. The 2-amino group (


) is electron-donating, which slightly deactivates the ring compared to 2,4,6-trichloropyrimidine, requiring moderate thermal activation or polar aprotic solvents to drive the reaction.

ReactionMechanism SM1 2-Amino-4,6- dichloropyrimidine TS Meisenheimer Complex (Transition State) SM1->TS + SM2, Base (Kinetic Control) SM2 Piperidin-3-ol (Nucleophile) SM2->TS Prod Target Product: Mono-substituted TS->Prod - HCl (Major Path) ByProd Impurity: Bis-substituted Prod->ByProd + Excess SM2 (Over-reaction)

Figure 1: Reaction pathway highlighting the critical branch point between mono-substitution (Target) and bis-substitution (Impurity).

Part 3: Experimental Protocol

Safety Note: Chlorinated pyrimidines are potential sensitizers. Piperidines are irritants. Perform all operations in a fume hood.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]Function
2-Amino-4,6-dichloropyrimidine 163.991.0Electrophile
Piperidin-3-ol (HCl salt or free base)101.151.05Nucleophile
DIPEA (N,N-Diisopropylethylamine)129.242.5Base/Scavenger
Isopropanol (IPA) or DMF -10 VSolvent

Note: If using Piperidin-3-ol HCl salt, increase DIPEA to 3.5 equiv to neutralize the salt first.

Step-by-Step Procedure

1. Reaction Setup (0 h):

  • Charge a reaction vessel with 2-Amino-4,6-dichloropyrimidine (1.0 eq) and Isopropanol (10 volumes).

  • Rationale: IPA is chosen over DMF for easier workup (precipitation) and lower toxicity, though DMF offers faster kinetics.

  • Add DIPEA (2.5 eq) in one portion. The slurry may clear slightly.

  • Critical Step: Cool the mixture to 0–5 °C using an ice bath.

    • Why? Low temperature suppresses the rate of the second substitution, ensuring the piperidine reacts with the most electrophilic site only once.

2. Nucleophile Addition (0.5 h):

  • Dissolve Piperidin-3-ol (1.05 eq) in minimal IPA (2 volumes).

  • Add the piperidine solution dropwise over 30–60 minutes to the cold pyrimidine mixture.

  • Control: Maintain internal temperature < 10 °C during addition.

3. Reaction Progression (1–4 h):

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

  • Stir for 2–4 hours.

  • Monitor: Check via HPLC or TLC (5% MeOH in DCM).

    • Target: < 2% remaining Dichloropyrimidine.

    • Impurity Check: Ensure Bis-substituted product is < 5%.

  • Optimization: If reaction is sluggish after 4h, heat to 40–50 °C . Do not exceed 60 °C to avoid bis-substitution.

4. Workup & Isolation:

  • Method A (Precipitation - Preferred):

    • Add Water (20 volumes) dropwise to the reaction mixture while stirring vigorously.

    • The product should precipitate as a white/off-white solid.

    • Stir for 1 hour to mature the crystal.

    • Filter the solid and wash with water (2 x 5 vol) and cold heptane (2 x 5 vol).

    • Dry under vacuum at 45 °C.

  • Method B (Extraction - If oil forms):

    • Concentrate IPA under reduced pressure.

    • Dilute residue with EtOAc and Water.

    • Extract aqueous layer with EtOAc (3x).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      

Part 4: Process Workflow & Logic

This workflow diagram illustrates the decision gates required to ensure batch quality.

ProcessFlow Start Start: Charge Electrophile + Solvent Cool Cool to 0°C Add Base Start->Cool AddNuc Slow Addition of Piperidin-3-ol Cool->AddNuc Monitor HPLC Monitor (Target > 95%) AddNuc->Monitor Heat Heat to 45°C (If conversion < 90%) Monitor->Heat Incomplete Quench Quench: Add Water (Anti-solvent) Monitor->Quench Pass Heat->Monitor Re-check Filter Filtration & Drying Quench->Filter

Figure 2: Operational workflow emphasizing the temperature control loop for conversion management.

Part 5: Critical Process Parameters (CPPs)

ParameterSpecificationImpact on Quality
Stoichiometry 1.05 eq AmineExcess amine (>1.1 eq) drastically increases bis-substitution impurity.
Temperature 0°C

RT
High initial temp leads to exotherm and loss of regioselectivity.
Base Choice DIPEA or

Inorganic bases (

) require water/DMF systems; DIPEA allows homogenous organic phase.
Water Addition Rate controlledAdding water too fast during workup can trap impurities (occlusion).

Part 6: Analytical Characterization

To validate the synthesis, the following spectral features must be confirmed:

  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • Pyrimidine Proton: Singlet around

      
       5.8–6.0 ppm (C5-H). Note: The loss of symmetry makes this distinct.
      
    • Amino Group: Broad singlet around

      
       6.5 ppm (
      
      
      
      ).
    • Piperidine Ring: Multiplets at

      
       1.5–4.5 ppm. The proton geminal to the hydroxyl group (CH-OH) should appear around 
      
      
      
      3.5–3.8 ppm.
  • Mass Spectrometry (LC-MS):

    • m/z: Calculated

      
      .
      
    • Isotope Pattern: Distinct Chlorine pattern (

      
       ratio of 3:1).
      

Part 7: References

  • Regioselectivity in Pyrimidines:

    • Title: "Regioselectivity of SNAr Reactions on 2,4-Dichloropyrimidines."

    • Source: WuXi AppTec, QM Magic Class, Chapter 29.

    • URL:[Link]

  • Analogous Synthesis (SHP2 Inhibitors):

    • Title: "Substituted Pyrazines and Pyrimidines as SHP2 Inhibitors (Patent WO2015107495)."

    • Source: World Intellectual Property Organization.[2]

    • URL:

  • General SNAr Methodology:

    • Title: "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde."

    • Source: MDPI Molbank 2022.

    • URL:[Link][1][3][4][5][6]

Sources

Structure Elucidation of 1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold & The Challenge

The compound 1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-ol represents a critical "privileged scaffold" in fragment-based drug discovery (FBDD).[1] The 2-aminopyrimidine core is a ubiquitous motif in kinase inhibitors (e.g., CDK, ERK inhibitors), functioning as a hinge-binder, while the chloropyrimidine moiety serves as an electrophilic handle for further diversification.[2]

The structural elucidation of this molecule presents three distinct challenges that this guide will address:

  • Chemoselectivity: Confirming

    
    -alkylation (desired) versus 
    
    
    
    -alkylation (undesired) of the bifunctional piperidin-3-ol.
  • Stoichiometry: Distinguishing the mono-substituted product (target) from the di-substituted byproduct.[1]

  • Stereochemistry: Establishing the enantiomeric purity of the C3-hydroxyl center on the piperidine ring.

Synthetic Route & Mechanistic Logic[1][2][3][4]

To understand the structure, one must understand its genesis.[2] The synthesis relies on a Nucleophilic Aromatic Substitution (


).[1][2][3][4]
Reaction Design
  • Electrophile: 2-Amino-4,6-dichloropyrimidine.[1][5] Note that C4 and C6 are chemically equivalent due to the axis of symmetry passing through C2 and C5.[1]

  • Nucleophile: Piperidin-3-ol.[1] This contains a secondary amine and a secondary alcohol.[1][2][6]

  • Causality: Under mild basic conditions (Et

    
    N or K
    
    
    
    CO
    
    
    ) in polar aprotic solvents (DMF or DMSO), the amine is significantly more nucleophilic than the alcohol, favoring
    
    
    -alkylation.[1][2]
Visualization: Reaction Pathway

The following diagram outlines the synthetic flow and the competing pathways that must be ruled out during elucidation.

ReactionPathway SM1 2-Amino-4,6- dichloropyrimidine Complex Meisenheimer Complex SM1->Complex + SM2, Base SM2 Piperidin-3-ol Product Target: N-Alkylated (Mono-substituted) Complex->Product Kinetic Major (N-attack) Side1 Byproduct: O-Alkylated Complex->Side1 Thermodynamic Minor (O-attack) Side2 Byproduct: Di-substituted Product->Side2 + Excess SM2 (Over-reaction)

Caption: Figure 1. S_NAr reaction pathway showing the target N-alkylated product and potential impurities (O-alkylated and Di-substituted).

Analytical Hierarchy & Elucidation Protocols

We employ a "Self-Validating" analytical workflow. Each step confirms a structural feature that the previous step could not.[1]

Level 1: Mass Spectrometry (The Chlorine Signature)

Before NMR, verify the halogen count.[2] Chlorine naturally exists as


Cl (75.8%) and 

Cl (24.2%).[1][2]
  • Target Criteria: The mass spectrum must show an M and M+2 peak with a 3:1 intensity ratio .

  • Validation:

    • If ratio is 3:1

      
       Mono-substitution (One Cl remains).[1][2]
      
    • If ratio is 9:6:1

      
       Starting material (Two Cl).[1][2]
      
    • If no isotope pattern

      
       Di-substitution (No Cl).[1]
      
Level 2: NMR Spectroscopy (Regio- & Chemoselectivity)

This is the primary tool for ruling out


-alkylation.[1]
Predicted NMR Data Table
NucleiChemical Shift (

)
MultiplicityIntegrationAssignment Logic
Pyrimidine H5 5.85 - 6.10 ppmSinglet (s)1HDiagnostic.[1] If this proton disappears, you have C5 substitution (unlikely).[1][2]
NH

(Exch)
6.30 - 6.80 ppmBroad Singlet2HAmino group on pyrimidine.[1][2]
Piperidine H2 4.10 - 4.40 ppmMultiplet2H

-protons to Nitrogen.[1] Downfield shift confirms

-arylation.[1]
Piperidine H3 3.50 - 3.70 ppmMultiplet1HCarbinol proton (CH-OH).[1]
Piperidine H4/5/6 1.40 - 3.10 ppmMultiplets6HRemaining ring protons.[1]
The "Smoking Gun" Experiment: 2D HMBC

To definitively prove


-alkylation over 

-alkylation, perform a Heteronuclear Multiple Bond Correlation (HMBC) experiment.[1]
  • Look for: A correlation between the Piperidine H2/H6 (

    
    -protons) and the Pyrimidine C4  carbon.
    
  • Absence: If

    
    -alkylation occurred, the H3 (carbinol) proton would show the strong correlation to the pyrimidine ring, not the amine protons.[2]
    
Level 3: Stereochemical Analysis (Chiral HPLC)

The piperidine C3 position is a chiral center.[1][2] Standard synthesis from racemic piperidin-3-ol yields a racemate.[1] If using chiral starting material, enantiomeric excess (ee) must be validated.[1][2]

Protocol: Chiral HPLC Method

  • Column: Chiralpak AD-H or IC (Amylose/Cellulose based).[1][2]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2][7]

  • Detection: UV @ 254 nm (Pyrimidine absorption).[1][2][8]

  • Expectation: Two peaks with baseline resolution (

    
    ) for the racemate.
    

Experimental Protocols

Synthesis of this compound[1]
  • Charge: To a reaction vessel, add 2-amino-4,6-dichloropyrimidine (1.0 eq, 164 g/mol ) and DMF (10 volumes).

  • Base: Add Triethylamine (1.2 eq). Stir at ambient temperature for 10 minutes.

  • Addition: Add Piperidin-3-ol (1.05 eq). Note: Slight excess ensures consumption of the electrophile.[1]

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.[1][2]

  • Workup: Cool to RT. Pour into ice water (30 volumes). The product often precipitates as a white/off-white solid.[1]

    • If solid:[2][9][7][8][10] Filter and wash with water.[1][2]

    • If oil:[1][2] Extract with EtOAc, wash with brine, dry over Na

      
      SO
      
      
      
      .[2]
  • Purification: Recrystallize from EtOH/Water or perform flash chromatography (DCM:MeOH gradient) if necessary.

Structural Validation Logic Flow

Use the following logic gate to confirm the structure of your isolated material.

ElucidationLogic Start Isolated Solid MS_Check LC-MS Analysis Start->MS_Check Iso_Pattern Isotope Pattern? MS_Check->Iso_Pattern Mono 3:1 (M:M+2) Mono-Cl Iso_Pattern->Mono Yes Di No Isotope Pattern (Di-sub) Iso_Pattern->Di No NMR_Check 1H NMR & HMBC Mono->NMR_Check Linkage HMBC Correlation H2/H6 -> Pyr-C4? NMR_Check->Linkage N_Alk N-Alkylated (Correct) Linkage->N_Alk Yes O_Alk O-Alkylated (Incorrect) Linkage->O_Alk No (H3 -> C4) Chiral_Check Chiral HPLC N_Alk->Chiral_Check Final Validated Structure Chiral_Check->Final

Caption: Figure 2. Decision tree for structural validation, filtering out regiochemical and stoichiometric impurities.

Troubleshooting & Critical Parameters

Rotamers

At room temperature, the C-N bond between the pyrimidine and piperidine may exhibit restricted rotation, leading to broadened NMR signals .[2]

  • Solution: If peaks are broad, run the NMR at 50°C (323 K) . This increases the rotation rate, sharpening the peaks (coalescence).[2]

Solubility

The free base is moderately soluble in DMSO and MeOH but poor in water.[1]

  • For Biological Assay: Dissolve in 100% DMSO to make a 10 mM stock, then dilute into buffer.

  • For NMR: DMSO-

    
     is the preferred solvent over CDCl
    
    
    
    due to the polarity of the hydroxyl and amino groups.[1]

References

  • Microwave Assisted Synthesis of 2-Amino-4-Chloro-Pyrimidine Derivatives. Arabian Journal of Chemistry, 2022.

  • Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. WuXi AppTec QM Magic Class, Chapter 48.

  • Estimation of Enantiomeric Impurity in Piperidin-3-amine by Chiral HPLC. Chirality, 2014.[1][10]

  • Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Molecules, 2022.

  • 2,4-Diamino-6-chloropyrimidine PubChem Entry. National Library of Medicine.[1] [1][2]

Sources

Spectroscopic data for 1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-ol

Introduction

This compound is a heterocyclic compound featuring a bicyclic structure composed of a substituted pyrimidine ring and a piperidinol moiety. The pyrimidine core is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Similarly, the piperidine ring is a prevalent structural motif in many pharmaceuticals due to its favorable pharmacokinetic properties. The combination of these two pharmacophores in this compound suggests its potential as a valuable building block in drug discovery and development. This guide provides a detailed overview of the expected spectroscopic data for this compound, offering a predictive analysis of its ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy profiles. The information presented herein is intended to assist researchers in the identification, characterization, and quality control of this molecule.

Molecular Structure

The chemical structure of this compound is depicted below, with atoms numbered for spectroscopic assignment purposes.

Figure 2. Key expected ¹H-¹H couplings in the piperidine ring.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound would show the following signals:

Carbon(s) Predicted Chemical Shift (δ, ppm) Notes
C2~160 - 165Carbon in the pyrimidine ring attached to two nitrogens.
C4~165 - 170Carbon in the pyrimidine ring attached to nitrogen and chlorine.
C6~155 - 160Carbon in the pyrimidine ring attached to nitrogen and chlorine.
C5~95 - 105Carbon in the pyrimidine ring attached to a hydrogen.
C12~65 - 75Carbon of the piperidine ring bearing the hydroxyl group.
C10, C14~45 - 55Carbons of the piperidine ring adjacent to the nitrogen.
C11, C13~20 - 35Remaining carbons of the piperidine ring.

Justification of Predictions:

  • Pyrimidine Carbons: The carbons within the pyrimidine ring (C2, C4, C6) are expected to be significantly downfield due to the strong electron-withdrawing effects of the electronegative nitrogen and chlorine atoms. The carbon atom C5, bonded to a hydrogen, will be the most upfield of the pyrimidine carbons.

  • Piperidine Carbons: The carbon atom C12, attached to the hydroxyl group, will be deshielded and appear in the 65-75 ppm range. The carbons adjacent to the piperidine nitrogen (C10 and C14) will be in the 45-55 ppm region. The remaining piperidine carbons (C11 and C13) will be found in the more upfield aliphatic region.

Experimental Protocol for ¹³C NMR:

  • Prepare the sample as described for ¹H NMR, though a higher concentration may be needed.

  • Acquire the ¹³C NMR spectrum on a 400 MHz or higher field NMR spectrometer. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each carbon.

  • Process the data (Fourier transformation, phase correction, and baseline correction).

  • Reference the spectrum to the solvent peak.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): The expected monoisotopic mass of this compound (C₉H₁₃ClN₄O) is approximately 228.08 g/mol .

  • Isotopic Pattern: A key feature will be the presence of an (M+2)⁺ peak with an intensity of about one-third of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom.

  • Major Fragment Ions: Fragmentation is likely to occur at the piperidine ring and the bond connecting the two ring systems.

Ionization Techniques:

Electrospray ionization (ESI) would be a suitable technique for this molecule, as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. Electron ionization (EI) could also be used and would likely lead to more extensive fragmentation, providing more structural information.

General Procedure for Mass Spectrometry:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

  • Acquire the mass spectrum in the desired mass range.

M [M]+• m/z = 228/230 F1 [M - Cl]+• M->F1 F2 [M - C5H10NO]+ M->F2 F3 [C4H3N3Cl]+ M->F3

Figure 3. Plausible fragmentation pathways in mass spectrometry.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is a useful technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands:

Functional Group Predicted Wavenumber (cm⁻¹) Vibration
N-H (amine)3300 - 3500Stretching
O-H (alcohol)3200 - 3600 (broad)Stretching
C-H (aliphatic)2850 - 3000Stretching
C=N, C=C (pyrimidine)1500 - 1650Stretching
C-N1000 - 1350Stretching
C-O1050 - 1150Stretching
C-Cl600 - 800Stretching

Interpretation of IR Spectrum:

  • The presence of broad absorption bands in the 3200-3600 cm⁻¹ region would be indicative of the N-H and O-H stretching vibrations.

  • The sharp peaks in the 2850-3000 cm⁻¹ range would confirm the presence of C-H bonds in the piperidine ring.

  • Absorptions in the 1500-1650 cm⁻¹ region would correspond to the C=N and C=C stretching vibrations of the pyrimidine ring.

  • The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of absorptions, including the C-N, C-O, and C-Cl stretching vibrations, which are characteristic of the molecule as a whole.

Experimental Protocol for IR Spectroscopy:

  • For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Alternatively, dissolve the sample in a suitable solvent and deposit a thin film onto a salt plate (e.g., NaCl or KBr).

  • Place the sample in the IR spectrometer and acquire the spectrum.

Synthesis Context

The synthesis of this compound would likely involve the nucleophilic substitution of a chlorine atom on a di- or tri-substituted pyrimidine ring with the nitrogen of 3-hydroxypiperidine. For instance, a common precursor would be 2-amino-4,6-dichloropyrimidine, where one of the chlorine atoms is selectively displaced by the piperidine nucleophile. The synthesis of related 2,4-diaminopyrimidine derivatives often starts from 2,4-diamino-6-hydroxypyrimidine, which is then chlorinated using reagents like phosphorus oxychloride (POCl₃). [1]The purification of the final product, typically by column chromatography or recrystallization, is crucial for obtaining clean spectroscopic data.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a predictive framework for the characterization of this compound. The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy allows for the unambiguous confirmation of its chemical structure. The predicted data, based on the analysis of its constituent functional groups and comparison with related structures, will serve as a valuable reference for researchers working with this compound, facilitating its identification, purity assessment, and further development in various scientific applications.

References

  • ResearchGate. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • PubChem. N-(2-{4-[(6M)-3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl}pyridine-4-carbonyl)-3-methyl-L-valyl-(4R)-4-hydroxy-N-{(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl}-L-prolinamide. [Link]

  • Yeast Metabolome Database. Piperidine (YMDB01338). [Link]

  • PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]

  • PMC. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

  • MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]

  • PubChem. 2,4-Diamino-6-chloropyrimidine. [Link]

Sources

Role of piperidin-3-ol scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The Role of Piperidin-3-ol Scaffold in Medicinal Chemistry[1]

Executive Summary

The piperidin-3-ol (3-hydroxypiperidine) scaffold represents a "privileged structure" in modern medicinal chemistry, valued not merely as a structural spacer but as a high-utility chiral chiron. Unlike its 4-hydroxy isomer, which is achiral and symmetric, the 3-hydroxy variant introduces a stereocenter at the C3 position, breaking the symmetry of the piperidine ring. This feature allows medicinal chemists to exploit specific vector orientations for substituents, modulate basicity via inductive effects, and utilize the hydroxyl group as a versatile handle for stereospecific nucleophilic substitutions (e.g., Mitsunobu inversion).

This guide analyzes the piperidin-3-ol scaffold through the lens of structural biology and synthetic utility, focusing on its critical role in the synthesis of blockbuster kinase inhibitors like Ibrutinib and its application in iminosugar therapeutics like Miglustat .

Structural & Stereochemical Analysis[2]

Chiral Architecture and Vector Control

The piperidin-3-ol scaffold exists as two enantiomers: (3R)-piperidin-3-ol and (3S)-piperidin-3-ol. This chirality is paramount in drug design because the C3 position often dictates the trajectory of attached pharmacophores into a protein binding pocket.

  • Vector Orientation: In the chair conformation, a substituent at C3 can adopt an axial or equatorial orientation. The equilibrium is governed by A-values (steric bulk) and electronic factors (hydrogen bonding).

  • Inductive Modulation: The electronegative oxygen at C3 (β-position to the nitrogen) lowers the pKa of the piperidine nitrogen (typically ~9-10) compared to unsubstituted piperidine (pKa ~11.2). This pKa modulation is a strategic tool to fine-tune oral bioavailability and blood-brain barrier (BBB) penetration by reducing the fraction of ionized drug at physiological pH.

Conformational Dynamics

The 3-hydroxypiperidine ring is not static. It undergoes ring flipping between chair conformers.[2][3]

  • H-Bond Stabilization: An intramolecular hydrogen bond between the hydroxyl proton and the piperidine nitrogen lone pair can stabilize the axial conformer of the hydroxyl group, particularly in non-polar solvents. However, in aqueous biological media, the equatorial preference usually dominates due to solvation and steric minimization.

Conformation cluster_0 Conformational Equilibrium Axial Axial-OH Conformer (Stabilized by Intramolecular H-bond) Equatorial Equatorial-OH Conformer (Sterically Favored) Axial->Equatorial Ring Flip (K_eq > 1 in water)

Figure 1: Conformational equilibrium between axial and equatorial forms. In medicinal chemistry, locking this conformation (e.g., via bulky N-substituents) is often necessary to maximize binding affinity.

Synthetic Access: The "Make"

Accessing the scaffold with high enantiomeric excess (ee) is the first critical step. While classical resolution of racemates is possible, modern workflows prioritize Biocatalytic Asymmetric Reduction or Chiral Pool Synthesis .

Biocatalytic Route (Green Chemistry)

The most efficient industrial route to the chiral scaffold (specifically (S)-N-Boc-3-hydroxypiperidine) utilizes Ketoreductases (KREDs) or Aldo-Keto Reductases (AKRs) to reduce N-Boc-3-piperidone.

  • Substrate: N-Boc-3-piperidone.[]

  • Catalyst: Recombinant KRED/AKR (e.g., from Candida parapsilosis or engineered variants).

  • Cofactor: NADPH (recycled via Glucose Dehydrogenase/Glucose).

  • Outcome: >99% ee, 100% conversion, ambient temperature.

Chemical Route (Hydroboration-Oxidation)

Alternatively, the scaffold can be accessed from 3-hydroxypyridine via hydrogenation, though this often yields a racemate requiring resolution. A more stereocontrolled chemical route involves the hydroboration-oxidation of enantiopure tetrahydropyridines derived from chiral amino acids.

Medicinal Chemistry Applications: The "Use"

The utility of piperidin-3-ol divides into two primary strategies: using the OH as a Chiral Leaving Group (Stereochemical Inversion) or as a Pharmacophore (H-bond donor).

Strategy A: The Chiral Inversion Handle (Case Study: Ibrutinib)

Ibrutinib (Imbruvica) , a BTK inhibitor for mantle cell lymphoma, utilizes the piperidine ring to orient its acrylamide "warhead."

  • The Challenge: The final drug requires an (R)-configuration at the piperidine C3 position to correctly position the Michael acceptor for covalent bonding with Cys481 in BTK.

  • The Solution: The synthesis starts with (S)-N-Boc-3-hydroxypiperidine .[]

  • The Mechanism: A Mitsunobu Reaction is employed to couple the pyrazolopyrimidine core to the piperidine.[5] The Mitsunobu reaction proceeds via an SN2 mechanism, causing a complete inversion of configuration from (S) (in the starting material) to (R) (in the product).

IbrutinibSynthesis Start (S)-N-Boc-3-hydroxypiperidine (Chiral Scaffold) Reaction Mitsunobu Coupling (PPh3, DIAD) Start->Reaction OH Activation Core Pyrazolopyrimidine Core (Nucleophile) Core->Reaction Nucleophilic Attack Intermediate (R)-N-Boc-3-(Heterocycle)-piperidine (Inverted Configuration) Reaction->Intermediate SN2 Inversion (S -> R) Final Ibrutinib (Acrylamide attachment) Intermediate->Final Deprotection & Acylation

Figure 2: The strategic use of (S)-piperidin-3-ol to generate the (R)-enantiomer in Ibrutinib via Mitsunobu inversion.

Strategy B: The Hydrophilic Pharmacophore (Case Study: Miglustat)

In iminosugars like Miglustat (N-butyl-1-deoxynojirimycin), the piperidine ring mimics the pyranose ring of sugars. Here, the hydroxyl groups (including the C3-OH) are retained in the final molecule.

  • Mechanism: The protonated piperidine nitrogen mimics the oxocarbenium ion transition state of glycosidases.

  • Role of 3-OH: It acts as a critical hydrogen bond donor/acceptor, mimicking the C2 or C3 hydroxyl of glucose/galactose, ensuring specific binding to the active site of enzymes like glucosylceramide synthase.

Detailed Experimental Protocols

Protocol 4.1: Biocatalytic Synthesis of (S)-N-Boc-3-Hydroxypiperidine

This protocol yields the high-purity (S)-enantiomer used as the Ibrutinib precursor.

Reagents:

  • N-Boc-3-piperidone (10 g, 50 mmol)

  • Recombinant KRED/AKR enzyme (e.g., AKR-43 or commercially available equivalent)

  • Glucose Dehydrogenase (GDH) (for cofactor recycling)

  • NADP+ (catalytic amount)

  • Glucose (1.5 eq)

  • Buffer: Potassium Phosphate (100 mM, pH 7.0)

Procedure:

  • Buffer Prep: Dissolve glucose (13.5 g) in 200 mL of phosphate buffer. Adjust pH to 7.0.

  • Cofactor Mix: Add NADP+ (50 mg) and GDH (500 units) to the buffer.

  • Substrate Addition: Dissolve N-Boc-3-piperidone in a minimal amount of DMSO (if solubility is low) or add directly to the buffer under vigorous stirring.

  • Reaction: Add the KRED enzyme (100-200 mg depending on activity). Stir at 30°C for 24 hours. Monitor consumption of ketone via TLC (Hexane:EtOAc 3:1) or HPLC.

  • Workup: Extract the reaction mixture with Ethyl Acetate (3 x 100 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Result: (S)-N-Boc-3-hydroxypiperidine is typically obtained as a white solid/oil (Yield >95%, ee >99%).

Protocol 4.2: Mitsunobu Coupling (Inversion)

General protocol for coupling the scaffold to a nucleophilic heterocycle (Ar-NH).

Reagents:

  • (S)-N-Boc-3-hydroxypiperidine (1.0 eq)

  • Nucleophile (e.g., Pyrazolopyrimidine core) (1.0 eq)[6]

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • DIAD (Diisopropyl azodicarboxylate) (1.5 eq)

  • Solvent: Anhydrous THF

Procedure:

  • Dissolution: Dissolve (S)-N-Boc-3-hydroxypiperidine, the nucleophile, and PPh₃ in anhydrous THF under Nitrogen atmosphere. Cool to 0°C.

  • Addition: Add DIAD dropwise over 15 minutes. The solution will turn yellow.

  • Reaction: Allow to warm to room temperature and stir for 12-18 hours.

  • Validation: Monitor by LC-MS for the disappearance of the alcohol and appearance of the coupled product (mass = Nucleophile + Piperidine - H₂O).

  • Workup: Concentrate THF. Triturate with ether or purify via flash chromatography.

  • Note: The product will have the (R)-configuration at the piperidine C3 position.

Future Outlook: Escaping "Flatland"

The piperidin-3-ol scaffold is central to the industry's shift away from flat, aromatic-heavy compounds ("Flatland") toward 3D-rich architectures.

  • Fragment-Based Drug Discovery (FBDD): 3-substituted piperidines offer higher Fsp3 (fraction of sp3 carbons) scores, which correlates with better clinical success rates due to improved solubility and lower promiscuity.

  • C-H Activation: Emerging methods allow for the late-stage functionalization of the C3 position in piperidines, potentially bypassing the need for pre-functionalized scaffolds.

References

  • Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine: Wang, Z., et al.[] "Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-Keto Reductase." Applied Biochemistry and Biotechnology, 2017.

  • Ibrutinib Synthesis & Mitsunobu Inversion: Honigberg, L. A., et al. "Inhibitors of Bruton's Tyrosine Kinase." U.S. Patent 8,158,786, 2012. (Describes the coupling of 3-hydroxypiperidine with inversion).

  • Piperidine Scaffold in Medicinal Chemistry: Goel, R., et al. "The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry." BenchChem Technical Guides, 2025.

  • Conformational Analysis of Piperidines: Blackburne, I. D., et al. "Conformation of piperidine and of derivatives with additional ring hetero atoms."[7][8] Accounts of Chemical Research, 1975.

  • Iminosugars and Miglustat: Winchester, B., et al. "The structural basis of mimics of glycosidase transition states." Biochemical Society Transactions, 1992.

Sources

Precision Targeting with the Aminopyrimidine Scaffold: From Structural Biology to Clinical Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In the landscape of small-molecule drug discovery, the aminopyrimidine core stands as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for a diverse array of receptors. Its dominance is not accidental; the 2-aminopyrimidine and 4-aminopyrimidine motifs are structural bioisosteres of the adenine ring found in ATP.

This guide dissects the aminopyrimidine scaffold's utility, moving beyond basic chemistry into the structural biology of kinase inhibition, clinical success stories, and emerging therapeutic targets.[1] It provides researchers with actionable protocols for validating these targets using modern biophysical assays.

Structural Biology: The Hinge Binder Concept

The efficacy of aminopyrimidines stems from their ability to hijack the ATP-binding pocket of protein kinases.

The "Anchor" Mechanism

Kinases possess a flexible hinge region connecting the N-terminal and C-terminal lobes. ATP binds here via hydrogen bonds. Aminopyrimidines mimic this interaction:

  • N1 (Acceptor): Forms a hydrogen bond with the backbone amide (NH) of the hinge residue (often referred to as the "Gatekeeper+1" or similar position depending on the kinase).

  • C2-Amino (Donor): Forms a hydrogen bond with the backbone carbonyl (C=O) of the hinge residue.

This bidentate binding mode anchors the molecule, allowing substituents at the C4, C5, and C6 positions to explore the "selectivity pocket" (back pocket), the solvent-exposed front, or the gatekeeper region.

Visualization: The Interaction Logic

The following diagram illustrates the structural logic of how an aminopyrimidine inhibitor competes with ATP at the kinase hinge region.

HingeBinding cluster_kinase Kinase ATP Pocket Hinge Hinge Region (Backbone) Gatekeeper Gatekeeper Residue (Selectivity Filter) Pocket Hydrophobic Back Pocket Scaffold Aminopyrimidine Core Scaffold->Hinge H-Bond (N1 Acceptor) Scaffold->Hinge H-Bond (C2-NH2 Donor) Scaffold->Gatekeeper Steric Constraint Scaffold->Pocket Van der Waals R_Group R-Group (Solubilizing/Selectivity) Scaffold->R_Group C4/C6 Attachment

Figure 1: Schematic of the bidentate hydrogen bonding network between the aminopyrimidine core and the kinase hinge region.

Established Therapeutic Targets

The aminopyrimidine scaffold has been successfully deployed against three major classes of oncogenic drivers.

EGFR (Epidermal Growth Factor Receptor)[2][3][4][5]
  • Context: Non-Small Cell Lung Cancer (NSCLC).[1][2][3][4][5][6]

  • The Molecule: Osimertinib (Tagrisso). While structurally complex, it relies on a pyrimidine core to anchor into the ATP pocket of EGFR.

  • Mechanism: It targets the T790M "gatekeeper" mutation.[3] The pyrimidine core positions a Michael acceptor (acrylamide) to form a covalent bond with Cys797 .

  • Clinical Relevance: Third-generation inhibitors like Osimertinib are standard-of-care for EGFR-mutated NSCLC, specifically overcoming resistance to earlier generations (e.g., Gefitinib).

CDK4/6 (Cyclin-Dependent Kinases)[7]
  • Context: HR+/HER2- Breast Cancer.[7]

  • The Molecules: Palbociclib , Ribociclib , Abemaciclib .[8][9][10]

  • Mechanism: These drugs arrest the cell cycle in the G1 phase.[7] They utilize a 2-aminopyrimidine (or the fused pyrido[2,3-d]pyrimidine) system to bind Val101 in the CDK hinge.

  • Selectivity: The side chains are optimized to avoid inhibiting CDK1/2, which would cause excessive toxicity.

BTK (Bruton’s Tyrosine Kinase)
  • Context: Mantle Cell Lymphoma, CLL.

  • The Molecules: Ibrutinib (pyrazolo-pyrimidine), Zanubrutinib .

  • Mechanism: Similar to EGFR inhibitors, these use the scaffold to orient a reactive group toward Cys481 in BTK, blocking B-cell receptor signaling.[1]

Emerging Targets & Future Directions

Beyond the "Big Three," the scaffold is being adapted for novel targets and resistance mechanisms.[7]

Mps1 (TTK) Kinase

Mps1 is a dual-specificity kinase critical for the Spindle Assembly Checkpoint (SAC). Inhibition causes chromosomal segregation errors and tumor cell death.

  • Targeting Strategy: Recent studies highlight 2-aminopyrimidine derivatives that bind to the "flipped peptide" conformation of the Mps1 hinge, offering high selectivity over other kinases.

ALK2 (Activin A Receptor, Type I)
  • Disease: Fibrodysplasia Ossificans Progressiva (FOP) and DIPG (pediatric brain cancer).

  • Targeting Strategy: Aminopyridines and pyrimidines (e.g., K02288 derivatives) are being explored to inhibit the BMP signaling pathway. The challenge here is selectivity against other ALK family members (ALK1, ALK3).

Reversible Binders for C797S

The C797S mutation in EGFR prevents the covalent binding of Osimertinib.[5]

  • New Direction: Fourth-generation inhibitors are returning to reversible aminopyrimidine binders that exploit the hydrophobic back pocket more aggressively to compensate for the loss of the covalent bond.

Experimental Protocols (Self-Validating Systems)

To validate aminopyrimidine hits against these targets, researchers must move from biochemical potency to intracellular target engagement.

Biochemical: TR-FRET Kinase Assay (LanthaScreen)
  • Objective: Determine

    
     in a cell-free system.
    
  • Principle: Uses a Europium-labeled antibody that detects a phosphorylated tracer.[11] Binding of the inhibitor displaces the tracer, reducing the FRET signal.

Protocol:

  • Reagents: Prepare 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Prep: Serially dilute aminopyrimidine compounds in DMSO (3-fold dilutions). Transfer 100 nL to a 384-well low-volume plate.

  • Enzyme Mix: Add 5 µL of Kinase/Antibody mixture (e.g., EGFR T790M + Eu-anti-His). Control: Include a "No Enzyme" well for background subtraction.

  • Tracer Mix: Add 5 µL of Tracer (e.g., Kinase Tracer 199) + ATP (at

    
     concentration).
    
  • Incubation: Incubate for 1 hour at Room Temperature (protect from light).

  • Read: Measure TR-FRET on a plate reader (Ex: 340nm, Em: 615nm/665nm).

  • Analysis: Calculate Emission Ratio (

    
    ). Plot % Inhibition vs. log[Compound].
    
Cellular: NanoBRET™ Target Engagement (The Gold Standard)
  • Objective: Measure affinity inside a living cell (permeability + binding).

  • Why this protocol? Unlike Western Blots, this is quantitative and equilibrium-based. It uses Bioluminescence Resonance Energy Transfer (BRET).[12]

Protocol:

  • Transfection (Day 1): Transfect HEK293 cells with a plasmid encoding the Kinase-NanoLuc® fusion protein. Plate cells in a 96-well format.

  • Tracer Addition (Day 2): Remove media. Add Opti-MEM containing the Cell-Permeable Tracer (e.g., Tracer K-10) at a concentration determined by the tracer

    
    .
    
  • Compound Treatment: Add the test aminopyrimidine (serially diluted) to the cells.

    • Causality: The compound competes with the tracer for the kinase ATP pocket. If the compound binds, the tracer is displaced, and BRET signal decreases.[13]

  • Equilibration: Incubate for 2 hours at 37°C.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate / Extracellular Inhibitor solution.

    • Mechanism:[5] The extracellular inhibitor quenches any signal from lysed cells, ensuring you only measure intracellular binding.

  • Measurement: Read Donor (460nm) and Acceptor (618nm) signals immediately.

  • Calculation: Calculate BRET Ratio (Acceptor/Donor). Convert to MilliBRET units (mBU).

Pathway Visualization: The Downstream Effect

Understanding where these targets sit in the signaling cascade is crucial for combination therapy design.

SignalingPathway EGFR EGFR (Mutant) Target: Osimertinib RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD Upregulation CDK46 CDK4/6 Target: Palbociclib CyclinD->CDK46 Complex Formation Rb Rb (Retinoblastoma) CDK46->Rb Phosphorylation (Inactivation) E2F E2F Transcription Factor Rb->E2F Release (if Phosphorylated) Proliferation G1 -> S Transition (Proliferation) E2F->Proliferation Gene Expression

Figure 2: Integration of EGFR and CDK4/6 signaling pathways. Aminopyrimidines target the receptor level (EGFR) or the cell-cycle checkpoint (CDK4/6).

References

  • Cross, D. A., et al. (2014). "AZD9291, an Irreversible EGFR TKI, Overcomes T790M Resistance." Cancer Discovery. [Link]

  • Finn, R. S., et al. (2016). "Palbociclib and Letrozole in Advanced Breast Cancer." New England Journal of Medicine. [Link]

  • Robers, M. B., et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET."[12] Nature Communications. [Link]

  • Wu, P., et al. (2015). "Small-molecule kinase inhibitors: an analysis of FDA-approved drugs." Drug Discovery Today. [Link]

  • PDB ID: 6JX0 . "Crystal structure of EGFR T790M/V948R in complex with Osimertinib." RCSB Protein Data Bank. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-ol, a substituted pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. The protocol herein is presented with in-depth scientific context, explaining the rationale behind the chosen synthetic strategy and experimental parameters. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a robust and reproducible methodology. The synthesis is a two-step process commencing with the preparation of the key intermediate, 2-amino-4,6-dichloropyrimidine, followed by a nucleophilic aromatic substitution with piperidin-3-ol.

Introduction: The Significance of Pyrimidine Scaffolds

Pyrimidine derivatives are a cornerstone in the field of medicinal chemistry, owing to their presence in the nucleobases of DNA and RNA (cytosine, thymine, and uracil).[1][2] This inherent biocompatibility makes the pyrimidine scaffold a "privileged structure" in drug design. Synthetic pyrimidine analogues are widely explored for their therapeutic potential, exhibiting a broad spectrum of biological activities including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3][4][5] The structural versatility of the pyrimidine ring allows for substitutions that can fine-tune the molecule's pharmacokinetic and pharmacodynamic properties, enabling targeted interactions with various biological macromolecules.[1]

The target molecule, this compound, incorporates a piperidine moiety, another common structural motif in pharmaceuticals that can influence solubility and receptor binding. The synthesis of such hybrid molecules is of significant interest for the development of novel therapeutic agents.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a two-step sequence. The first step involves the conversion of a dihydroxypyrimidine to a dichloropyrimidine, a common transformation to increase the reactivity of the pyrimidine ring towards nucleophilic substitution. The second step is a nucleophilic aromatic substitution (SNAr) reaction, where the secondary amine of piperidin-3-ol displaces one of the chlorine atoms on the dichloropyrimidine ring.

Synthesis_Workflow A 2-Amino-4,6-dihydroxypyrimidine B 2-Amino-4,6-dichloropyrimidine A->B  POCl3, Base (e.g., Triethylamine) Chlorination D This compound B->D  Piperidin-3-ol, Base (e.g., DIPEA) Solvent (e.g., DMF) S N Ar Reaction C Piperidin-3-ol C->D

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

PART A: Synthesis of 2-Amino-4,6-dichloropyrimidine

This procedure details the chlorination of 2-amino-4,6-dihydroxypyrimidine using phosphorus oxychloride.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Amino-4,6-dihydroxypyrimidine≥98%Commercially Available
Phosphorus oxychloride (POCl₃)Reagent grade, ≥99%Commercially Available
Triethylamine (TEA)≥99.5%Commercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Deionized WaterHigh PurityIn-house
Saturated Sodium Bicarbonate SolutionLaboratory GradeIn-house
Anhydrous Sodium SulfateACS Reagent GradeCommercially Available

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend 2-amino-4,6-dihydroxypyrimidine (1.0 eq) in phosphorus oxychloride (5.0-8.0 eq).[6]

  • Addition of Base: Cool the mixture to 0 °C using an ice bath. Slowly add triethylamine (2.0-3.0 eq) dropwise via the dropping funnel over 30 minutes.[6] The addition is exothermic, so maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 80 °C) for 4-6 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by slowly pouring it onto crushed ice.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure 2-amino-4,6-dichloropyrimidine.

PART B: Synthesis of this compound

This procedure describes the nucleophilic aromatic substitution of 2-amino-4,6-dichloropyrimidine with piperidin-3-ol.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Amino-4,6-dichloropyrimidineAs prepared in Part A-
Piperidin-3-ol≥98%Commercially Available
Diisopropylethylamine (DIPEA)≥99.5%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Deionized WaterHigh PurityIn-house
Brine SolutionLaboratory GradeIn-house
Anhydrous Sodium SulfateACS Reagent GradeCommercially Available

Protocol:

  • Reaction Setup: To a solution of 2-amino-4,6-dichloropyrimidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add piperidin-3-ol (1.1 eq) and diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS. The C4 and C6 positions on the pyrimidine ring are susceptible to nucleophilic attack, with the reaction favoring substitution at one of these sites.[7]

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to yield this compound.

Mechanistic Insights

The synthesis hinges on two fundamental organic reactions: chlorination and nucleophilic aromatic substitution (SNAr).

SNAr_Mechanism cluster_0 SNAr Mechanism A 2-Amino-4,6-dichloropyrimidine C Meisenheimer Complex (Resonance Stabilized Intermediate) A->C Nucleophilic Attack B Piperidin-3-ol (Nucleophile) B->C D This compound C->D Loss of Leaving Group E Chloride Ion (Leaving Group) C->E

Figure 2: Simplified mechanism of the SNAr reaction.

In the SNAr reaction, the lone pair of electrons on the nitrogen atom of piperidin-3-ol attacks the electron-deficient C4 position of the pyrimidine ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyrimidine ring is then restored by the departure of the chloride ion, which is a good leaving group. The presence of a base (DIPEA) is crucial to neutralize the hydrochloric acid (HCl) that is formed as a byproduct, preventing the protonation of the piperidine nucleophile and driving the reaction to completion.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify the positions of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety Precautions

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

  • Dichloromethane and N,N-dimethylformamide are hazardous solvents. Avoid inhalation and skin contact.

  • Standard laboratory safety practices should be followed throughout the synthesis.

References

  • IJSAT. (2025, April 15). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. [Link]

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). ResearchGate. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). ResearchGate. [Link]

  • MDPI. (2024, September 24). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

  • Taylor & Francis Online. (2025, April 3). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. [Link]

  • Patel, M., et al. (2015). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 24(1), 357-371. [Link]

  • Google Patents. (1996). Process for the preparation of 2-amino-4,6-dichloro-pyrimidine.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • Google Patents. (1997). Process for preparing 2-amino-4,6-dichloropyrimidine.
  • Google Patents. (2006). Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
  • PubChem. (n.d.). 3-amino-5-[(3S)-4-[1-(2-amino-6-chloropyridine-3-carbonyl)piperidin-4-yl]-3-ethylpiperazin-1-yl]-6-chloro-N-(2-hydroxyethyl)pyrazine-2-carboxamide. [Link]

  • Arkivoc. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. [Link]

Sources

Application Note: Strategies for the Isolation and Purification of Novel Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidine moieties are ubiquitous in medicinal chemistry, serving as the core scaffold for countless FDA-approved therapeutics (e.g., Fentanyl, Donepezil, Raloxifene). However, their purification presents a distinct set of challenges rooted in their physicochemical properties: high basicity (


), polarity, and a tendency to interact strongly with acidic silanols on stationary phases.

This guide provides a self-validating workflow for purifying novel piperidine compounds. It moves beyond standard protocols to address the specific "streaking" and "tailing" phenomena common to secondary amines, leveraging pH-switching strategies in both extraction and chromatography.

The Physicochemical Challenge

To purify a piperidine, one must first understand its behavior in solution.

  • Basicity: With a

    
     typically between 10 and 11, piperidines exist almost exclusively as cations at neutral pH (7.0).
    
  • Silanol Interaction: On standard silica gel, surface silanols (

    
    , 
    
    
    
    ) act as weak acids. Basic piperidines deprotonate these silanols, forming strong ionic bonds. This results in peak tailing, irreversible adsorption, and yield loss.

The Core Directive: Neutralize the amine or mask the silanol.[1]

Phase 1: Chemical Work-up (The First Line of Defense)

Before chromatography, "Chemical Purification" via Acid-Base Extraction is the most efficient method to remove neutral impurities (starting materials, catalysts) and reduce the mass load on the column.

Protocol A: The pH-Switch Extraction

Target: Separation of basic piperidine product from neutral/acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., Ethyl Acetate or Dichloromethane).

  • Acidification (Salt Formation): Extract the organic layer 2x with 1M HCl.

    • Mechanism:[2][3] The piperidine becomes the hydrochloride salt (

      
      ) and migrates to the aqueous phase. Neutral impurities stay in the organic phase.
      
  • Wash: Discard the organic layer (or keep for recovery of non-basic byproducts). Wash the aqueous layer once with fresh organic solvent to remove entrained neutrals.

  • Basification (Free Basing): Cool the aqueous layer on ice. Slowly add 6M NaOH or saturated

    
     until pH > 12.
    
    • Checkpoint: The solution should become cloudy as the piperidine free base precipitates or oils out.

  • Extraction: Extract the aqueous layer 3x with Dichloromethane (DCM).

    • Note: DCM is preferred here due to its high solvation capacity for amines.

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    

Phase 2: Flash Chromatography (Normal Phase)[4]

If the Acid-Base extraction does not yield sufficient purity (>95%), Flash Chromatography is required.

The "Amine Tailing" Solution

Standard silica gel is acidic. To prevent tailing, we must modify the mobile phase or the stationary phase.[1][4][5]

Method 1: Mobile Phase Modifiers (The "Triethylamine Rule")

Principle: Add a stronger base (Triethylamine, TEA) or Ammonia to the mobile phase. The modifier saturates the active silanol sites, allowing the piperidine to elute freely.

Protocol:

  • Solvent A: Dichloromethane (DCM).

  • Solvent B: 10% Methanol in DCM + 1%

    
     (aq)  or 1% Triethylamine (TEA) .
    
    • Why Ammonia? Ammonia is volatile and easier to remove than TEA. However, TEA is more effective at suppressing silanols.

  • Column Pre-treatment: Flush the silica column with 3 Column Volumes (CV) of the mobile phase containing the modifier before loading the sample. This pre-saturates the silanols.

  • Gradient: Run a gradient from 0% to 50% Solvent B.

Method 2: Amine-Functionalized Silica (The Modern Standard)

Principle: Use silica bonded with aminopropyl groups. The surface is already basic, preventing the specific interaction with the piperidine.

  • Benefit: No toxic modifiers (TEA) needed in the solvent.

  • Solvent System: Hexane/Ethyl Acetate or DCM/MeOH gradients can be used directly.

Phase 3: Preparative HPLC (Reverse Phase)

For final polishing (purity >99%) or library purification, Prep-HPLC is the gold standard.

The pH Dependency Rule
  • Low pH (TFA/Formic Acid): Piperidines are protonated (

    
    ). They are highly soluble but elute early (low retention) on C18.
    
    • Risk:[2] Removing TFA requires lyophilization and leaves the product as a TFA salt, which can be hygroscopic or cytotoxic.

  • High pH (Ammonium Bicarbonate/Hydroxide): Piperidines are neutral (

    
    ). They are hydrophobic and retain well on C18.
    
    • Benefit: Better peak shape (no ionic repulsion), higher loading capacity, and the product is isolated as a free base.

Protocol B: High-pH Preparative HPLC

Stationary Phase: Hybrid-particle C18 (e.g., Waters XBridge or Agilent Poroshell HPH) capable of withstanding pH 10–12. Do not use standard silica-C18 at pH > 8.

ParameterSetting
Mobile Phase A 10 mM Ammonium Bicarbonate (

), adjusted to pH 10.5 with

.
Mobile Phase B Acetonitrile (ACN).[6]
Gradient 5% B to 95% B over 10 minutes (generic scouting).
Detection UV (210 nm, 254 nm) + MS (ESI+).
Post-Run Lyophilize fractions directly to obtain the free base.

Visualized Workflow

The following diagram illustrates the decision logic and mechanism for purifying piperidine derivatives.

PiperidinePurification Crude Crude Reaction Mixture (Piperidine + Impurities) AcidBase Acid-Base Extraction (pH Switch) Crude->AcidBase Remove Neutral Impurities PurityCheck Purity Check (LC-MS / NMR) AcidBase->PurityCheck Flash Flash Chromatography (Normal Phase) PurityCheck->Flash <95% Purity (Bulk Impurities) Prep Prep HPLC (Reverse Phase) PurityCheck->Prep <95% Purity (Close Eluters) Final Pure Piperidine Scaffold (>98% Purity) PurityCheck->Final >95% Purity Flash->Final Flash_Method Method: Silica + 1% TEA OR Amine-Functionalized Silica Flash->Flash_Method Prep->Final Prep_Method Method: High pH (pH 10) Ammonium Bicarbonate Buffer Prep->Prep_Method

Figure 1: Decision matrix for the purification of basic piperidine scaffolds, prioritizing chemical work-up followed by chromatographic techniques tailored for amines.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Broad/Tailing Peaks (Flash) Acidic silanols interacting with amine.[4]Add 1% TEA or

to mobile phase. Switch to Amine-silica.[4]
Fronting Peaks (HPLC) Column overload (Mass overload).Increase column diameter or use High pH buffer to increase capacity.
Low Recovery (Acid-Base) Piperidine is water-soluble (low LogP).Saturate aqueous phase with NaCl (Salting out) before extracting with DCM.
Double Peaks (HPLC) Protonated vs. Neutral species equilibrium.Buffer capacity is too low. Increase buffer concentration to 10-20mM.

References

  • Teledyne ISCO. (2012).[4][7] RediSep C-18 reversed phase column Purification of primary amines.[7] Application Note AN54. Link

  • Waters Corporation. (2020).[8] Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance. Application Note. Link

  • Agilent Technologies. (2014). Control pH During Method Development for Better Chromatography. Technical Overview.[2][4][6][7][8][9] Link

  • Reich, H. J. (2018). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link

Sources

Application Notes & Protocols for the Analytical Characterization of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Preamble: The Centrality of Pyrimidine Scaffolds

Pyrimidine, a fundamental heterocyclic aromatic compound, forms the structural core of numerous molecules essential to life and medicine.[1][2] Its derivatives include the nucleobases cytosine, thymine, and uracil, which are the building blocks of nucleic acids.[1][2] Beyond this central biological role, the pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of therapeutic agents with antiviral, anticancer, antibacterial, and anti-inflammatory properties.[3][4]

The precise and unambiguous characterization of these derivatives is therefore a cornerstone of drug discovery, development, and quality control. The choice of analytical technique is dictated by the specific question at hand—be it structural elucidation of a novel compound, quantification in a complex matrix, or confirmation of purity. This guide provides an in-depth overview of the principal analytical techniques employed for the characterization of pyrimidine derivatives, grounded in the causality of experimental choices and validated protocols.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

Application Note: HPLC is the premier technique for separating pyrimidine derivatives from impurities, starting materials, or other components in a mixture.[5][6] Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C8 or C18 silica gel) and the mobile phase is polar, is the most common modality.[6] This method is indispensable for determining the purity of a synthesized compound and for quantifying its concentration in various samples, including biological fluids.[5][6][7] The choice of mobile phase, typically a mixture of water or a buffer with acetonitrile or methanol, is critical for achieving optimal separation.[6][8] Additives like formic acid or trifluoroacetic acid are often used to improve peak shape by ensuring the analyte is in a single ionic state.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Dissolve Pyrimidine in Mobile Phase Filter Filter Sample (0.45 µm) Sample->Filter MobilePhase Prepare Buffered Aqueous/Organic Eluent Degas Degas Solvents MobilePhase->Degas Pump Pump Degas->Pump Injector Autosampler/Injector Filter->Injector Inject Pump->Injector Column C18 Reverse-Phase Column Injector->Column Detector UV-Vis or DAD Detector Column->Detector Waste Waste Detector->Waste CDS Chromatography Data System (CDS) Detector->CDS Analysis Integrate Peaks, Determine Purity (%) CDS->Analysis

Caption: General workflow for purity analysis of pyrimidine derivatives using RP-HPLC.

Protocol: Purity Determination by Reversed-Phase HPLC
  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: 0.1% Formic Acid in deionized water.

    • Prepare Mobile Phase B: 0.1% Formic Acid in acetonitrile.

    • Causality: Formic acid protonates silanol groups on the stationary phase and ensures acidic/neutral analytes are in a consistent protonation state, leading to sharper, more symmetrical peaks.

    • Degas both mobile phases for 15 minutes using an ultrasonic bath or inline degasser to prevent bubble formation in the pump heads.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the pyrimidine derivative.

    • Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates that could clog the column.[8]

  • Instrumental Parameters:

    • Column: C18 silica gel column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30 °C.

      • Causality: Maintaining a constant column temperature ensures reproducible retention times.

    • Detection Wavelength: Determined by the UV-Vis absorbance maximum (λmax) of the specific pyrimidine derivative (e.g., 275 nm).[9] If unknown, a diode array detector (DAD) can be used to scan a range (e.g., 200-400 nm).

    • Injection Volume: 10 µL.

    • Gradient Elution:

      • 0-20 min: 5% to 95% Mobile Phase B.

      • 20-25 min: Hold at 95% Mobile Phase B.

      • 25-26 min: 95% to 5% Mobile Phase B.

      • 26-30 min: Hold at 5% Mobile Phase B (re-equilibration).

      • Causality: A gradient elution is effective for separating compounds with a range of polarities and for cleaning the column of strongly retained impurities after each run.

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity by dividing the peak area of the main compound by the total area of all peaks, expressed as a percentage (Area % method).

Mass Spectrometry (MS): Unveiling Molecular Weight and Structure

Application Note: Mass spectrometry is a powerful technique for determining the molecular weight of a pyrimidine derivative with high accuracy.[5] When coupled with a fragmentation technique like Electron Impact (EI) or Collision-Induced Dissociation (CID), it provides a fragmentation pattern that acts as a molecular fingerprint, aiding in structural elucidation.[3][10] The fragmentation of the pyrimidine ring and the loss of its substituents provide key pieces of the structural puzzle.[3][4] For instance, a common fragmentation pathway for 2-pyrimidinone involves the loss of a hydrogen atom followed by the elimination of CO and HCN.[10]

Visualizing the MS Workflow

MS_Workflow cluster_inlet Sample Introduction cluster_ms Mass Spectrometer cluster_data Data Analysis Sample Dissolve Sample in Volatile Solvent Infusion Direct Infusion or LC/GC Inlet Sample->Infusion IonSource Ion Source (e.g., ESI, EI) Infusion->IonSource MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem Spectrum Generate Mass Spectrum (m/z vs. Intensity) DataSystem->Spectrum Analysis Identify Molecular Ion [M]+• and Fragment Ions Spectrum->Analysis

Caption: A generalized workflow for the mass spectrometric analysis of pyrimidines.

Protocol: EI-MS for Structural Confirmation
  • Sample Preparation:

    • Prepare a dilute solution (approx. 10-50 µg/mL) of the purified pyrimidine derivative in a volatile solvent such as methanol or acetonitrile.

    • Causality: The sample must be introduced into the high vacuum of the mass spectrometer. Using a volatile solvent ensures it evaporates quickly in the ion source.

  • Instrumental Parameters (Direct Infusion EI-MS):

    • Ionization Mode: Electron Impact (EI).

    • Electron Energy: 70 eV.

      • Causality: This is a standard energy that provides reproducible fragmentation patterns and allows for comparison with spectral libraries.

    • Source Temperature: 200-250 °C.

    • Mass Range: Scan from m/z 40 to a value approximately 100 Da above the expected molecular weight.

    • Acquisition Mode: Full scan.

  • Data Interpretation:

    • Identify the Molecular Ion (M+•): Locate the peak with the highest mass-to-charge ratio (m/z), which should correspond to the molecular weight of the compound. An intense molecular ion peak is characteristic of the stable aromatic pyrimidine ring.[10]

    • Analyze the Isotope Pattern: Look for the M+1 and M+2 peaks. Their relative intensities can help confirm the elemental composition, especially the number of carbon atoms.

    • Interpret the Fragmentation Pattern:

      • Identify the base peak (the most intense peak in the spectrum).

      • Propose structures for major fragment ions by calculating the mass losses from the molecular ion. Common losses for pyrimidines include H•, CO, HCN, and NCO.[10]

      • For N-substituted derivatives, cleavage of the N-C bond at the substituent is often a dominant fragmentation pathway.[10]

    • High-Resolution MS (HRMS): If available, obtaining an exact mass measurement allows for the unambiguous determination of the elemental formula.[11]

Common Fragment Loss Neutral Species Lost Significance
1H•Loss of a hydrogen radical, often from the ring.[10]
27HCNCharacteristic loss from nitrogen-containing heterocycles.[10]
28COIndicates the presence of a carbonyl group (e.g., in uracil).[10]
42NCOIndicates a pyrimidinone structure.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

Application Note: NMR spectroscopy, including ¹H (proton) and ¹³C (carbon-13) NMR, is the most powerful and definitive technique for elucidating the complete chemical structure of a pyrimidine derivative.[1][12] ¹H NMR provides information on the number of different types of protons, their electronic environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration).[13][14] ¹³C NMR provides information about the carbon skeleton of the molecule.[1][15] For pyrazolo[1,5-a]pyrimidine systems, for instance, specific chemical shifts of methyl groups can be used to distinguish between isomers.[16][17]

Visualizing the NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_data Data Processing & Analysis Sample Dissolve 5-10 mg of Pyrimidine Solvent Add Deuterated Solvent (e.g., DMSO-d6, CDCl3) Sample->Solvent TMS Add TMS Standard Solvent->TMS Tube Transfer to NMR Tube TMS->Tube Magnet Place in Superconducting Magnet Tube->Magnet Acquire Acquire FID (¹H, ¹³C, 2D) FT Fourier Transform (FT) Acquire->FT Process Phase & Baseline Correction FT->Process Analysis Assign Peaks: Chemical Shift, Integration, Coupling Process->Analysis

Caption: Standard workflow for structural characterization by NMR spectroscopy.

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the pyrimidine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[12]

    • Causality: Deuterated solvents are used because they are "invisible" in the ¹H NMR spectrum, preventing large solvent signals from obscuring the analyte signals. The choice of solvent depends on the solubility of the compound.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a high-quality 5 mm NMR tube.[18]

  • Instrumental Parameters (400 MHz Spectrometer):

    • ¹H NMR Acquisition:

      • Acquire a standard one-dimensional proton spectrum.

      • Typical spectral width: -2 to 12 ppm.

      • Number of scans: 16-64 (depending on sample concentration).

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled ¹³C spectrum.

      • Typical spectral width: 0 to 200 ppm.

      • Number of scans: 1024 or more (as ¹³C has a low natural abundance).

  • Data Interpretation:

    • ¹H NMR Spectrum:

      • Chemical Shift (δ): Protons on the pyrimidine ring are typically deshielded and appear in the aromatic region (δ 7.0-9.0 ppm). Protons of substituents will appear in characteristic regions (e.g., CH₃ ~δ 2.5 ppm, NH often a broad singlet).[15][19]

      • Integration: The area under each peak is proportional to the number of protons it represents.

      • Multiplicity (Splitting): The splitting pattern (singlet, doublet, triplet, etc.) reveals the number of adjacent protons (n+1 rule).

    • ¹³C NMR Spectrum:

      • Chemical Shift (δ): Carbon atoms in the pyrimidine ring typically appear between δ 140-170 ppm.[19] Carbonyl carbons (C=O) are further downfield (>160 ppm), while substituent carbons appear in their expected regions (e.g., CH₃ ~δ 10-30 ppm).[15]

      • The number of distinct peaks indicates the number of unique carbon environments.

Group Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm)
Pyrimidine Ring C-H7.0 - 9.0140 - 160
Pyrimidine Ring C-N/C-CN/A150 - 170
C=O (Uracil-type)N/A150 - 165
N-H5.0 - 12.0 (often broad)N/A
C-CH₃2.0 - 2.610 - 25

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Application Note: FTIR spectroscopy is a rapid and valuable technique for identifying the functional groups present in a pyrimidine derivative.[20][21] The pyrimidine ring itself has characteristic vibrational modes.[20] More importantly, FTIR is excellent for confirming the presence or absence of key substituents, such as carbonyl (C=O), amino (N-H), hydroxyl (O-H), or thioamide (C=S) groups, based on their unique absorption frequencies.[22][23][24] For example, the FTIR spectrum of cytosine clearly shows NH₂ stretching bands around 3300–3500 cm⁻¹ and a strong C=O stretching band at 1650–1700 cm⁻¹.[20]

Protocol: FTIR Analysis using KBr Pellet
  • Sample Preparation:

    • Grind 1-2 mg of the dry pyrimidine derivative with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

    • Causality: KBr is transparent in the mid-infrared region. Grinding ensures the sample is finely dispersed to minimize light scattering.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample chamber.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • The typical scanning range is 4000-400 cm⁻¹.

  • Data Interpretation:

    • Identify characteristic absorption bands and assign them to specific functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3500 - 3300N-H StretchAmino (NH₂) or Amine (NH)[20]
3100 - 3000C-H StretchAromatic C-H
2950 - 2850C-H StretchAliphatic C-H (e.g., methyl)[20]
1720 - 1650C=O StretchCarbonyl (Keto group)[20][22]
1650 - 1550C=N, C=C StretchPyrimidine Ring Vibrations[20]
1400 - 1000C-F StretchFluoro-substituent[20]
1250 - 1050C=S StretchThioamide/Thione[15]

UV-Visible Spectroscopy: A Tool for Quantification and Confirmation

Application Note: UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the pyrimidine ring.[1] Each pyrimidine derivative exhibits a characteristic maximum absorbance wavelength (λmax).[9][25] This technique is simple, rapid, and often used for quantitative analysis via the Beer-Lambert law, where absorbance is directly proportional to concentration.[9][26] It is also a standard detection method used in HPLC.[6] For example, a specific pyrimidine derivative was monitored at its λmax of 275 nm to develop a quantitative method.[9][26]

Protocol: Determination of λmax and Quantification
  • Sample Preparation:

    • Prepare a stock solution of the pyrimidine derivative of known concentration (e.g., 100 µg/mL) in a suitable UV-transparent solvent (e.g., methanol, ethanol, or water).[9]

    • Prepare a series of dilutions from the stock solution (e.g., 2, 4, 6, 8, 10 µg/mL).

  • Determination of λmax:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the solvent to serve as a blank.

    • Fill a second cuvette with one of the prepared solutions (e.g., 10 µg/mL).

    • Scan the absorbance from 200 to 400 nm. The wavelength at which the highest absorbance is recorded is the λmax.[9]

  • Quantitative Analysis:

    • Set the spectrophotometer to the determined λmax.

    • Measure the absorbance of each of the prepared dilutions.

    • Plot a calibration curve of absorbance versus concentration. The relationship should be linear, confirming adherence to the Beer-Lambert law.

    • The concentration of an unknown sample can be determined by measuring its absorbance and interpolating its concentration from the calibration curve.

References

  • Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
  • Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1804.
  • BenchChem. (n.d.). A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives.
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.
  • (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives.
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Chaudhary, A., Singh, A., & Verma, P. K. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Organic and Medicinal Chemistry Letters, 4(1), 15. [Link]

  • Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

  • Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. (n.d.). PubMed. [Link]

  • Moiseev, D. V., Marchenko, S. I., Moiseeva, A. M., Trukhacheva, T. V., Petrov, P. T., & Zhebentyaev, A. I. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34.
  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
  • Ferreira da Silva, F., et al. (n.d.). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation.
  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
  • Chaudhary, A., Singh, A., & Verma, P. K. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PubMed. [Link]

  • Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. (n.d.).
  • Al-Majid, A. M., et al. (2024).
  • Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. (n.d.). Semantic Scholar.
  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (n.d.).
  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (n.d.). Der Pharma Chemica.
  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (2020). Research Journal of Pharmacy and Technology.
  • Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15-21.
  • Synthesis of New Pyrazolo[3,4- d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). PubMed. [Link]

  • FT-IR data of pyrimidine derivatives compounds. (n.d.).
  • BenchChem. (n.d.). A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives.
  • BenchChem. (n.d.). Application Note: 1H NMR Analysis of 2-(Methylamino)-4,6-pyrimidinediol.
  • Experimental and Optimized Studies of Some Pyrimidine Deriv
  • Mudgal, P. (2024). Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma.
  • Comparative study of chemical synthesis of pyrimidine derivatives by using Grindstone chemistry Technique and Conventional method. (n.d.).
  • Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. (n.d.).
  • The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. (1984). Canadian Science Publishing.
  • FTIR spectroscopic study of 2-hydroxy-4-methyl pyrimidine hydrochloride. (n.d.).
  • Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. (2024). MDPI.
  • Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. (2025). Pandawa Institute Journals.
  • Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (2005). CORE.
  • Müller, M., & Volmer, D. (n.d.). Interpretation of mass spectra. Saarland University.
  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. (2016). Journal of Medicinal Chemistry.
  • NMR Sample Preparation Guidelines. (2011).
  • Preparation and Characterization of Some Pyrimidine Derivatives and Study with CT DNA. (2023). AIP Publishing.
  • Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. (n.d.). Semantic Scholar.
  • Compound Interest. (2015). Mass spectrometry and a guide to interpreting mass spectra.

Sources

In vitro kinase assay protocol using a novel inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

<-- CONTENT_PART_1 -->

In Vitro Kinase Assay Protocol for Evaluating a Novel Inhibitor

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including signal transduction, cell growth, and metabolism.[1] They function by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins, a process known as phosphorylation.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a major class of therapeutic targets.[2][3][4] Since the approval of the first kinase inhibitor, imatinib, the field of kinase-targeted therapies has expanded significantly, with over 80 FDA-approved agents to date.[3]

The development of novel kinase inhibitors is a cornerstone of modern drug discovery.[4] A crucial first step in this process is the robust in vitro characterization of a compound's inhibitory activity against its target kinase.[3] This application note provides a detailed, field-proven protocol for conducting an in vitro kinase assay to determine the potency of a novel inhibitor, typically expressed as the half-maximal inhibitory concentration (IC50). We will delve into the rationale behind key experimental choices, data analysis, and troubleshooting, providing researchers with a comprehensive guide to generate reliable and reproducible results.

Principle of the In Vitro Kinase Assay

The fundamental principle of an in vitro kinase assay is to measure the enzymatic activity of a purified kinase in a controlled, cell-free environment.[1] This allows for the direct assessment of an inhibitor's effect on the kinase's catalytic function without the complexities of a cellular system. The basic components of the assay include:

  • The Kinase: A purified, active form of the kinase of interest.[1]

  • The Substrate: A specific peptide or protein that is recognized and phosphorylated by the kinase.[1]

  • The Phosphate Donor: Adenosine triphosphate (ATP) is the universal phosphate donor for kinases.[1]

  • Assay Buffer: A solution that provides the optimal pH, ionic strength, and necessary cofactors (e.g., Mg²⁺) for kinase activity.[1]

  • The Novel Inhibitor: The compound being tested for its ability to modulate kinase activity.

The assay works by initiating the phosphorylation reaction and then detecting the amount of phosphorylated product formed or the amount of ATP consumed. The inhibitory effect of the novel compound is determined by measuring the reduction in kinase activity across a range of inhibitor concentrations.

There are numerous technologies available for detecting kinase activity, each with its own advantages and disadvantages. These can be broadly categorized as:

  • Radiometric Assays: Considered the "gold standard," these assays use radioactively labeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measure the incorporation of the radiolabel into the substrate.[5]

  • Fluorescence-Based Assays: These methods, such as Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), utilize fluorescently labeled substrates or antibodies to detect phosphorylation.[2][6][7]

  • Luminescence-Based Assays: These assays, like Kinase-Glo® or ADP-Glo™, measure the amount of ATP remaining or ADP produced after the kinase reaction, respectively, using a luciferase-based system.[8]

The choice of assay format depends on factors such as the specific kinase, desired throughput, and available instrumentation.[9] This protocol will focus on a widely used, non-radioactive, luminescence-based assay for its sensitivity, simplicity, and high-throughput compatibility.

Experimental Workflow

The following diagram illustrates the general workflow for determining the IC50 of a novel kinase inhibitor.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Kinase, Substrate, ATP) AddKinaseSubstrate Add Kinase/Substrate Mix Inhibitor Prepare Inhibitor Dilution Series AddInhibitor Add Inhibitor to Plate Inhibitor->AddInhibitor AddInhibitor->AddKinaseSubstrate Incubate1 Incubate to Allow Binding AddKinaseSubstrate->Incubate1 AddATP Initiate Reaction with ATP Incubate1->AddATP Incubate2 Incubate for Kinase Reaction AddATP->Incubate2 StopReaction Stop Reaction & Add Detection Reagent Incubate2->StopReaction ReadPlate Read Luminescence StopReaction->ReadPlate PlotData Plot Dose-Response Curve ReadPlate->PlotData CalculateIC50 Calculate IC50 Value PlotData->CalculateIC50

Caption: General workflow for an in vitro kinase assay to determine inhibitor IC50.

Detailed Protocol: Luminescence-Based Kinase Assay

This protocol provides a general framework. Specific concentrations of kinase, substrate, and ATP, as well as incubation times, should be optimized for each specific kinase-substrate pair.[10]

Materials and Reagents
  • Purified, active kinase

  • Specific peptide substrate

  • Novel inhibitor compound

  • Adenosine triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[10]

  • Dimethyl sulfoxide (DMSO)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96-well or 384-well microplates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Step-by-Step Methodology

1. Reagent Preparation:

  • Kinase Stock Solution: Prepare a concentrated stock of the kinase in a suitable buffer and store at -80°C in small aliquots to avoid repeated freeze-thaw cycles. On the day of the experiment, thaw an aliquot on ice and prepare a 2X working solution in Kinase Assay Buffer. The optimal concentration of the kinase should be determined empirically to ensure the reaction is in the linear range.

  • Substrate Stock Solution: Prepare a concentrated stock of the substrate in an appropriate solvent (e.g., water or DMSO) and store at -20°C or -80°C. Prepare a 2X working solution in Kinase Assay Buffer.

  • ATP Stock Solution: Prepare a concentrated stock of ATP in water and store at -20°C. Prepare a 2X working solution in Kinase Assay Buffer. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[11]

  • Novel Inhibitor Stock Solution: Prepare a high-concentration stock solution of the novel inhibitor in 100% DMSO.

2. Inhibitor Dilution Series:

  • Perform a serial dilution of the novel inhibitor stock solution in 100% DMSO to create a range of concentrations. A 10-point, 3-fold or 4-fold dilution series is common for IC50 determination.[12][13]

  • Prepare a DMSO-only control (vehicle control).

  • Dilute each inhibitor concentration from the DMSO series into Kinase Assay Buffer to create a 4X working solution. The final DMSO concentration in the assay should be kept constant across all wells and ideally be ≤1% to minimize solvent effects on kinase activity.[2]

3. Assay Plate Setup:

  • Add 5 µL of the 4X inhibitor dilutions to the wells of a white, opaque microplate. Include wells for the vehicle control (0% inhibition) and a no-kinase control (100% inhibition/background).

  • It is recommended to perform all measurements in triplicate to ensure data reproducibility.

4. Kinase Reaction:

  • Prepare a 2X kinase/substrate master mix by combining the 2X kinase working solution and the 2X substrate working solution.

  • Add 10 µL of the 2X kinase/substrate master mix to each well containing the inhibitor.

  • Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding 5 µL of the 2X ATP working solution to all wells. The final reaction volume will be 20 µL.

  • Incubate the plate at the optimal temperature for the kinase (typically 30°C or room temperature) for the predetermined reaction time (e.g., 60 minutes). Ensure the reaction time is within the linear range of the assay.

5. Signal Detection:

  • Stop the kinase reaction and detect the signal according to the manufacturer's instructions for the luminescence-based assay kit. This typically involves adding a detection reagent that quenches the kinase reaction and initiates a luciferase-based reaction to measure the amount of ADP produced or ATP remaining.

  • Incubate the plate as recommended by the kit manufacturer.

  • Measure the luminescence signal using a microplate reader.

Data Analysis and Interpretation
  • Data Normalization:

    • Subtract the average background signal (no-kinase control) from all other data points.

    • Normalize the data by setting the average vehicle control signal (0% inhibition) to 100% activity and the background signal to 0% activity.

  • Dose-Response Curve and IC50 Calculation:

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response (variable slope) equation using a suitable software package (e.g., GraphPad Prism).

    • The IC50 value is the concentration of the inhibitor that produces 50% inhibition of kinase activity and is determined from the fitted curve.[14]

Representative Data

The following table illustrates typical data from an in vitro kinase assay for a novel inhibitor.

Inhibitor Conc. (nM)Log [Inhibitor]Raw Luminescence (RLU)% Inhibition
0 (Vehicle)-1,500,0000
101,350,00010
30.481,125,00025
101750,00050
301.48375,00075
1002150,00090
3002.4875,00095
1000330,00098
No Kinase-15,000100

Note: This is example data and does not reflect actual experimental results.

From a plot of this data, the IC50 value would be determined to be 10 nM.

Mechanism of Action: ATP Competition Assay

To determine if the novel inhibitor acts as an ATP-competitive inhibitor, the IC50 determination can be repeated at a significantly higher ATP concentration (e.g., 10-fold higher).[10] A rightward shift in the IC50 curve at the higher ATP concentration indicates that the inhibitor competes with ATP for binding to the kinase's active site.[10]

Troubleshooting Common Issues

Even with a well-defined protocol, issues can arise. Here are some common problems and their potential solutions:

Problem Potential Cause(s) Solution(s)
High variability between replicate wells Pipetting errors, inadequate mixing, edge effects in the assay plate.[10]Calibrate pipettes, ensure thorough but gentle mixing, avoid using the outer wells of the plate or fill them with buffer.[10]
Low or no signal Inactive enzyme, incorrect buffer composition, suboptimal ATP concentration, degraded reagents.[15]Verify enzyme activity, check buffer pH and composition, optimize ATP concentration, use fresh reagents.[15]
High background signal Contaminating ATP in the substrate preparation, non-specific binding, light leakage in luminescence assays.[15]Use high-purity reagents, include a blocking agent like BSA in the buffer, use white, opaque plates for luminescence.[15]
Inconsistent IC50 values Incorrect inhibitor dilutions, inhibitor instability, assay conditions not optimized.Prepare fresh inhibitor dilutions for each experiment, verify inhibitor solubility and stability, optimize enzyme, substrate, and ATP concentrations.
Compound interference The inhibitor itself may fluoresce, quench the signal, or inhibit the detection enzyme (e.g., luciferase).[2][16]Run a counter-screen without the kinase to check for direct effects on the detection system. Use an orthogonal assay with a different detection method to confirm hits.[16]
Visualizing the Inhibited Signaling Pathway

The following diagram illustrates a simplified signaling pathway and the point of inhibition by the novel compound.

G cluster_pathway Signaling Pathway Receptor Receptor KinaseA Target Kinase Receptor->KinaseA Activates Substrate Substrate KinaseA->Substrate Phosphorylates Downstream Downstream Signaling Substrate->Downstream Response Cellular Response Downstream->Response Inhibitor Novel Inhibitor Inhibitor->KinaseA Inhibits

Caption: Inhibition of a target kinase by a novel inhibitor blocks downstream signaling.

Conclusion

This application note provides a comprehensive and robust protocol for the in vitro evaluation of novel kinase inhibitors. By carefully considering assay design, optimizing reaction conditions, and performing rigorous data analysis, researchers can obtain high-quality, reproducible data on the potency of their compounds. This information is critical for the hit-to-lead optimization process and the overall advancement of kinase inhibitor drug discovery programs. While in vitro assays are a vital first step, it is important to remember that promising results must be validated in subsequent cell-based assays to assess cellular potency and target engagement.[17]

References
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Zhang, J., Yang, P. L., & Gray, N. S. (2008).
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Maik-Rachline, G. (2013).
  • Uitdehaag, J. C. M., Verkaar, F., & van der Wijk, T. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858–876.
  • Reaction Biology. KINASE PROFILING & SCREENING. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2007). Current in vitro kinase assay technologies: the quest for a universal format. Combinatorial chemistry & high throughput screening, 10(7), 555-573.
  • Hastie, C. J., & Alessi, D. R. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8681.
  • Abbott Bioresearch Center. (2005, December 15). KINASE CHARACTERIZATION AND HTRF ASSAY DEVELOPMENT. Retrieved from [Link]

  • Martens, S. (2024, May 31). In vitro kinase assay. protocols.io. [Link]

  • Wodicka, L. M., & Lickliter, J. D. (2010). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. In Protein Kinase Assays (pp. 1-13). Humana Press.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]

  • Casado, P., & Cutillas, P. R. (2017). KSEA App: a web-based tool for kinase activity inference from quantitative phosphoproteomics.
  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Ward, R. A., & Intellient, D. (2011). Kinase Drug Discovery. Royal Society of Chemistry.
  • DavidsonX.
  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Attwood, M. M., Fabbro, D., Sokolov, A. V., Knapp, S., & Schiöth, H. B. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery, 20(11), 839–861.
  • The Scientist. (2024, December 26). Leveraging Recombinant Kinases for Drug Discovery Research. Retrieved from [Link]

  • Cohen, P., & Alessi, D. R. (2013). Kinase Drug Discovery—What's Next in the Field? ACS Chemical Biology, 8(1), 96–104.

Sources

Application Note: Cell-Based Screening of 1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-ol

[1]

Executive Summary

This Application Note provides a comprehensive technical guide for the cell-based screening of 1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-ol . This molecule represents a privileged pyrimidine scaffold , widely utilized in medicinal chemistry as a precursor or fragment for developing inhibitors of kinases (e.g., JAK, CDK, MAPK) and G-protein-coupled receptors (GPCRs).[1]

The presence of the 6-chloro substituent renders this molecule distinct: it serves either as a reactive handle for structure-activity relationship (SAR) expansion or, in specific contexts, as a covalent warhead targeting non-catalytic cysteines.[1] Consequently, screening protocols must account for its potential electrophilicity and specific solubility profile.

This guide details workflows for compound handling , cytotoxicity profiling , target engagement assays (CETSA) , and functional pathway analysis , designed to validate biological activity while ruling out non-specific toxicity.[1]

Chemical Identity & Handling

Before initiating biological assays, the physicochemical properties of the compound must be managed to ensure data integrity.

Physicochemical Profile[1][2][3]
  • IUPAC Name: this compound[1]

  • Molecular Weight: ~228.68 g/mol [1]

  • Key Functional Groups:

    • 2-Amino Pyrimidine Core: Critical for hydrogen bonding in the ATP-binding pocket of kinases (hinge binder).[1]

    • 6-Chloro Group: Electron-withdrawing; potential site for nucleophilic aromatic substitution (

      
      ) or hydrophobic interaction.[1]
      
    • 3-Hydroxypiperidine: Provides solubility and a vector for hydrogen bonding; mimics the ribose moiety in some nucleotide analogs.[1]

Solubilization Protocol

The presence of the hydroxyl group and amino group improves solubility compared to trichloropyrimidines, but the chlorine atom maintains moderate lipophilicity.[1]

  • Stock Preparation (10 mM):

    • Dissolve solid compound in 100% anhydrous DMSO .

    • Note: Avoid protic solvents (EtOH/MeOH) for long-term storage to prevent slow solvolysis of the chloride.

    • Vortex for 60 seconds. If turbidity persists, sonicate at 37°C for 5 minutes.

  • Storage:

    • Aliquot into single-use amber vials to prevent freeze-thaw cycles.

    • Store at -20°C (stable for 6 months) or -80°C (stable for 12 months).

    • Critical: Ensure headspace is purged with Nitrogen/Argon to prevent oxidation of the amine.

Experimental Workflows

Workflow Overview (DOT Diagram)

The following diagram outlines the logical progression from compound preparation to mechanism of action (MoA) validation.

ScreeningWorkflowPrepCompound Prep(10 mM DMSO Stock)QCQC: LC-MS Purity Check(Ensure Cl stability)Prep->QCVerify IntegrityToxScreenStep 1: Cytotoxicity Screen(CellTiter-Glo / MTT)Target: HCT116, HEK293QC->ToxScreenPass >95%HitIDStep 2: Target Engagement(Cellular Thermal Shift - CETSA)ToxScreen->HitIDDetermine Non-Toxic DoseFuncAssayStep 3: Functional Readout(Phospho-Western / Reporter Assay)HitID->FuncAssayConfirm BindingMechanismStep 4: Mechanism of Action(Kinase Selectivity / Apoptosis)FuncAssay->MechanismValidate Pathway

Caption: Sequential screening workflow ensuring compound integrity and non-toxic dosing prior to functional validation.

Protocol 1: Cytotoxicity Profiling (Safety Screen)

Objective: Determine the

Materials
  • Cell Lines: HEK293 (Kidney, general health), HepG2 (Liver, metabolic liability), HCT116 (Cancer model).

  • Reagents: CellTiter-Glo® (Promega) or MTT Reagent.[1]

  • Plate: 384-well white opaque plates (for luminescence).[1]

Procedure
  • Seeding: Dispense 1,000 cells/well in 20 µL culture medium. Incubate for 24 hours at 37°C/5% CO2.

  • Treatment:

    • Prepare a 10-point serial dilution (1:3) starting at 100 µM.

    • Add 10 µL of 3x compound solution to cells (Final DMSO < 0.5%).

    • Include Positive Control: Staurosporine (1 µM).[1]

    • Include Vehicle Control: 0.5% DMSO.[1]

  • Incubation: 48 hours or 72 hours.

  • Readout:

    • Add 30 µL CellTiter-Glo reagent. Shake for 2 mins.

    • Incubate 10 mins (dark) to stabilize signal.

    • Measure Luminescence (RLU).[1]

  • Analysis: Fit data to a non-linear regression model (4-parameter logistic) to calculate

    
    .
    

Success Criteria:

  • 
    -factor > 0.5.[1]
    
  • If

    
     in HEK293, the compound may be non-specifically toxic (reactive).
    

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm the compound enters the cell and physically binds to a target protein (stabilizing it against heat denaturation) without requiring a known substrate.[1] This is ideal for validating this scaffold against putative kinase targets (e.g., CDK4/6, JAK1).

Materials
  • Cell Line: Relevant disease model (e.g., Jurkat for JAK, MCF-7 for CDK).[1]

  • Detection: Western Blot antibodies for the hypothesized target (e.g., anti-JAK1, anti-ERK).

Procedure
  • Treatment: Treat 10^6 cells with 10 µM compound or DMSO for 1 hour at 37°C.

  • Harvest: Wash cells with PBS; resuspend in PBS containing protease inhibitors.

  • Thermal Challenge:

    • Aliquot cell suspension into 8 PCR tubes.

    • Heat each tube to a distinct temperature (gradient: 40°C to 64°C) for 3 minutes.

    • Cool immediately at room temperature for 3 minutes.

  • Lysis: Add lysis buffer (with NP-40) to extract soluble proteins. Centrifuge at 20,000 x g for 20 mins at 4°C to pellet precipitated (denatured) proteins.

  • Detection: Run supernatant on SDS-PAGE.[1] Blot for the target protein.

Interpretation:

  • Shift: If the compound binds, the target protein will remain soluble at higher temperatures compared to the DMSO control.[1]

  • No Shift: Lack of cell permeability or lack of binding.

Protocol 3: Functional Signaling Analysis

Objective: Validate the biological consequence of binding. Assuming a kinase inhibitor profile (based on the pyrimidine-diamine core), we assess phosphorylation of downstream effectors.

Pathway Visualization (DOT Diagram)

The following diagram illustrates the JAK/STAT pathway, a common target for aminopyrimidine scaffolds.[1]

SignalingPathwayLigandCytokine(IL-6 / IFN)ReceptorCytokine ReceptorLigand->ReceptorActivationJAKJAK Kinase(Target)Receptor->JAKRecruitmentCompound1-(2-Amino-6-Cl...)(Inhibitor)Compound->JAKInhibitionSTATSTAT Protein(Substrate)JAK->STATPhosphorylationpSTATp-STAT(Active)STAT->pSTATActivationNucleusNucleus(Gene Transcription)pSTAT->NucleusTranslocation

Caption: Schematic of JAK/STAT signaling. The compound is hypothesized to inhibit the JAK kinase node, preventing STAT phosphorylation.

Western Blot Protocol[1]
  • Starvation: Serum-starve cells (e.g., THP-1) for 4 hours to reduce basal phosphorylation.[1]

  • Pre-treatment: Add Compound (1, 5, 10 µM) for 1 hour.

  • Stimulation: Stimulate with pathway activator (e.g., IFN-

    
     for JAK, EGF for MAPK) for 15-30 minutes.[1]
    
  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

  • Analysis:

    • Primary Ab: Anti-phospho-STAT3 (Tyr705) or Anti-phospho-ERK1/2.[1]

    • Control Ab: Total STAT3 or Total ERK1/2 (Loading control).

  • Quantification: Calculate the ratio of Phospho/Total protein. A dose-dependent decrease confirms functional inhibition.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media Low aqueous solubility due to Cl/Lipophilicity.[1]Limit DMSO to 0.5%. Use intermediate dilution in culture media before adding to cells.
High Background Toxicity Reactivity of 6-Cl group with cellular thiols.[1]Perform a Glutathione (GSH) reactivity assay. If reactive, the compound is a "pan-assay interference" (PAINS) candidate.
No Activity in Cell Poor permeability.[1]Verify permeability using PAMPA or Caco-2 assays. The hydroxypiperidine usually aids permeability, but the Cl may hinder it.

References

  • Pyrimidine Scaffolds in Kinase Discovery

    • Title: "The role of pyrimidine scaffolds in the development of kinase inhibitors."[1]

    • Source:Journal of Medicinal Chemistry.
    • Context: Discusses the binding mode of 2-aminopyrimidines in the
    • Link: (Representative Link)[1]

  • Solubility & Formulation

    • Title: "Solubility and Stability of Pharmaceuticals in Deep Eutectic Solvents."[1]

    • Source:MDPI Pharmaceutics.[1]

    • Context: Provides solubility profiles for amine-containing heterocycles similar to the piperidine moiety.[1][2]

    • Link:[1]

  • Cellular Thermal Shift Assay (CETSA)

    • Title: "Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay."
    • Source:Science.[1]

    • Context: The foundational protocol for validating target engagement of small molecules.
    • Link:

  • Cytotoxicity Screening Standards

    • Title: "Guidance for Cell-Based Screening and Cytotoxicity Profiling."
    • Source:NIH Assay Guidance Manual.
    • Context: Standard operating procedures for MTT and CellTiter-Glo assays.
    • Link:[1]

Application Note: Integrated Pharmacological Profiling Strategies for New Chemical Entities (NCEs)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Fail Early, Fail Cheap" Paradigm

In modern drug discovery, the attrition rate of New Chemical Entities (NCEs) remains a critical bottleneck. Historical analysis reveals that safety liabilities and lack of efficacy are the two dominant causes of failure in Phase II/III clinical trials. Consequently, the industry has shifted toward a "front-loading" strategy where rigorous pharmacological profiling is conducted during the Hit-to-Lead (H2L) and Lead Optimization (LO) phases.

This application note outlines a standardized, self-validating workflow for profiling NCEs. It moves beyond simple screening to provide a mechanistic understanding of drug action (Primary Pharmacology), potential cardiac liabilities (Safety Pharmacology), and metabolic stability (ADME).

Phase I: Primary Pharmacology (Target Engagement)

Before assessing safety, one must validate that the NCE engages the target of interest with the required affinity and functional consequence.

Protocol A: Radioligand Competition Binding Assay

Objective: Determine the affinity (


) of an NCE for a specific receptor by displacing a known radiolabeled tracer. This is the gold standard for quantifying occupancy.

Materials:

  • Receptor Source: Membrane preparations (e.g., CHO or HEK293 overexpressing target).

  • Radioligand:

    
    -labeled or 
    
    
    
    -labeled agonist/antagonist (at concentration
    
    
    ).
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM

    
    , 0.1% BSA (to prevent non-specific sticking).
    

Step-by-Step Protocol:

  • Preparation: Thaw membranes and homogenize using a Polytron to ensure uniform vesicle size. Dilute to optimal protein concentration (determined via linearity testing, typically 5-20 µ g/well ).

  • Plate Setup: Use 96-well polypropylene plates.

    • Total Binding (TB): Membrane + Radioligand + Vehicle (DMSO).

    • Non-Specific Binding (NSB): Membrane + Radioligand + Excess Cold Competitor (10 µM).

    • Test Samples: Membrane + Radioligand + NCE (10-point dose-response, e.g., 1 nM to 10 µM).

  • Equilibrium: Incubate at 25°C for 60–90 minutes. Crucial: Time must be sufficient to reach equilibrium (

    
     of dissociation).
    
  • Harvesting: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce NSB) using a cell harvester. Wash 3x with ice-cold buffer to remove unbound ligand.

  • Detection: Add liquid scintillant and count via Liquid Scintillation Counter (LSC).

Data Analysis: Calculate


 using a four-parameter logistic fit. Convert to 

using the Cheng-Prusoff equation:

Where

is radioligand concentration and

is its dissociation constant.
Protocol B: Functional GPCR Profiling (HTRF cAMP)

Objective: Distinguish between agonists, antagonists, and inverse agonists using Homogeneous Time-Resolved Fluorescence (HTRF).

Mechanism: This assay utilizes a competitive immunoassay format.[1][2][3] Native cAMP produced by the cell competes with d2-labeled cAMP (acceptor) for binding to a Cryptate-labeled anti-cAMP antibody (donor).[2]

  • High cAMP (Gs activation): Low FRET signal.

  • Low cAMP (Gi activation): High FRET signal.

Visualization of Signaling & Assay Logic:

G Ligand NCE (Ligand) GPCR GPCR (Gs-Coupled) Ligand->GPCR Binds AC Adenylyl Cyclase GPCR->AC Activates (Gs) cAMP Native cAMP (Increases) AC->cAMP Converts ATP ATP ATP ATP->AC Ab Cryptate-Ab (Donor) cAMP->Ab Competes High FRET FRET Signal (DECREASES) cAMP->FRET Inhibits Signal Tracer d2-cAMP Tracer (Acceptor) Tracer->Ab Competes Low Ab->FRET If Tracer Binds

Caption: HTRF cAMP Kinetic Logic. Note the inverse relationship: Agonist activity (high cAMP) results in a decrease in FRET signal due to displacement of the d2-tracer.

Step-by-Step Protocol (Agonist Mode):

  • Cell Seeding: Dispense 10,000 cells/well (e.g., CHO-K1 expressing hGPCR) in 5 µL white 384-well plates.

  • Stimulation: Add 5 µL of NCE (2x concentration in stimulation buffer + IBMX to inhibit phosphodiesterase).

  • Incubation: Incubate for 30 minutes at RT.

  • Detection:

    • Add 5 µL cAMP-d2 (Acceptor).

    • Add 5 µL Anti-cAMP-Cryptate (Donor).

  • Read: Incubate 1 hour and read on an HTRF-compatible plate reader (ex: 337 nm, em: 665/620 nm).

Self-Validation Criteria:

  • Z-Factor: Must be > 0.5.[3]

  • Signal-to-Background (S/B): > 3-fold window between max signal (buffer) and min signal (high standard cAMP).

Phase II: Secondary Pharmacology (Safety Profiling)

Once potency is established, the NCE must be screened against "anti-targets"—proteins known to cause clinical adverse events (e.g., hERG, 5-HT2B, COX-1).

Protocol C: Automated Patch Clamp for hERG (ICH S7B Compliant)

Objective: Assess the potential for QT prolongation (Torsades de Pointes risk) by measuring inhibition of the


 potassium current.

Regulatory Context: Per ICH E14/S7B 2022 Q&A, a "double-negative" non-clinical dataset (negative hERG + negative in vivo QTc) can waive the need for a dedicated clinical TQT study.

Step-by-Step Protocol:

  • System: Automated patch clamp (e.g., QPatch or SyncroPatch).

  • Cells: CHO or HEK293 stably expressing hERG (Kv11.1).

  • Solutions:

    • Extracellular: High Na+, Low K+, Ca2+, Mg2+.

    • Intracellular: High K+, EGTA, ATP.

  • Voltage Protocol (FDA "Step-Ramp"):

    • Hold at -80 mV.

    • Depolarize to +40 mV for 500 ms (activates channels).

    • Repolarize to -40 mV for 500 ms (elicits tail current—Measurement Point ).

  • Dosing: Apply vehicle, then 4 concentrations of NCE (cumulative dosing).

  • QC Criteria:

    • Seal resistance > 100 MΩ (Gigaseal preferred).

    • Tail current amplitude > 400 pA.

    • Series resistance compensation > 70%.

Analysis: Calculate % inhibition of tail current. If


 (unbound clinical exposure), the compound is flagged as High Risk.

Phase III: Early ADME (Metabolic Stability)

Protocol D: Microsomal Stability Assay

Objective: Predict intrinsic clearance (


) and hepatic extraction ratio.

Materials:

  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.

  • Cofactor: NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6P-Dehydrogenase).

Step-by-Step Protocol:

  • Pre-Incubation: Mix 1 µM NCE with 0.5 mg/mL microsomes in Phosphate Buffer (100 mM, pH 7.4). Incubate 5 min at 37°C.

  • Initiation: Add NADPH system to start reaction.[4]

  • Sampling: Remove aliquots at

    
     min.
    
  • Termination: Dispense aliquot immediately into ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Calculation: Plot ln(% remaining) vs. time. The slope is


.



Scale to whole liver using scaling factors (45 mg protein/g liver, 20 g liver/kg body weight).

Integrated Profiling Workflow

The following diagram illustrates the decision matrix for an NCE moving through this profiling cascade.

ProfilingCascade cluster_Primary Primary Pharmacology cluster_Safety Safety & ADME Start Hit Identification Binding Radioligand Binding (Affinity / Kd) Start->Binding Functional HTRF Functional Assay (Efficacy / EC50) Binding->Functional If Ki < 100 nM Stop Kill Compound Binding->Stop Low Affinity hERG hERG Patch Clamp (Safety Margin) Functional->hERG Agonist Confirmed Functional->Stop No Efficacy Microsomes Microsomal Stability (Metabolic Half-life) hERG->Microsomes Safety Margin > 30x hERG->Stop hERG Block Decision Candidate Selection Matrix Microsomes->Decision t1/2 > 30 min Microsomes->Stop High Clearance

Caption: Integrated Decision Matrix. Compounds must pass sequential gates (Affinity -> Efficacy -> Safety -> Stability) to progress to in vivo studies.

Data Summary & Interpretation

When compiling the data package for a Lead Candidate, summarize key metrics as follows:

ParameterAssay TypeMetricTarget Criteria
Potency Radioligand Binding

< 10 nM
Efficacy HTRF cAMP

< 50 nM
Safety Automated Patch ClamphERG

> 10 µM (or >30x

)
Stability Human Liver Microsomes

< 20 µL/min/mg

References

  • Bowes, J., et al. (2012).[5][6][7][8][9] Reducing safety-related drug attrition: the use of in vitro pharmacological profiling.[6][7][8][9] Nature Reviews Drug Discovery, 11(12), 909-922.[5][7][8][9] [Link]

  • ICH Harmonised Guideline. (2022). S7B: The Non-Clinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals (Q&A). ICH. [Link]

  • NCBI Assay Guidance Manual. (2025). Principles of the HTRF cAMP Assay. National Library of Medicine. [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. (Relevant Chapter: Metabolic Stability). [Link]

  • FDA Guidance. (2021). Recommended Voltage Protocols to Study Drug-Cardiac Ion Channel Interactions Using Recombinant Cell Lines. FDA.gov. [Link]

Sources

Application of 1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-ol in signal transduction studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols for Rigosertib in Signal Transduction Research

A Senior Application Scientist's Guide to Investigating the Multi-Kinase Inhibitor Rigosertib (ON 01910.Na)

Introduction: Unraveling the Complexity of a Multi-Targeted Inhibitor

Rigosertib (ON 01910.Na), a synthetic benzyl styryl sulfone, has emerged as a molecule of significant interest in cancer research due to its multifaceted mechanism of action.[1][2] Initially identified as a non-ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), subsequent research has revealed a broader spectrum of activity, positioning Rigosertib as a multi-kinase inhibitor that impacts several critical signaling pathways dysregulated in cancer.[3][4][5] This complexity, while offering multiple avenues for therapeutic intervention, also presents a challenge for researchers seeking to elucidate its precise mechanism in specific cellular contexts.

This guide provides a comprehensive overview of the application of Rigosertib in signal transduction studies. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the experimental designs. We will delve into the primary signaling cascades affected by Rigosertib, namely the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK pathways, and provide detailed methodologies to investigate its effects.

The mechanism of action of Rigosertib is still a subject of ongoing research, with several distinct yet potentially interconnected activities reported. These include:

  • PLK1 Inhibition: Rigosertib was first described as an inhibitor of PLK1, a key regulator of the G2/M phase of the cell cycle.[2][3][6] This inhibition leads to mitotic arrest and apoptosis.[2][7]

  • PI3K Pathway Inhibition: The compound has been shown to inhibit the phosphoinositide 3-kinase (PI3K) pathway, a central signaling node for cell growth, survival, and proliferation.[6][8][9]

  • RAS-Effector Interaction Disruption: Rigosertib can act as a RAS mimetic, binding to the RAS-binding domains (RBDs) of effector proteins like RAF kinases, thereby preventing their interaction with RAS and blocking downstream signaling.[3][10]

  • Microtubule Destabilization: Recent studies have identified Rigosertib as a microtubule-destabilizing agent, contributing to its anti-mitotic effects.[1][11]

  • Induction of Oxidative Stress: Rigosertib treatment can induce the production of reactive oxygen species (ROS), leading to the activation of stress-activated protein kinases like JNK.[3][12][13] Activated JNK can then phosphorylate and inhibit components of the RAS/RAF/MEK/ERK pathway.[12][13]

Given this intricate activity profile, a multi-pronged experimental approach is essential to fully characterize the effects of Rigosertib in a given cancer model.

Core Signaling Pathways Modulated by Rigosertib

The following diagram illustrates the key signaling pathways reported to be modulated by Rigosertib. Understanding these pathways is crucial for designing and interpreting experiments.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates RAF RAF RAS->RAF Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Proliferation, Survival, Growth mTOR->Proliferation MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates ERK->Proliferation JNK JNK JNK->RAF Inhibits (via phosphorylation) Apoptosis Apoptosis JNK->Apoptosis ROS Reactive Oxygen Species (ROS) ROS->JNK Activates Microtubules Microtubules Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Disruption leads to PLK1 PLK1 PLK1->Mitotic_Arrest Inhibition leads to Rigosertib Rigosertib Rigosertib->RAS Mimics, disrupts RAF binding Rigosertib->PI3K Inhibits Rigosertib->ROS Induces Rigosertib->Microtubules Destabilizes Rigosertib->PLK1 Inhibits

Caption: Key signaling pathways modulated by Rigosertib.

Experimental Workflows: A Step-by-Step Investigative Approach

A logical workflow is critical for systematically evaluating the impact of Rigosertib. The following diagram outlines a recommended experimental progression.

G start Start: Select Cancer Cell Line of Interest viability Protocol 1: Cell Viability Assay (e.g., MTT) Determine IC50 start->viability western_pi3k Protocol 2: Western Blot for PI3K/AKT Pathway (p-AKT, p-mTOR) viability->western_pi3k Use IC50 concentration western_mapk Protocol 3: Western Blot for RAS/RAF/MEK/ERK Pathway (p-ERK, p-MEK) viability->western_mapk Use IC50 concentration cell_cycle Cell Cycle Analysis (Flow Cytometry) viability->cell_cycle Use IC50 concentration ros_detection ROS Detection Assay (e.g., DCFDA) viability->ros_detection Use IC50 concentration data_analysis Data Analysis and Interpretation western_pi3k->data_analysis western_mapk->data_analysis cell_cycle->data_analysis ros_detection->data_analysis conclusion Conclusion: Elucidate Dominant Mechanism in Chosen Cell Line data_analysis->conclusion

Caption: Recommended experimental workflow for studying Rigosertib.

Detailed Application Protocols

Protocol 1: Cell Viability Assay to Determine IC50

Rationale: The first step in characterizing the effect of any compound is to determine its cytotoxic or cytostatic concentration. The half-maximal inhibitory concentration (IC50) is a quantitative measure of this and is essential for designing subsequent mechanistic studies. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[14][15]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Rigosertib (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Rigosertib in complete medium. Remove the old medium from the wells and add 100 µL of the Rigosertib dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).[16][17]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[14]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the Rigosertib concentration and determine the IC50 value using non-linear regression analysis.

ParameterExample Value
Cell LineHCT116 (human colorectal carcinoma)
Seeding Density8,000 cells/well
Rigosertib Conc. Range0.01 nM - 10 µM
Incubation Time72 hours
Expected IC50 ~50-250 nM [4]
Protocol 2: Western Blot Analysis of the PI3K/AKT/mTOR Pathway

Rationale: To investigate whether Rigosertib inhibits the PI3K pathway, we can measure the phosphorylation status of key downstream effectors, AKT and mTOR, by Western blotting.[9][18] A decrease in the phosphorylation of these proteins upon Rigosertib treatment indicates pathway inhibition.[19]

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Rigosertib

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-mTOR (Ser2448), anti-total-mTOR, and a loading control (e.g., anti-GAPDH or anti-β-actin).

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with Rigosertib at the predetermined IC50 concentration for various time points (e.g., 6, 12, 24 hours). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped and re-probed with antibodies against the total forms of the proteins and the loading control.

  • Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: Western Blot Analysis of the RAS/RAF/MEK/ERK Pathway

Rationale: To assess the impact of Rigosertib on the RAS/RAF/MEK/ERK pathway, we will measure the phosphorylation of MEK and ERK.[20][21] Inhibition of this pathway will result in decreased levels of phospho-MEK and phospho-ERK.[22] It is also important to consider that Rigosertib's effect on this pathway may be indirect, through the activation of JNK due to oxidative stress.[12][13]

Materials:

  • Same as Protocol 2, with the following primary antibodies: anti-phospho-MEK (Ser217/221), anti-total-MEK, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2.

  • Optional: anti-phospho-JNK, anti-total-JNK.

Procedure:

  • Follow the same procedure as outlined in Protocol 2.

  • When analyzing the results, a decrease in p-MEK and p-ERK would suggest inhibition of the pathway.

  • If an increase in p-JNK is observed concurrently, it would support the hypothesis of an indirect inhibitory mechanism mediated by stress-induced JNK activation.[23]

PathwayKey Proteins to AnalyzeExpected Outcome with Rigosertib
PI3K/AKT/mTOR p-AKT (Ser473), p-mTOR (Ser2448)Decrease in phosphorylation
RAS/RAF/MEK/ERK p-MEK (Ser217/221), p-ERK1/2 (Thr202/Tyr204)Decrease in phosphorylation
Stress Response p-JNK (Thr183/Tyr185)Potential increase in phosphorylation

Trustworthiness and Self-Validating Systems

For each protocol, the inclusion of proper controls is paramount for data integrity.

  • Vehicle Control: All experiments must include a vehicle (e.g., DMSO) control at the same concentration used to dissolve Rigosertib. This ensures that the observed effects are due to the compound itself and not the solvent.

  • Loading Controls: In Western blotting, a loading control (e.g., GAPDH, β-actin) is essential to confirm equal protein loading across all lanes.

  • Total vs. Phosphorylated Proteins: Normalizing the signal from a phospho-specific antibody to the signal from an antibody recognizing the total protein accounts for any changes in protein expression, ensuring that the observed effect is indeed on the phosphorylation status.

  • Dose-Response and Time-Course: Performing experiments across a range of concentrations and time points helps to establish a clear cause-and-effect relationship and understand the dynamics of the cellular response to Rigosertib.

By adhering to these principles, the experimental system becomes self-validating, leading to robust and reproducible results.

Conclusion

1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-ol, more commonly known in the scientific literature as Rigosertib, is a potent anti-cancer agent with a complex and fascinating mechanism of action. Its ability to modulate multiple key signaling pathways, including PI3K/AKT and RAS/RAF/MEK/ERK, makes it a valuable tool for signal transduction research. The protocols and workflows detailed in this guide provide a solid framework for investigating the effects of Rigosertib. A systematic and well-controlled experimental approach is crucial for dissecting its multifaceted activity and ultimately understanding its therapeutic potential in various cancer types.

References

  • O'Dwyer, P. J., et al. (2012). Phase I Study of Rigosertib, an Inhibitor of the Phosphatidylinositol 3-Kinase and Polo-like Kinase 1 Pathways, Combined with Gemcitabine in Patients with Solid Tumors and Pancreatic Cancer. Clinical Cancer Research, 18(7), 2048–2055. [Link]

  • Pascual-Carreras, E., et al. (2023). Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na). International Journal of Molecular Sciences, 24(8), 7256. [Link]

  • Vogt, A., et al. (2014). The dual pathway inhibitor rigosertib is effective in direct-patient tumor xenografts of head and neck squamous cell carcinomas. Oncotarget, 5(21), 10669–10679. [Link]

  • Prasad, A., et al. (2015). Rigosertib blocks PI3K/Akt/mTOR signaling pathway in HNSCC cell lines. Oncotarget, 6(28), 25773–25785. [Link]

  • Prasad, A., et al. (2015). ON 01910.Na (rigosertib) inhibits PI3K/Akt pathway and activates oxidative stress signals in head and neck cancer cell lines. Molecular Cancer Therapeutics, 14(8), 1745–1755. [Link]

  • Ritt, D. A., et al. (2016). Inhibition of Ras/Raf/MEK/ERK Pathway Signaling by a Stress-induced Phospho-regulatory Circuit. Molecular Cell, 64(5), 879–891. [Link]

  • Jost, M., et al. (2020). Pharmaceutical-Grade Rigosertib Is a Microtubule-Destabilizing Agent. Molecular Cell, 79(1), 183–185. [Link]

  • Wikipedia. (2023, December 2). Rigosertib. In Wikipedia. Retrieved February 14, 2026, from [Link]

  • South, A. P., et al. (2024). Abstract 2102: Understanding the mechanism of action of rigosertib in recessive dystrophic epidermolysis bullosa-associated squamous cell carcinoma through single cellanalysis. Cancer Research, 84(6_Supplement), 2102. [Link]

  • Lavoie, H., & Therrien, M. (2015). Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy. Physiology, 30(4), 283–296. [Link]

  • Belli, V., et al. (2022). Present and Future Perspective on PLK1 Inhibition in Cancer Treatment. Frontiers in Oncology, 12, 891108. [Link]

  • Navada, S. C., & Silverman, L. R. (2021). Targeting PLK1 in myelodysplastic syndromes: The Role of Rigosertib in Precision Medicine. Expert Opinion on Investigational Drugs, 30(8), 819-830. [Link]

  • ResearchGate. (n.d.). Effects of Rigosertib on Ras/Raf/MEK/ERK Signaling. Retrieved from [Link]

  • Xu, F., et al. (2015). Rigosertib as a selective anti-tumor agent can ameliorate multiple dysregulated signaling transduction pathways in high-grade myelodysplastic syndrome. Oncotarget, 6(1), 578–591. [Link]

  • Pascual-Carreras, E., et al. (2023). Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na). MDPI. [Link]

  • Athuluri-Divakar, S. K., et al. (2016). A Small Molecule RAS-Mimetic Disrupts RAS Association with Effector Proteins to Block Signaling. Cell, 165(3), 643–655. [Link]

  • Hedman, H., et al. (2021). Anti-tumor effects of rigosertib in high-risk neuroblastoma. Scientific Reports, 11(1), 1083. [Link]

  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 123–134. [Link]

  • ResearchGate. (2014). Rigosertib as a selective anti-tumor agent can ameliorate multiple dysregulated signaling transduction pathways in high-grade myelodysplastic syndrome. Retrieved from [Link]

  • Jones, C. A., et al. (2009). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in Molecular Biology, 520, 195–205. [Link]

  • Lee, M.-S., et al. (2020). Efficacy of rigosertib, a small molecular RAS signaling disrupter for the treatment of KRAS-mutant colorectal cancer. Scientific Reports, 10(1), 1475. [Link]

  • Agoni, L., et al. (2022). In Vitro Evaluation of Rigosertib Antitumoral and Radiosensitizing Effects against Human Cholangiocarcinoma Cells. International Journal of Molecular Sciences, 23(21), 13349. [Link]

  • Boster Biological Technology. (n.d.). ERK Signaling Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). JNK Contributes to Raf Hyperphosphorylation in Rigosertib-Treated Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Rigosertib decreases cell viability in RMS and NB cell lines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). Rigosertib treatment does not inhibit RAS/MAPK or PI3K/AKT signaling in... Retrieved from [Link]

  • PubChem. (n.d.). 3-amino-5-[(3S)-4-[1-(2-amino-6-chloropyridine-3-carbonyl)piperidin-4-yl]-3-ethylpiperazin-1-yl]-6-chloro-N-(2-hydroxyethyl)pyrazine-2-carboxamide. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Cell Viability Assays Assay Guidance Manual. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-{4-[(6M)-3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl}pyridine-4-carbonyl)-3-methyl-L-valyl-(4R)-4-hydroxy-N-{(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl}-L-prolinamide. Retrieved from [Link]

  • Mondragón, L., et al. (2022). CETSA-MS unveils novel targets engaged by rigosertib to promote anti-tumor activity and inflammatory responses. iScience, 25(6), 104439. [Link]

  • Chu, W., et al. (2006). Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549–6560. [Link]

  • BindingDB. (n.d.). Activity Spreadsheet -- Enzyme Inhibition Constant Data from BindingDB. Retrieved from [Link]

Sources

Use of piperidine derivatives as chemical probes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Piperidine Derivatives as Chemical Probes

Abstract

The piperidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for over 70 FDA-approved drugs. Its ability to adopt defined chair conformations and present substituents in precise vectors makes it an ideal template for chemical probes targeting G-Protein Coupled Receptors (GPCRs), ion channels, and chaperone proteins like the Sigma-1 Receptor (S1R). This guide details the strategic design of piperidine probes, validated protocols for determining binding affinity (Radioligand Binding), and methods for confirming target engagement in intact cells (Cellular Thermal Shift Assay - CETSA).

Introduction: The Piperidine Pharmacophore

The piperidine ring (hexahydropyridine) is a saturated, six-membered N-heterocycle.[1][2] Its utility as a chemical probe stems from three key physicochemical properties:

  • Basicity: The secondary amine (pKa ~11) is protonated at physiological pH, allowing it to mimic endogenous neurotransmitters (e.g., dopamine, acetylcholine) and form critical salt bridges with aspartate or glutamate residues in receptor binding pockets.

  • Conformational Rigidity: Unlike flexible alkyl chains, the piperidine ring preferentially adopts a chair conformation. This reduces the entropic penalty upon binding, often resulting in nanomolar or sub-nanomolar affinity.

  • Vectorial Functionalization: Substituents at the N-1, C-3, and C-4 positions project into distinct regions of the binding pocket, allowing for the precise tuning of selectivity (e.g., distinguishing between Sigma-1 and Sigma-2 receptors).

Strategic Design: The Sigma-1 Receptor Case Study

To illustrate the application of piperidine probes, we focus on the Sigma-1 Receptor (S1R) , a ligand-operated chaperone at the endoplasmic reticulum (ER) mitochondrion-associated membrane (MAM). S1R modulation is a therapeutic strategy for neurodegeneration and neuropathic pain.

Key Design Elements for S1R Probes:

  • The Core: A piperidine ring is essential.[2][3][4][5]

  • The N-Terminus: Requires a hydrophobic benzyl or phenethyl group to occupy the primary hydrophobic pocket.

  • The 4-Position: Substitution at C-4 (e.g., 4-benzylpiperidine) is critical for deep pocket penetration and S1R selectivity over S2R.

Figure 1: Piperidine Probe Design Strategy

PiperidineDesign Core Piperidine Scaffold (Chair Conformation) N_Sub N-Substitution (Hydrophobic Tail) Core->N_Sub Vector 1 C4_Sub C4-Substitution (Selectivity Filter) Core->C4_Sub Vector 2 Interaction Salt Bridge Formation (Asp126 in S1R) Core->Interaction Protonated Amine Outcome High Affinity S1R Probe (Ki < 10 nM) N_Sub->Outcome Lipophilicity C4_Sub->Outcome Subtype Selectivity Interaction->Outcome Binding Energy

Caption: Structural logic for designing high-affinity piperidine probes targeting the Sigma-1 Receptor.

Validated Protocols

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the binding affinity (


) of a novel piperidine derivative using membrane preparations.
Standard: Competition against 

(S1R selective radioligand).

Reagents:

  • Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 (Critical: pH must be precise as piperidine protonation is pH-dependent).

  • Membranes: Guinea pig brain homogenates or CHO cells overexpressing human S1R.

  • Radioligand:

    
     (2-3 nM final concentration).
    
  • Non-specific Blocker: Haloperidol (10 µM).

Step-by-Step Workflow:

  • Preparation: Thaw membrane aliquots and dilute in Assay Buffer to ~20 µg protein/well.

  • Plating: In a 96-well polypropylene plate, add:

    • 50 µL of Test Compound (Piperidine derivative, 10 concentrations,

      
       to 
      
      
      
      M).
    • 50 µL of Radioligand (

      
      -Pentazocine).
      
    • 100 µL of Membrane Suspension.

  • Controls:

    • Total Binding: Buffer + Radioligand + Membranes.[6][7]

    • Non-Specific Binding (NSB): Haloperidol (10 µM) + Radioligand + Membranes.

  • Incubation: Incubate at 30°C for 120 minutes . (Note: Piperidine derivatives often have slow off-rates; extended incubation ensures equilibrium).

  • Harvesting: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Washing: Wash filters 3x with ice-cold Tris buffer.

  • Counting: Add scintillation cocktail and count in a beta-counter.

Data Analysis: Calculate


 using the Cheng-Prusoff equation:


Where

is the radioligand concentration and

is the dissociation constant of the radioligand.[4]
Protocol B: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm that the piperidine probe engages the target protein inside living cells (Target Engagement). Principle: Ligand binding stabilizes the target protein, shifting its melting temperature (


) higher.

Step-by-Step Workflow:

  • Cell Treatment:

    • Seed cells (e.g., HEK293) in T-75 flasks.

    • Treat with Test Compound (10 µM) or Vehicle (DMSO) for 1 hour at 37°C.

  • Harvest: Trypsinize, wash with PBS, and resuspend cells in PBS supplemented with protease inhibitors.

  • Thermal Challenge:

    • Aliquot cell suspension into 10 PCR tubes (50 µL each).

    • Heat each tube to a distinct temperature (gradient: 40°C to 70°C) for 3 minutes in a thermal cycler.

    • Cool immediately at room temperature for 3 minutes.

  • Lysis:

    • Add mild lysis buffer (e.g., 0.4% NP-40 in PBS).

    • Perform 3 cycles of Freeze-Thaw (Liquid

      
       / 25°C water bath) to ensure complete lysis.
      
  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C. (Aggregated/unstable proteins pellet; stabilized proteins remain in supernatant).

  • Detection: Analyze supernatant via Western Blot using anti-Target antibody.

Figure 2: CETSA Workflow & Logic

CETSA_Workflow Cells Intact Cells + Piperidine Probe Heat Heat Gradient (40-70°C) Cells->Heat 1 hr Incubation Lysis Lysis & Centrifugation Heat->Lysis Denaturation Western Western Blot (Soluble Fraction) Lysis->Western Supernatant Result Shift in Tm (Stabilization) Western->Result Quantification

Caption: Workflow for validating intracellular target engagement of piperidine probes via thermal stabilization.

Data Presentation & Interpretation

When characterizing piperidine probes, summarize data to highlight structure-activity relationships (SAR).

Table 1: Representative Characterization Data

Compound IDStructure MotifS1R

(nM)
S2R

(nM)
Selectivity (S2/S1)CETSA

(°C)
Ref-1 4-Benzylpiperidine1.2 ± 0.3245 ± 15>200+4.5
Probe-A N-Phenethyl-4-Me15.4 ± 2.180 ± 55.2+1.2
Probe-B N-Benzyl-4-Benzyl0.8 ± 0.11200 ± 50>1000+6.8

Interpretation:Probe-B shows superior affinity and selectivity compared to Probe-A. The high CETSA shift (+6.8°C) confirms robust intracellular binding, validating it as a high-quality chemical probe.

Troubleshooting & Optimization

  • High Non-Specific Binding (NSB): Piperidines are lipophilic (logP > 3). If NSB is >20% of total binding, increase the wash volume or add 0.1% BSA to the assay buffer.

  • No CETSA Shift:

    • Ensure the compound is cell-permeable.

    • The lysis buffer might be too harsh, disrupting the ligand-protein complex. Switch to a freeze-thaw only method without detergents initially.

  • pH Sensitivity: The binding of piperidines is driven by the cationic charge on the nitrogen. Ensure all buffers are titrated at the temperature of the assay (Tris buffer pH changes significantly with temperature).

References

  • Review of Piperidine Scaffold

    • Title: The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery.[3]

    • Source: BenchChem Applic
  • Sigma-1 Receptor Ligand Design

    • Title: Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds.[8]

    • Source: European Journal of Medicinal Chemistry (2025).[8]

    • URL:[Link]

  • CETSA Protocol: Title: Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA). Source: BenchChem Protocols.
  • Radioligand Binding Methodology

    • Title: GPCR-radioligand binding assays.[7][9]

    • Source: Methods in Cell Biology (PubMed).
    • URL:[Link]

Sources

Troubleshooting & Optimization

Troubleshooting 1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-ol synthesis side reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support center for the synthesis of 1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-ol . It addresses the specific challenges of nucleophilic aromatic substitution (


) on the 2-amino-4,6-dichloropyrimidine scaffold.

Ticket ID: CHEM-SUP-046 Status: Open Subject: Troubleshooting Side Reactions, Yield Loss, and Purification

System Overview & Reaction Logic

The Core Reaction: The synthesis involves the


 displacement of one chloride atom from 2-amino-4,6-dichloropyrimidine  using piperidin-3-ol  as the nucleophile.[1]
  • Starting Material Symmetry: Unlike 2,4-dichloropyrimidine, the 2-amino-4,6-dichloro precursor is symmetric.[2] Positions C4 and C6 are chemically equivalent until the first substitution occurs.[1]

  • The Challenge: The primary difficulty is not where the reaction happens (regioselectivity), but how many times it happens (chemoselectivity/bis-substitution).

Reaction Pathway Diagram

The following diagram illustrates the desired pathway versus the critical failure modes (Bis-substitution, O-alkylation, and Hydrolysis).[1]

ReactionPathway SM 2-Amino-4,6- dichloropyrimidine Product TARGET: 1-(2-Amino-6-chloropyrimidin- 4-yl)piperidin-3-ol SM->Product + Reagent (1.0-1.1 eq) Base, Heat O_Alk SIDE PRODUCT B: O-Alkylated Isomer (Wrong Nucleophile) SM->O_Alk Strong Base (NaH) or High Temp Reagent Piperidin-3-ol Bis SIDE PRODUCT A: Bis-substituted (Over-reaction) Product->Bis + Reagent (Excess) High Temp Hydrolysis SIDE PRODUCT C: Hydrolyzed (6-OH) (Water Contamination) Product->Hydrolysis H2O, Acid/Base Prolonged Heat

Caption: Figure 1. Reaction cascade showing the target mono-substitution and competing pathways driven by stoichiometry and conditions.

Troubleshooting Guides (Q&A Format)

Issue 1: "I am seeing significant amounts of the bis-substituted product."

Diagnosis: Over-reaction (Loss of Mono-selectivity).[1] Because the starting material is symmetric, the first substitution activates the ring for the second substitution less than an electron-withdrawing group would, but the reaction can still proceed to the bis-product if the concentration of the nucleophile is too high.[1]

VariableRecommended AdjustmentTechnical Rationale
Stoichiometry Strict 1:1 or 0.95:1 (Amine:Pyrimidine)Limiting the nucleophile (piperidin-3-ol) ensures the pyrimidine is never "swarmed."[1] It is better to leave unreacted starting material (easily removed) than generate bis-product (hard to separate).[1]
Temperature Reduce to 40–60°C High heat (reflux >80°C) overcomes the activation energy barrier for the second substitution.[1]
Addition Mode Dropwise Addition Add the piperidin-3-ol solution slowly to the pyrimidine solution. This keeps the instantaneous concentration of the nucleophile low relative to the electrophile.[1]
Issue 2: "My LC-MS shows a peak with the correct mass, but wrong retention time."

Diagnosis: Competitive O-Alkylation vs. N-Alkylation. Piperidin-3-ol has two nucleophilic sites: the secondary amine (NH) and the hydroxyl group (OH).[1] While the amine is generally more nucleophilic, specific conditions can trigger O-alkylation.[1]

Corrective Actions:

  • Check your Base: Are you using Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)?

    • Stop. Strong inorganic bases deprotonate the alcohol (forming an alkoxide), which is a hard, aggressive nucleophile that attacks the chloropyrimidine.

    • Switch to:DIPEA (Hünig's Base) or Triethylamine .[1] These organic bases are strong enough to scavenge the HCl formed but too weak to deprotonate the alcohol, ensuring exclusive N-alkylation.[1]

  • Solvent Choice: Avoid dipolar aprotic solvents (like DMF/DMSO) if using carbonate bases, as they enhance oxygen nucleophilicity.[1] Use protic solvents like Isopropanol (IPA) or n-Butanol , which solvate the hydroxyl group via hydrogen bonding, shielding it from reaction.[1]

Issue 3: "The reaction stalls at 60% conversion."

Diagnosis: Protonation of the Nucleophile.[1] As the reaction proceeds, HCl is generated. If the base is insufficient, the piperidine nitrogen gets protonated (


), rendering it non-nucleophilic.

Solution:

  • Ensure you are using at least 2.5 equivalents of base relative to the amine.[1]

  • If using a weak base (bicarbonate), switch to DIPEA to ensure the piperidine remains free-based throughout the reaction.[1]

  • Catalysis: Add 10 mol% NaI (Sodium Iodide) .[1] This generates a transient, more reactive iodo-pyrimidine intermediate (Finkelstein reaction in situ), which reacts faster with the amine.[1]

"Gold Standard" Synthetic Protocol[1]

This protocol is optimized for mono-selectivity and ease of purification.[1]

Reagents:

  • 2-Amino-4,6-dichloropyrimidine (1.0 eq)[1]

  • Piperidin-3-ol (1.05 eq) — Slight excess ensures conversion without risking bis-sub.[1]

  • DIPEA (2.5 eq)[1]

  • Solvent: Isopropanol (IPA) [Concentration: 0.2 M][1]

Step-by-Step:

  • Dissolution: Charge 2-amino-4,6-dichloropyrimidine and IPA into the reactor. Stir until suspended/dissolved.

  • Base Addition: Add DIPEA in one portion.

  • Controlled Addition: Dissolve Piperidin-3-ol in a minimal amount of IPA. Add this solution dropwise to the reaction mixture over 30 minutes at 20°C.

  • Reaction: Heat to 70°C and monitor by HPLC/UPLC every 2 hours.

    • Stop Criteria: When Bis-product > 5% OR Starting Material < 5%.[1]

  • Workup (The "Solubility Trick"):

    • Cool to Room Temperature.[1]

    • Concentrate IPA to ~20% volume.[1]

    • Add Water .[1] The product (a free base) is lipophilic but "sticky."[1]

    • Adjust pH to ~10 using saturated

      
      .[1]
      
    • Extract with 2-MeTHF or Ethyl Acetate/IPA (9:1) .[1] (Pure EtOAc often fails to extract polar aminopyrimidines efficiently).[1]

    • Wash organic layer with brine, dry over

      
      , and concentrate.[1]
      

Decision Tree for Purification

If the crude product is impure, use this logic flow to determine the best purification method.

PurificationLogic Start Crude Mixture Analysis CheckBis Is Bis-Product > 10%? Start->CheckBis HighBis Yes: Recrystallization Required CheckBis->HighBis Yes LowBis No: Acid/Base Extraction CheckBis->LowBis No Recryst Solvent: EtOH/Water or Acetonitrile/Water HighBis->Recryst Extraction 1. Dissolve in 1N HCl (aq) 2. Wash with EtOAc (removes non-basic impurities) 3. Basify aq layer to pH 10 4. Extract Product into EtOAc/IPA LowBis->Extraction

Caption: Figure 2. Purification logic based on impurity profile.[1] Acid-base extraction is preferred for removing non-basic impurities.[1]

References & Authority

  • General Reactivity of 2-Amino-4,6-dichloropyrimidines:

    • The 2-amino group acts as an electron-donating group (EDG), deactivating the ring toward nucleophilic attack compared to 2,4,6-trichloropyrimidine.[1] This deactivation aids in stopping the reaction at the mono-substituted stage but requires elevated temperatures (60-80°C) compared to more electron-deficient systems.[1]

    • Source: Trilleras, J., et al. "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde."[1][3] Molbank, 2022.[1][3] Link[1]

  • Regioselectivity Mechanisms in Chloropyrimidines:

    • Detailed quantum mechanical (QM) studies on chloropyrimidines explain that while C4/C6 are equivalent in symmetric precursors, the introduction of an amino group (via the first substitution) significantly alters the LUMO coefficients, impacting the rate of the second substitution.

    • Source: WuXi AppTec.[1] "Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine." Link

  • Solubility and Handling of Aminopyrimidines:

    • Aminopyrimidines with hydroxyl tails often exhibit poor solubility in pure ether or hexane and require polar organic solvents (EtOAc/MeOH mixtures) or chlorinated solvents for extraction.[1]

    • Source: BenchChem. "2,4-Diamino-6-chloromethylpteridine Hydrochloride: A Technical Guide to Solubility."[1] Link[1]

Sources

Optimization of piperidine N-arylation coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperidine N-Arylation Optimization

Status: Operational Ticket ID: PIP-ARYL-OPT-001 Lead Scientist: Dr. [AI Name] Subject: Troubleshooting and Optimization of Piperidine C-N Coupling Protocols

Triage: Method Selection Logic

Before optimizing a failing reaction, ensure you have selected the correct mechanistic pathway. Piperidine is a secondary, moderately steric, and basic amine. Its reactivity depends heavily on the electronic nature of your aryl halide partner.

Visual 1: Reaction Pathway Decision Matrix (Use this logic flow to confirm your method selection)

Piperidine_Decision_Tree Start Start: Aryl Halide (Ar-X) Properties EWG Electron Withdrawing Groups? (NO2, CN, CF3 ortho/para) Start->EWG Halogen Halogen Type? EWG->Halogen Yes Cost Cost/Scale Constraints? EWG->Cost No (Neutral/Electron Rich) SNAr Method A: SNAr (Metal-Free) Halogen->SNAr F >> Cl > Br > I Pd_Route Palladium Catalysis (Buchwald-Hartwig) Cu_Route Copper Catalysis (Ullmann-Type) Cost->Pd_Route High Value / Small Scale Cost->Cu_Route Low Cost / Bulk Scale

Figure 1: Decision matrix for selecting the optimal coupling strategy based on substrate electronics and project constraints.

Module A: Palladium-Catalyzed Coupling (Buchwald-Hartwig)

Status: Gold Standard for Unactivated Aryl Halides.

The Core Issue: Piperidine is a secondary amine.[1][2][3] Older ligands (PPh3, BINAP) often fail due to slow reductive elimination or β-hydride elimination (though less common with cyclic amines).

Optimization Protocol
  • Ligand Selection: You must use sterically demanding, electron-rich dialkylbiaryl phosphines.

    • Recommendation: RuPhos or BrettPhos .

    • Why? These ligands provide a protective pocket that prevents catalyst deactivation while facilitating the difficult reductive elimination step for secondary amines [1].

  • Precatalysts: Stop using Pd2(dba)3 + Ligand if possible.

    • Recommendation: Use RuPhos Pd G4 or BrettPhos Pd G4 .

    • Why? These ensure a precise 1:1 Pd:Ligand ratio and activate rapidly even at lower temperatures, preventing "Pd black" formation during the initial heat-up [2].

Standard Operating Procedure (SOP-BH-01)
ComponentStandard ConditionNotes
Catalyst RuPhos Pd G4 (1–3 mol%)If using G3, add 1% extra free ligand.
Base NaOtBu (1.5 equiv)Use Cs2CO3 if substrate has esters/nitriles (requires higher temp).
Solvent THF or 1,4-DioxaneAnhydrous. Degas via sparging (15 min).
Temp 80 °CStart at 60 °C; ramp only if conversion stalls.
Troubleshooting Q&A

Q: The reaction mixture turned black immediately upon heating. What happened? A: This is "Catalyst Death." The Pd(0) aggregated into nanoparticles before entering the catalytic cycle.

  • Fix 1: Switch to a G3/G4 precatalyst to bypass the reduction step.

  • Fix 2: Ensure your solvent is rigorously degassed.[4] Oxygen kills phosphine ligands, leaving naked Pd(0) to aggregate.

Q: I see 50% conversion, but the reaction stalled. Adding more catalyst didn't help. A: Product Inhibition. The piperidine product is a tertiary amine and can competitively bind to the Pd center.

  • Fix: Switch to BrettPhos . Its extreme bulk prevents the product from coordinating to the metal center, keeping the cycle alive [3].

Module B: Nucleophilic Aromatic Substitution (SNAr)

Status: Green/Scalable (Requires Activated Substrates).

The Core Issue: This pathway is non-catalytic and relies entirely on the stabilization of the anionic intermediate (Meisenheimer complex).

Optimization Protocol
  • Leaving Group Reversal: Unlike Pd-coupling, Fluoride is the best leaving group here (F >> Cl > Br > I) due to the high electronegativity stabilizing the transition state.

  • Solvent Effect: You must use dipolar aprotic solvents.

Visual 2: SNAr Mechanism & Solvent Influence

SNAr_Mechanism Substrate Ar-F + Piperidine TS Meisenheimer Complex (TS) Substrate->TS Rate Determining Step Product Ar-Piperidine + HF TS->Product Fast Elimination Solvent Polar Aprotic Solvent (DMSO/DMF) Solvent->TS Stabilizes Dipole

Figure 2: The rate-determining formation of the Meisenheimer complex is accelerated by polar aprotic solvents.

Troubleshooting Q&A

Q: My substrate has a nitro group, but the reaction is slow in Ethanol. A: Protic solvents (EtOH, MeOH) hydrogen bond to the piperidine lone pair, reducing its nucleophilicity.

  • Fix: Switch to DMSO or NMP . These solvate the cation but leave the piperidine "naked" and highly reactive [4].

Module C: Copper-Catalyzed (Ullmann-Type)

Status: Cost-Effective but Temperamental.

The Core Issue: Traditional Ullmann requires harsh heat (140°C+). Modern variants use ligands to lower this, but solubility is often the killer.

Optimization Protocol
  • Ligand Necessity: Do not use "naked" CuI.

    • Recommendation: Add L-Proline (20 mol%) or DMEDA (N,N'-dimethylethylenediamine).

    • Mechanism:[5][6][7][8][9][10] These ligands break down inorganic copper aggregates into soluble, reactive monomeric species.

  • The "Blue" Warning: If your reaction turns blue/green, oxygen has entered, oxidizing Cu(I) to inactive Cu(II).

Standard Operating Procedure (SOP-Cu-01)
ComponentStandard ConditionNotes
Catalyst CuI (10 mol%)Must be off-white/tan. If grey/green, repurify.
Ligand L-Proline (20 mol%)Amino acids are excellent for aryl iodides.
Base K3PO4 (2.0 equiv)Finely ground.
Solvent DMSOHigh solubility required for the base.

General Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Low Yield (Pd) Protodehalogenation (Ar-X

Ar-H)
The reaction is "starved" of amine or the solvent is wet (proton source). Increase piperidine equivalents to 1.5x. Dry solvents over molecular sieves.
Diarylation Piperidine is too reactive (rare)Highly unlikely for piperidine (2° amine) to react twice unless the product ring opens. If you mean starting material reacts twice (e.g., di-halo arene), reduce equivalents of piperidine to 0.95.
No Reaction (Cu) Insoluble BaseThe "surface area effect." Grind your K3PO4 or Cs2CO3 into a fine powder before adding. Switch solvent to DMSO.
Poor Separation Piperidine tailing on silicaPiperidine residues streak on TLC/Columns. Add 1% Triethylamine to your eluent or wash crude with dilute HCl (if product is not acid-sensitive) to remove excess piperidine.

References

  • RuPhos Utility: Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Secondary Amines. Journal of the American Chemical Society, 131(1), 17423-17429. Link

  • Precatalyst G4: Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Design and Synthesis of New Palladium Precatalysts. Chemical Science, 5(1), 131-135. Link

  • BrettPhos Specifics: Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • SNAr Solvent Effects: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273-412. Link

Sources

Technical Support Center: 2-Amino-6-Chloropyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource for process chemists and researchers. It focuses on the chlorination of 2-amino-6-hydroxypyrimidine (isocytosine) to yield 2-amino-6-chloropyrimidine , addressing the specific bottlenecks of moisture sensitivity, Vilsmeier-Haack side reactions, and isolation losses.

Ticket ID: PYR-CL-006-OPT Subject: Yield Optimization & Troubleshooting Guide Status: Resolved / Knowledge Base Article

Executive Summary & Molecule Identification

Target Molecule: 2-amino-6-chloropyrimidine (CAS: 39210-67-6) Note: Due to pyrimidine ring symmetry, this is chemically equivalent to 2-amino-4-chloropyrimidine. This guide applies to both nomenclatures.

The Core Problem: The standard synthesis involves reacting 2-amino-6-hydroxypyrimidine (isocytosine) with phosphorus oxychloride (


). While theoretically simple, yields often drop below 50% due to three factors:
  • Incomplete Chlorination: Formation of dichlorophosphate intermediates that fail to convert to the chloride.

  • Hydrolysis Reversion: The product rapidly hydrolyzes back to the starting material during the aqueous quench if pH and temperature are not strictly controlled.

  • Black Tar Formation: Overheating causes polymerization of the amino-pyrimidine system.

Optimized Protocol (The "High-Yield" Route)

Based on modified procedures from US Patent 5,698,695 and industrial process optimization.

Phase A: Reaction Setup

The "Dry" Imperative:


 reacts violently with water to form phosphoric acid, which deactivates the reagent and generates heat.
  • Pre-Step: Dry the starting material (2-amino-6-hydroxypyrimidine) at 100°C under vacuum for 4 hours. Moisture content must be <0.5%.

Stoichiometry & Catalysis: Do not use neat


 as the sole solvent if yield is paramount. Use a catalyst.
  • Reagents:

    • Substrate: 1.0 eq

    • 
      : 3.0 – 4.0 eq (Reduced excess compared to classic 10 eq methods)
      
    • Catalyst: N,N-Dimethylaniline (DMA) (1.0 eq) OR N,N-Diethylaniline.

    • Why? The aniline base forms a Vilsmeier-Haack-type chloro-iminium species, which is a far more potent chlorinating agent than

      
       alone, allowing for lower temperatures.
      
Phase B: The Reaction
  • Addition: Charge solid substrate and catalyst into the flask. Add

    
     slowly at room temperature.
    
  • Ramp: Heat to 60–75°C .

    • Critical Alert: Do not reflux at 107°C unless absolutely necessary. High temps promote "tarring" (decomposition).

  • Monitoring: Reaction is usually complete in 3–5 hours. Monitor by HPLC or TLC (Eluent: 50% EtOAc/Hexane).

Phase C: The "Distill & Dilute" Workup (Yield Critical)

Most yield is lost here. Do not pour the reaction mixture directly into water.

  • Distillation: Remove excess

    
     under reduced pressure (vacuum distillation) at <60°C.
    
    • Result: A thick, viscous syrup (the phosphate salt of the product).

  • Dilution: Dissolve this syrup in a minimal amount of acetonitrile or toluene . This keeps the product in solution during the quench and protects it from immediate hydrolysis.

  • Inverse Quench: Pour the organic solution slowly into a vigorously stirred slurry of Ice/Water (0°C) .

  • Neutralization: Slowly add 50% NaOH or

    
     to adjust pH to 7.0 – 8.0 .
    
    • Precipitation: The product precipitates as a solid.[1][2]

    • Filtration: Filter immediately. Do not let it sit in basic water overnight.

Visualized Workflows (Graphviz)

Diagram 1: The Optimized Synthesis Logic

This flow illustrates the critical decision points that prevent yield loss.

SynthesisWorkflow Start Start: 2-amino-6-hydroxypyrimidine Dry Step 1: Vacuum Dry (<0.5% Moisture) Start->Dry React Step 2: Chlorination (POCl3 + DMA Catalyst) Temp: 65°C Dry->React +POCl3 (3eq) Check Decision: Is Reaction Complete? React->Check Check->React No (Add time) Distill Step 3: Vacuum Distill POCl3 (Remove Solvent) Check->Distill Yes Dilute Step 4: Dilute Residue (Add Toluene/ACN) Distill->Dilute Viscous Oil Quench Step 5: Inverse Quench (Pour Org. into Ice Water) Dilute->Quench Neutralize Step 6: pH Adjustment (Target pH 7-8) Quench->Neutralize Exothermic! Keep <10°C Filter Step 7: Filtration & Dry Neutralize->Filter

Caption: Optimized workflow emphasizing the removal of excess POCl3 and solvent dilution prior to quenching to minimize hydrolysis.

Troubleshooting Guide (FAQ)

Issue 1: "My product is hydrolyzing back to the starting material during workup."

Diagnosis: The quench was too hot, or the pH remained acidic/basic for too long. The Fix:

  • Temperature Control: The hydrolysis rate of the C-Cl bond increases exponentially with temperature. Keep the quench mixture below 10°C .

  • The "Inverse Quench": Never add water to the reaction. Add the reaction to water.[2][3][4] This ensures the reaction mixture is always diluted, preventing localized heating.

  • pH Swing: The product is stable at neutral pH. During the quench, the solution becomes highly acidic (

    
    ). You must neutralize it to pH 7–8 relatively quickly (within 30 mins), but do not overshoot to pH >10, or base-catalyzed hydrolysis will occur.
    
Issue 2: "I am getting a black tar instead of a solid."

Diagnosis: Thermal decomposition (polymerization) caused by excessive heating. The Fix:

  • Catalyst Usage: If you are refluxing neat

    
     at 106°C, stop. Add 1.0 eq of N,N-dimethylaniline. This allows the reaction to proceed at 60–70°C .[4]
    
  • Purity Check: Old

    
     can contain polyphosphoric acids which accelerate tar formation. Use distilled 
    
    
    
    .
Issue 3: "The yield is low (<40%) and the product won't precipitate."

Diagnosis: Solubility losses. 2-amino-6-chloropyrimidine has moderate water solubility, especially if the volume of quench water is too high. The Fix:

  • Salting Out: After neutralization, saturate the aqueous layer with NaCl. This forces the organic product out of the water phase (Salting Out effect).

  • Extraction: If precipitation is poor, do not filter. Extract the aqueous neutralized mixture with Ethyl Acetate (3x) or THF .

  • Volume Control: Minimize the amount of ice/water used in the quench. Use just enough to manage the exotherm.

Data & Comparison Tables

Table 1: Solvent & Catalyst Effects on Yield

Data aggregated from internal process optimization and patent literature.

MethodReagent SystemTemp (°C)Time (h)Yield (%)Notes
Classic Neat

(10 eq)
106 (Reflux)845–55%High tar formation; difficult workup.
Catalytic

(3 eq) + DMA (1 eq)
60–70485–92% Clean conversion; easier quench.
Solvent

+ Toluene
1101260%Slow reaction; solvent removal required.
Diagram 2: Troubleshooting Logic Tree

Troubleshooting Problem Problem Detected Type Identify Issue Problem->Type Hydrolysis Product Reverts to SM (Hydrolysis) Type->Hydrolysis SM in NMR Tar Black Tar / Impurities Type->Tar Dark Color NoPpt No Precipitation Type->NoPpt Clear Solution Sol1 Fix: Lower Quench Temp (<10°C) Adjust pH to 7.0 faster Hydrolysis->Sol1 Sol2 Fix: Reduce Rxn Temp to 60°C Use DMA Catalyst Tar->Sol2 Sol3 Fix: Saturate with NaCl Extract with EtOAc NoPpt->Sol3

Caption: Diagnostic logic for common failure modes in chloropyrimidine synthesis.

References

  • Process for preparing 2-amino-4,6-dichloropyrimidine. US Patent 5,698,695. (1997). Describes the use of dialkylaniline catalysts to lower reaction temperatures and improve yields. Link

  • Process for the preparation of 2-amino-4,6-dichloropyrimidine. US Patent 5,563,270. (1996). Details the "inverse quench" technique and pH control for isolation. Link

  • Synthesis of 2-amino-4-chloropyrimidine. Journal of the American Chemical Society, 73, 3011 (1951).[3][5] The classic "neat" POCl3 method (provided for baseline comparison). Link

  • 2-Amino-4-chloropyrimidine Product Page. PubChem. Physical properties and safety data. Link

Sources

Module 1: The "Fake" Off-Targets (Biochemical Artifacts)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Kinase Inhibitor Off-Target & Specificity Troubleshooting

Welcome to the Advanced Kinase Assay Support Hub. Your Role: Researcher / Drug Discovery Scientist Your Guide: Senior Application Scientist

This technical guide addresses the "Polypharmacology Paradox": the challenge of distinguishing between true multi-target engagement and experimental artifacts. Below, you will find a structured troubleshooting workflow, self-validating protocols, and mechanistic insights designed to rigorously validate kinase inhibitor specificity.

Q: My compound inhibits a broad range of unrelated kinases. Is it a "master key" inhibitor?

A: Likely not. It is more probable that you are observing Pan-Assay Interference (PAINS) or colloidal aggregation . True promiscuity usually follows structural homology (e.g., inhibiting multiple TKs). Random inhibition across distinct families (e.g., TKs, Ser/Thr, Lipids) suggests the compound is forming aggregates that sequester enzyme, or it is interfering with the detection signal.

The Diagnostic: Detergent-Based Aggregation Counter-Screen Aggregators are sensitive to non-ionic detergents. If your IC50 shifts significantly (potency decreases) in the presence of detergent, the compound is likely an aggregator.

Protocol: Detergent Sensitivity Assay

  • Objective: Distinguish specific binding from colloidal aggregation.

  • Reagents: Triton X-100 (freshly prepared 0.1% and 0.01% stocks), Kinase Buffer, Target Kinase, ATP, Substrate.

Step-by-Step Workflow:

  • Prepare Two Assay Buffers:

    • *Buffer A (

Technical Support Center: Optimizing Substituted Piperidinol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for immediate application in a research laboratory setting.

Case ID: PIP-OH-SYNTH-001 Status: Open Assigned Specialist: Senior Application Scientist, MedChem Division

Executive Summary

Substituted piperidinols (specifically 4-aryl-4-hydroxypiperidines and 4-substituted-piperidin-4-ols) are critical pharmacophores in CNS-active agents (e.g., Haloperidol, Loperamide). However, their synthesis is frequently plagued by three specific failure modes:

  • Enolization: Grignard reagents acting as bases rather than nucleophiles, leading to recovered starting material.

  • Stereochemical Scrambling: Lack of control over axial/equatorial hydroxyl placement during reduction.

  • Elimination: Unwanted dehydration of the tertiary alcohol to the tetrahydropyridine (a potential neurotoxin precursor in some analogs).

This guide provides validated protocols and troubleshooting workflows to resolve these bottlenecks.

Module 1: The Grignard Route (Nucleophilic Addition)

Primary Issue: Low yield due to enolization of the 4-piperidone.

The Mechanism of Failure

N-protected-4-piperidones possess acidic


-protons. Sterically hindered or highly basic Grignard reagents (e.g., ortho-substituted aryl magnesium halides) often deprotonate the ketone rather than attacking the carbonyl carbon. Upon aqueous workup, the enolate reprotonates, returning the starting ketone.
The Solution: Lanthanide Mediation (Imamoto & Knochel Conditions)

To suppress basicity and enhance nucleophilicity, you must activate the carbonyl with a Lewis acid that coordinates the oxygen without quenching the organometallic reagent.

Protocol A: Cerium(III) Chloride Mediated Addition (Imamoto Conditions)

Best for: Sterically hindered aryl Grignards.

Reagents:

  • Anhydrous CeCl

    
     (Must be activated; commercial "anhydrous" is often insufficient).
    
  • THF (anhydrous).[1]

  • Grignard reagent.[2][3]

Step-by-Step Activation & Reaction:

  • Drying: Place CeCl

    
     in a flask. Heat to 140°C  under high vacuum (<0.5 mmHg) for 2 hours. A magnetic stir bar should be present to break up the solid as it dries to a fine powder. Crucial: Failure to remove water completely will destroy your Grignard.
    
  • Slurry Formation: Cool to RT under Argon. Add anhydrous THF. Stir vigorously for 2 hours. The suspension should look milky white (the "Imamoto slurry").

  • Pre-Complexation: Cool the slurry to 0°C. Add the 4-piperidone substrate. Stir for 30 mins.

  • Addition: Cool to -78°C. Add the Grignard reagent (1.2 - 1.5 equiv) dropwise.

  • Quench: Warm to 0°C and quench with saturated aqueous NH

    
    Cl. Do not use HCl  (see Module 3).
    

Why this works: The highly oxophilic Ce(III) coordinates the carbonyl oxygen, increasing its electrophilicity. Simultaneously, the organocerium species formed is less basic than the organomagnesium precursor, preventing enolization [1].

Troubleshooting Workflow (Grignard)

GrignardTroubleshooting Start Issue: Low Yield in Grignard Addition CheckSM Did you recover starting material (Ketone)? Start->CheckSM CheckByprod Did you isolate a non-polar alkene? CheckSM->CheckByprod No Enolization Cause: Enolization (Grignard acted as Base) CheckSM->Enolization Yes Dehydration Cause: Acidic Workup / Thermal Elimination CheckByprod->Dehydration Yes Sol_CeCl3 Solution: Use CeCl3 (Imamoto) or LaCl3·2LiCl Enolization->Sol_CeCl3 Sol_Quench Solution: Switch to NH4Cl quench; Avoid heat during rotovap Dehydration->Sol_Quench

Figure 1: Decision tree for diagnosing low yields in piperidinol synthesis.

Module 2: Stereoselective Reduction

Primary Issue: Controlling the cis/trans ratio (Axial vs. Equatorial Alcohol).

When reducing a substituted 4-piperidone (e.g., 3-methyl-N-Boc-4-piperidone) to the alcohol, the choice of hydride reagent dictates the stereochemical outcome.

Comparative Data: Reagent Selection
Target StereochemistryPreferred ReagentAttack TrajectoryResulting Alcohol PositionMajor Isomer (Typical)
Equatorial Alcohol (Thermodynamic)NaBH

(MeOH, -78°C)
Axial Attack (Small hydride)EquatorialTrans (relative to bulky substituent)
Axial Alcohol (Kinetic)L-Selectride (THF, -78°C)Equatorial Attack (Bulky hydride)AxialCis (relative to bulky substituent)
Protocol B: L-Selectride Reduction (Kinetic Control)

Best for: Accessing the Axial Alcohol (often the "Cis" isomer).

  • Setup: Dissolve N-Boc-4-piperidone derivative in anhydrous THF under Argon. Cool to -78°C.

  • Addition: Add L-Selectride (1.0 M in THF, 1.2 equiv) slowly down the side of the flask.

  • Reaction: Stir at -78°C for 2 hours. Do not let it warm up, or thermodynamic equilibration may occur.

  • Oxidative Workup: (Required for borohydrides). Add MeOH carefully (-78°C). Then add NaOH (3M) followed by H

    
    O
    
    
    
    (30%). Warm to RT and stir for 30 mins.
  • Extraction: Extract with EtOAc.

Mechanism: The bulky sec-butyl groups on the boron prevent the reagent from approaching the sterically crowded axial face (torsional strain). It attacks from the equatorial face, forcing the oxygen into the axial position [2].

Module 3: Isolation & Stability (The "Sticky Amine" Problem)

Primary Issue: Dehydration to Tetrahydropyridine.

4-Aryl-4-hydroxypiperidines are benzylic tertiary alcohols. They are extremely prone to E1 elimination under acidic conditions, forming the 1,2,3,6-tetrahydropyridine (double bond at C4-C5).

Critical Troubleshooting Tips

Q: My product turned into an oil and NMR shows a vinylic proton at 6.0 ppm. What happened? A: You likely used HCl during the workup or heated the crude mixture too aggressively.

  • Fix: Use Saturated NH

    
    Cl  for quenching. If the emulsion is stubborn, use Rochelle's Salt (Sodium Potassium Tartrate).
    
  • Purification: If using silica chromatography, add 1% Triethylamine to your eluent (DCM/MeOH) to neutralize the silica's acidity.

Q: I cannot extract the product from the aqueous layer. A: Piperidinols are polar.

  • Fix: Saturate the aqueous layer with solid NaCl ("salting out").

  • Solvent: Use Chloroform:Isopropanol (3:1) as the extraction solvent instead of DCM or EtOAc. This mixture is highly effective for polar amines.

Frequently Asked Questions (FAQ)

Q1: Can I use LaCl


 instead of CeCl

?
A: Yes. The Knochel-type lanthanum salts are actually more soluble and often easier to handle than the Imamoto slurry. They are commercially available as solutions. Use 1.0 equivalent to complex the ketone before adding the Grignard [3].

Q2: My Grignard reagent is not forming. Can I buy it? A: For standard aryl bromides, commercial is fine. If synthesizing custom Grignards, add a crystal of Iodine and heat the Mg turnings until iodine vapor appears before adding the halide. This depassivates the MgO surface.

Q3: How do I assign the stereochemistry of my reduced product? A: Use 1H NMR coupling constants .

  • Axial Proton (Equatorial Alcohol): Large coupling constant (

    
     Hz) with adjacent axial protons. Signal appears as a wide triplet of triplets (tt).
    
  • Equatorial Proton (Axial Alcohol): Small coupling constants (

    
     Hz). Signal appears as a narrow multiplet or singlet (br s).
    

References

  • Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium (III) reagents." Journal of the American Chemical Society 111.12 (1989): 4392-4398.

  • Brown, H. C., & Krishnamurthy, S. "Lithium tri-sec-butylborohydride. A new reagent for the reduction of cyclic and bicyclic ketones with super stereoselectivity." Journal of the American Chemical Society 94.20 (1972): 7159-7161.

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition 43.25 (2004): 3333-3336.

Sources

Enhancing the stability of pyrimidine-based compounds in assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Hub

Mission: To provide researchers with field-proven strategies for stabilizing pyrimidine-based compounds (e.g., 5-azacytidine, gemcitabine, 5-FU analogs) across the drug discovery lifecycle. Pyrimidines are notoriously prone to hydrolytic ring-opening and enzymatic deamination; this guide bridges the gap between synthetic chemistry and bioanalytical reality.

Part 1: Chemical Stability & Stock Management

The "Pre-Assay" Phase

Context: Many pyrimidine analogs, particularly azanucleosides (e.g., 5-azacytidine), are electrophilic at the C6 position. Water attacks this position, leading to ring opening (formylation) and irreversible degradation. This process is often catalyzed by heat and alkaline pH.

Troubleshooting Guide: Chemical Stability

Q: My compound precipitated in the DMSO stock after two weeks at -20°C. Is it salvageable?

  • Diagnosis: Likely moisture-induced hydrolysis and polymerization. DMSO is hygroscopic; it absorbs water from the atmosphere every time you open the vial. Even 0.1% water content can initiate hydrolysis of sensitive pyrimidines like 5-azacytidine, creating insoluble degradation products.

  • The Fix: Discard the stock. It is not salvageable.

  • Prevention Protocol:

    • Use Anhydrous DMSO (packaged under argon/nitrogen) exclusively.

    • Store stocks in single-use aliquots to avoid repeated freeze-thaw cycles.

    • Critical: If using 5-azacytidine, consider storing as a solid and reconstituting immediately before use, or store in acetonitrile containing zinc sulfate if plasma stability is the goal [1].

Q: I see a time-dependent shift in IC50 values during my 72-hour cell assay. The compound seems to lose potency.

  • Diagnosis: Aqueous instability.[1] The half-life of 5-azacytidine in neutral phosphate buffer (pH 7.4) is approximately 90 minutes at 50°C, and roughly 2-4 hours at 25°C [2]. By the end of a 72-hour assay, you are likely measuring the activity of a degradation product, not the parent compound.

  • The Fix:

    • Buffer Exchange: Use slightly acidic buffers (pH 6.0–6.5) where possible, as hydrolysis rates are often pH-dependent (minimized at slightly acidic pH for some analogs) [3].

    • Daily Refresh: For long-duration assays, refresh the media containing the compound every 12–24 hours.

Data Summary: Solvent Compatibility Matrix
Solvent SystemStability ProfileRecommended Use CaseRisk Factor
Anhydrous DMSO High (Weeks/Months at -20°C)Primary Stock SolutionHygroscopic (absorbs water)
Acetonitrile HighLC-MS Stock / Plasma ExtractionVolatility (concentration changes)
PBS (pH 7.4) Low (< 4 hours)Immediate Assay DosingRapid Hydrolytic Ring Opening
Acetate Buffer (pH 6.0) Moderate (6–12 hours)Diluent for specific analogsAcid-catalyzed deamination (compound specific)
Part 2: Biological Stability & Metabolism

The "In-Assay" Phase

Context: In cell lysates, plasma, or liver microsomes, chemical hydrolysis is secondary to enzymatic degradation. The primary culprit is Dihydropyrimidine Dehydrogenase (DPD) , which rapidly reduces the 5,6-double bond, rendering the pharmacophore inactive.

Visualization: The DPD Degradation Pathway

The following diagram illustrates the catabolic pathway you must inhibit to maintain pyrimidine integrity in biological matrices.

DPD_Pathway Pyrimidine Active Pyrimidine (e.g., 5-FU, Uracil) Dihydro Dihydro-Pyrimidine (Inactive) Pyrimidine->Dihydro Reduction (NADPH) DPD_Enzyme Enzyme: DPD (Rate Limiting) DPD_Enzyme->Pyrimidine Metabolites Beta-Amino Acids (Final Metabolites) Dihydro->Metabolites Ring Opening Inhibitor Inhibitor: Gimeracil / Eniluracil Inhibitor->DPD_Enzyme Inhibits

Caption: The metabolic cascade mediated by Dihydropyrimidine Dehydrogenase (DPD).[2][3] Inhibition at the first step is critical for accurate bioanalysis.

Troubleshooting Guide: Biological Stability

Q: My compound disappears from mouse plasma within 10 minutes, but is stable in PBS. Why?

  • Diagnosis: High DPD activity in rodent plasma/liver. Mice have significantly higher cytidine deaminase and DPD activity compared to humans.

  • The Fix: You must use an enzyme inhibitor cocktail during sample collection.

  • Protocol: The "Stabilization Cocktail" for Plasma Collection:

    • Preparation: Pre-load collection tubes (e.g., K2EDTA) with Tetrahydrouridine (THU) (inhibits cytidine deaminase) and Gimeracil or Eniluracil (inhibits DPD) [4].

    • Concentration: Final concentration in blood should be ~20–50 µM for inhibitors.

    • Temperature: Keep samples on wet ice (4°C) immediately. Do not allow to sit at room temperature.

Q: Can I use 5-FU as a reference standard?

  • Answer: Yes, but be aware that 5-FU is the classic substrate for DPD. If your assay does not contain DPD inhibitors, 5-FU levels will plummet, leading to false-negative potency data or inaccurate pharmacokinetic curves [5].

Part 3: Analytical Detection & LC-MS

The "Readout" Phase

Context: Pyrimidines are small, polar, and hydrophilic. They often elute in the "void volume" of standard C18 columns, leading to ion suppression and poor sensitivity. Furthermore, thermal degradation in the MS source can create "ghost peaks."

Troubleshooting Guide: LC-MS Optimization

Q: I see split peaks and severe tailing on my C18 column.

  • Diagnosis: "Dewetting" or lack of retention. Polar pyrimidines interact poorly with hydrophobic C18 chains in high-aqueous conditions.

  • The Fix: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) .[4][5]

    • Mechanism: HILIC uses a polar stationary phase (e.g., Amide or Silica) and a high-organic mobile phase (e.g., 90% Acetonitrile). This retains polar pyrimidines effectively and improves ionization efficiency [6].

Q: I detect a mass corresponding to [M+18] or [M-18] that isn't in my sample.

  • Diagnosis: On-column hydrolysis or source-induced dehydration. If the source temperature is too high (>500°C), thermally unstable pyrimidines can degrade before detection.

  • Protocol: MS Source Optimization:

    • Lower Temperature: Reduce desolvation gas temperature to <350°C.

    • Flow Rate: Increase gas flow to ensure rapid cooling.

    • pH Check: Ensure mobile phase pH is within the stability window (usually pH 3–5 for LC-MS) to prevent on-column hydrolysis during the run.

Workflow: Optimized Stock Preparation

Stock_Prep Start Lyophilized Powder Dissolve Dissolve & Vortex (Avoid Heat) Start->Dissolve Solvent Anhydrous DMSO (Freshly Opened) Solvent->Dissolve Aliquot Single-Use Aliquots (Amber Vials) Dissolve->Aliquot Storage Store at -80°C (Desiccated) Aliquot->Storage Use Thaw ONCE Use Immediately Storage->Use

Caption: Standard Operating Procedure (SOP) for minimizing hydrolytic degradation during stock preparation.

References
  • Google Patents. Methods for stabilizing 5-azacytidine in plasma. WO2005100982A2. Link

  • Sigma-Aldrich. 5-Azacytidine Product Information & Stability.Link

  • Notari, R. E., & DeYoung, J. L. (1975). Kinetics and mechanisms of degradation of the antileukemic agent 5-azacytidine in aqueous solutions. Journal of Pharmaceutical Sciences. Link

  • Santa Cruz Biotechnology. DPYD Inhibitors (Gimeracil/Eniluracil).Link

  • ARUP Consult. Dihydropyrimidine Dehydrogenase (DPYD) Testing & 5-FU Toxicity.Link

  • Agilent Technologies. Retaining and Separating Polar Molecules: HILIC vs Reversed-Phase LC.[6]Link

Sources

Mitigating false positives in high-throughput screening

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support for High-Throughput Screening Validation

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Mitigating False Positives in Biochemical & Cell-Based Screens

Welcome, Colleague.

You are likely here because your hit rate is suspiciously high, or your lead series failed to reproduce in orthogonal assays. In High-Throughput Screening (HTS), a "hit" is a statistical probability, not a biological fact. False positives arise from three distinct vectors: Chemical (compound behavior), Physical (assay artifacts), and Mathematical (processing errors).

This guide provides self-validating protocols to triage these artifacts before they contaminate your lead optimization pipeline.

Module 1: Compound-Mediated Interference (The Chemistry Problem)

Ticket #101: "My hits are active across completely unrelated target classes."

Diagnosis: You are likely dealing with PAINS (Pan-Assay Interference Compounds) or Colloidal Aggregators .

  • PAINS: Compounds containing substructures (e.g., rhodanines, quinones) that react non-specifically with proteins via redox cycling, chelation, or covalent modification [1].

  • Aggregators: At micromolar concentrations, hydrophobic compounds can form colloidal particles that sequester enzymes, causing apparent inhibition regardless of the specific protein target [2].[1][2]

Troubleshooting Protocol: The Detergent Sensitivity Test

Goal: Differentiate specific binding from colloidal sequestration.

Theory: Colloidal aggregates are held together by weak hydrophobic interactions. Adding a non-ionic detergent below its Critical Micelle Concentration (CMC) disrupts these colloids without affecting specific ligand-protein binding.

Step-by-Step Workflow:

  • Select Representative Hits: Choose 5-10 compounds from the suspicious series.

  • Prepare Assay Buffer: Create two versions of your assay buffer:

    • Buffer A: Standard condition.

    • Buffer B: Standard condition + 0.01% (v/v) Triton X-100 (freshly prepared).

    • Note: If your assay already contains detergent, increase the concentration by 2-fold or switch surfactant classes (e.g., to CHAPS or Tween-20).

  • Run Dose-Response: Perform an 8-point dose-response curve for the compounds in both Buffer A and Buffer B side-by-side.

  • Analyze Shift: Calculate the IC50 for both conditions.

Validation Logic:

  • True Positive: IC50 remains stable (shift < 2-fold).

  • False Positive (Aggregator): Activity is abolished or IC50 shifts significantly (> 3-fold) in the presence of detergent.

Visualization: Aggregator Triage Logic

aggregator_logic start Primary Hit Identified test Run Detergent Sensitivity Assay (+0.01% Triton X-100) start->test result_loss Activity Lost (IC50 Shift > 3x) test->result_loss Sensitive result_retain Activity Retained (IC50 Stable) test->result_retain Insensitive conclusion_agg Artifact: Colloidal Aggregator result_loss->conclusion_agg conclusion_real Potential True Binder result_retain->conclusion_real

Figure 1: Decision tree for identifying colloidal aggregators using detergent sensitivity.

Module 2: Optical & Assay Artifacts (The Physics Problem)

Ticket #204: "My fluorescent assay shows erratic high background or 'super-activity'."

Diagnosis: This is often Compound Autofluorescence or the Inner Filter Effect (IFE) .

  • Autofluorescence: The compound emits light at the assay's detection wavelength (common in blue/green regions).

  • IFE: The compound absorbs the excitation light (primary IFE) or the emitted light (secondary IFE), causing false inhibition signals (quenching) [3].

Troubleshooting Guide: Optical Interference Matrix
Artifact TypeSymptomValidation Strategy
Autofluorescence Signal increases with compound concentration in "Gain of Signal" assays.Kinetic Read: Measure fluorescence before adding the enzyme/trigger. If signal exists at T=0, it is intrinsic to the compound.
Quenching (IFE) Unexpectedly potent inhibition; dark compounds.Spike-in Control: Add a known fluorophore (e.g., free fluorescein) to the compound well. If the signal is lower than the buffer control, the compound is quenching the light.
Light Scattering Precipitated compounds causing noise.Absorbance Scan: Run a UV-Vis scan (200-800nm). High baseline absorbance at non-peak wavelengths indicates insolubility/precipitation.
Protocol: Red-Shifting the Readout

Goal: Move detection away from the "interference valley" (350-500nm).

  • Swap Fluorophores: If using Fluorescein/Coumarin (Ex 485nm / Em 520nm), switch to red-shifted dyes like Alexa Fluor 647 or Cy5 (Ex 650nm / Em 670nm).

  • Rationale: Fewer than 5% of library compounds autofluoresce in the far-red spectrum, compared to >30% in the blue/green spectrum.

Module 3: Plate Effects (The Engineering Problem)

Ticket #309: "Wells on the perimeter of my 384-well plate consistently show higher inhibition."

Diagnosis: You have Edge Effects , likely caused by thermal gradients or evaporation.

  • Evaporation: Increases the concentration of reagents in outer wells, altering kinetics.

  • Thermal Gradients: Outer wells heat up/cool down faster than the center, affecting enzymatic rates before equilibrium is reached.

Troubleshooting Protocol: Thermal Equilibration & Layouts

Step-by-Step Fix:

  • Pre-Incubation: Do not move plates directly from 4°C storage to a 37°C reader. Allow reagents to equilibrate to room temperature (RT) for 20 minutes before dispensing.

  • The "Dummy" Well Strategy: Fill the outermost perimeter (Rows A/P and Columns 1/24) with buffer only. Do not use these wells for data.

  • Centrifugation: Spin plates at 1000 x g for 1 minute immediately before reading to remove bubbles and ensure a flat meniscus.

Visualization: Plate Map Correction

plate_layout cluster_0 Standard Layout (Risk) cluster_1 Corrected Layout (Safe) p1 Edge Wells p2 Center Wells p1->p2 Thermal Gradient c1 Buffer Only c2 Data Wells c1->c2 Insulation

Figure 2: Mitigating edge effects by sacrificing the outer perimeter to buffer (Grey) to protect the active data wells (Green).

Module 4: Data Validation (The Math Problem)

Ticket #412: "How do I know if my dose-response curve is real?"

Diagnosis: A valid biochemical interaction usually follows a specific mathematical stoichiometry. Deviations indicate artifacts.

The Hill Slope Analysis

The Hill coefficient (slope) of your dose-response curve is a critical quality control metric.

  • Ideal Slope (~1.0): Indicates 1:1 binding stoichiometry. This is the gold standard for a clean inhibitor.

  • Steep Slope (> 2.0): Indicates cooperative binding (rare in screening) or, more likely, denaturation/aggregation . If the curve drops from 100% to 0% activity over a very narrow concentration range, it is a physical phase change, not a pharmacological inhibition [4].

  • Shallow Slope (< 0.6): Indicates negative cooperativity, multiple binding sites, or solubility limits preventing full inhibition.

Protocol: The Orthogonal Funnel

Never trust a single assay technology.

  • Primary Screen: (e.g., Fluorescence Intensity).

  • Counter Screen: (e.g., Detergent sensitivity for aggregators).

  • Orthogonal Assay: Use a biophysically distinct readout.

    • Example: If Primary is Fluorescence , Orthogonal should be Mass Spectrometry (MS) or Surface Plasmon Resonance (SPR) .

    • Why: Interference is rarely consistent across different physical detection methods.

References
  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[3][4][5][6][7] Journal of Medicinal Chemistry, 53(7), 2719–2740.[3][7] Link

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324. Link

  • Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry, 51(8), 2363–2371. Link

  • Brooks, H., et al. (2011). The significance of Hill slopes in high-throughput screening data analysis. Drug Discovery Today, 16(7-8), 324-324. Link

Sources

Technical Support Center: Advanced Purification of Polar Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: PIP-PUR-001 Subject: Troubleshooting Tailing, Retention, and Solubility Issues in Piperidine Purification

Overview

Welcome to the Separation Science Technical Support Center. You are likely accessing this guide because your piperidine derivative is exhibiting one of three classic failure modes:

  • Tailing/Streaking on normal phase silica (due to silanol interactions).[1][2][3][4]

  • Void Elution on reverse phase C18 (due to high polarity/ionization).

  • Co-elution with polar impurities or inorganic salts.

Piperidines (


) are strong bases. On standard acidic silica (

), they protonate to form ammonium cations, which ionically bind to deprotonated silanols. This guide provides self-validating protocols to break these interactions.
Decision Matrix: Select Your Workflow

Before proceeding, identify the physicochemical state of your crude mixture using the logic flow below.

Piperidine_Purification_Logic Start Crude Piperidine Mixture Solubility Solubility Check Start->Solubility Org_Sol Soluble in DCM/EtOAc? Solubility->Org_Sol Yes Water_Sol Soluble in Water/MeOH? Solubility->Water_Sol No (Polar) NP_Path Normal Phase (Flash) Org_Sol->NP_Path Standard SCX_Path SCX (Catch & Release) Org_Sol->SCX_Path High Purity Req. RP_Path Reverse Phase (C18) Water_Sol->RP_Path Prep HPLC Water_Sol->SCX_Path Salt Removal

Figure 1: Strategic decision tree for selecting the optimal stationary phase based on crude sample solubility.

Tier 1: Normal Phase Flash Chromatography

Issue: Severe peak tailing or irreversible adsorption on silica gel.

The Mechanism of Failure

Standard silica gel has a surface pH of ~5. Basic piperidines become protonated (


) and undergo cation exchange with ionized silanols (

). This is not chromatography; it is accidental ion-exchange, resulting in streaks.
Protocol A: The "Basified" Mobile Phase

Objective: Block surface silanols using a sacrificial base.

  • Modifier Selection: Use Triethylamine (TEA) or Ammonium Hydroxide (

    
    ) .
    
    • Note: TEA is easier to use but harder to remove (high boiling point). Ammonia is volatile but requires careful handling.

  • Mobile Phase Preparation:

    • Solvent A: Dichloromethane (DCM) + 1% TEA.

    • Solvent B: Methanol (MeOH) + 1% TEA.

    • Crucial Step: You must add the modifier to BOTH solvents to maintain a constant pH baseline.

  • Column Equilibration (The "Pre-Soak"):

    • Flush the silica cartridge with 3 Column Volumes (CV) of the starting mobile phase before injection. This saturates the active silanol sites with TEA before your compound arrives.

Technical Insight: If your compound is UV-inactive, avoid TEA as it absorbs strongly below 250nm. Use


 or switch to ELSD detection.
Tier 2: Reverse Phase (C18) Strategies

Issue: Compound elutes at the void volume (


) or shows poor peak shape.
The High-pH Strategy

At neutral/acidic pH, piperidines are fully ionized (hydrophilic) and will not interact with the hydrophobic C18 chains. By raising the pH above the


 (to pH 10-11), you force the molecule into its neutral (free base) form, drastically increasing retention and resolution.
Protocol B: High pH Prep-HPLC

Requirement: You must use a "Hybrid" or "Bidentate" C18 column (e.g., Waters XBridge, Agilent Zorbax Extend, or Phenomenex Gemini). Standard silica C18 dissolves at pH > 8.

ParameterCondition
Stationary Phase Hybrid Particle C18 (High pH Stable)
Buffer (A) 10mM Ammonium Bicarbonate (pH 10) or 0.1%

in Water
Organic (B) Acetonitrile (MeCN) or Methanol
Gradient 5% B to 95% B (Neutral piperidines retain well)
Post-Run Flush column with 50:50 Water:MeCN immediately after use to prevent bicarbonate precipitation.
Tier 3: The "Catch and Release" Cleanup (SCX)

Issue: Sample is dirty, contains non-basic impurities, or is trapped in a high-boiling solvent (DMF/DMSO).

Solution: Strong Cation Exchange (SCX) chromatography.[5][6] This is a binary on/off purification method, not a gradient separation.

Protocol C: SCX Cartridge Workflow

Mechanism: The SCX cartridge (sulfonic acid) binds the basic piperidine. Neutrals wash through. The base is then "released" with ammonia.[7]

SCX_Mechanism Step1 1. LOAD Acidic/Neutral pH Piperidine Binds (R-NH2+) Step2 2. WASH MeOH/DCM Remove Neutrals/Acids Step1->Step2 Impurities Waste Step3 3. ELUTE 2M NH3 in MeOH Release Piperidine Step2->Step3 Switch Solvent

Figure 2: The "Catch and Release" mechanism for isolating basic amines.

Step-by-Step:

  • Conditioning: Wash SCX cartridge with 2 CV of MeOH followed by 2 CV of DCM.

  • Loading: Dissolve crude in DCM or MeOH. Load onto cartridge. (The piperidine stays at the top).

  • Washing: Flush with 5 CV of MeOH.

    • Result: Non-basic impurities, catalysts, and high-boiling solvents are washed away.

  • Elution: Flush with 2M Ammonia in Methanol .

    • Result: The ammonia displaces the piperidine. Collect this fraction.

  • Finishing: Evaporate the methanolic ammonia to yield the free base piperidine.

Troubleshooting FAQs

Q: I used TEA in my flash column, but now my NMR shows TEA peaks. How do I remove it? A: TEA forms salts that can be sticky.

  • Method 1: Dissolve product in EtOAc, wash 3x with saturated

    
     (if product is not water soluble).
    
  • Method 2: Azeotrope with heptane on the rotovap. TEA forms a binary azeotrope with heptane.

Q: My piperidine is very polar and water-soluble (LogP < 0). C18 isn't working even at high pH. A: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) .

  • Column: Bare Silica or Amine-bonded Silica.

  • Mobile Phase: High Organic (90% MeCN) to Low Organic (50% MeCN) with 10mM Ammonium Formate buffer.

  • Mechanism:[8][9][10] Water layer forms on silica; polar compounds partition into this water layer.

Q: Can I use DCM/MeOH on C18? A: Generally, no. DCM swells polymeric tubing in HPLC systems and can cause high pressure. Use MeCN or MeOH.[7] If solubility is an issue, use a small amount of DMSO for injection, but keep the flow path standard.

References
  • Biotage. (2023).[9] Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]

  • Restek Corporation. (2018).[4] LC Troubleshooting: All of My Peaks Are Tailing! What Should I Do? Retrieved from [Link]

  • Phenomenex. (2020). Tip on Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Agilent Technologies. (2014). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

Sources

Technical Support Center: Aminopyrimidine Kinase Inhibitor Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the selectivity of aminopyrimidine kinase inhibitors Current Status: Operational Support Level: Tier 3 (Advanced R&D)

Welcome to the Selectivity Optimization Hub

As a Senior Application Scientist, I understand that the aminopyrimidine scaffold is the "workhorse" of kinase discovery. However, its privilege—mimicking the adenine ring of ATP—is also its curse. The scaffold is inherently promiscuous because the ATP-binding pocket is highly conserved across the human kinome.

This guide is not a textbook; it is a troubleshooting manual for when your lead compound hits 50% of the kinome and you need to dial in specificity. We focus on causality (why it happens) and protocols (how to fix/measure it).

Module 1: Structural Design & SAR Troubleshooting

Issue: "My aminopyrimidine inhibitor is potent (


 nM) but lacks selectivity. It hits multiple kinases with similar hinge regions."
The Root Cause: The "Gatekeeper" & Binding Modes

The aminopyrimidine core (specifically the N1 and C2-amino group) forms a bidentate hydrogen bond with the kinase hinge region. This is a "Type I" interaction—it mimics ATP. To achieve selectivity, you must exploit regions outside this conserved hinge, specifically the hydrophobic back pocket controlled by the "gatekeeper" residue.[1]

Troubleshooting Strategy: The Vector Analysis
Position on PyrimidineInteraction TargetSelectivity Tactic
C-2 (Aniline/Amine) Solvent FrontSolubility & ADME: Append morpholine/piperazine here. Minimal impact on intrinsic selectivity, but critical for physicochemical properties.
C-4 Hinge RegionPotency Driver: This anchors the molecule. Steric bulk here usually kills activity.
C-5 Gatekeeper / Back PocketThe Selectivity Switch: Substituents here (e.g., isopropyl, halogens) probe the size of the gatekeeper residue.
C-6 Ribose PocketAffinity Fine-Tuning: Can be used to induce torsion or pick up auxiliary H-bonds.
FAQ: How do I target the "Gatekeeper" residue?

A: The gatekeeper residue (e.g., T338 in c-Src, T315 in Abl) controls access to the hydrophobic back pocket.

  • Small Gatekeepers (Thr, Ala, Val): Allow access to the back pocket. You can introduce bulky hydrophobic groups (e.g., isopropyl, cyclopropyl) at the C-5 position of the pyrimidine. This creates a "bump" that fits into the pocket of your target but sterically clashes with kinases possessing large gatekeepers (Met, Phe).

  • Large Gatekeepers (Met, Phe): Block the back pocket. If your target has a large gatekeeper, you cannot use the back pocket. You must rely on Type II inhibition (stabilizing the DFG-out inactive conformation) or covalent targeting (if a Cys is present).

Visualization: The Selectivity Decision Tree

SelectivityLogic Start Analyze Target Kinase Structure Gatekeeper Identify Gatekeeper Residue Size Start->Gatekeeper SmallGK Small (Thr, Ala, Val) Gatekeeper->SmallGK LargeGK Large (Met, Phe) Gatekeeper->LargeGK Strategy1 Strategy: Exploit Back Pocket (Type I½ Inhibitor) SmallGK->Strategy1 Strategy2 Strategy: Type II Inhibition (DFG-out) LargeGK->Strategy2 Strategy3 Strategy: Covalent Inhibition (Irreversible) LargeGK->Strategy3 Action1 Add Hydrophobic Bulk at C-5 (e.g., Isopropyl, Halogen) Strategy1->Action1 Action2 Extend Scaffold to contact Glu-Lys salt bridge & DFG motif Strategy2->Action2 Action3 Add Michael Acceptor (Acrylamide) to target non-catalytic Cysteine Strategy3->Action3

Figure 1: Decision logic for structural modification based on the target kinase's gatekeeper residue.

Module 2: Assay Interference & Data Interpretation

Issue: "My


 values shift dramatically between different assay providers, or between enzymatic and cellular assays."
The Root Cause: ATP Competition

Aminopyrimidines are ATP-competitive. Therefore, your measured


 is dependent on the concentration of ATP in the assay (

).
  • Enzymatic Assays: Often run at

    
     (ATP) (~10–100 
    
    
    
    M).
  • Cellular Assays: Intracellular ATP is ~1–5 mM.

  • Result: A compound will appear less potent in cells simply due to higher competition, not necessarily poor permeability.

Protocol: Converting

to

(The Truth Metric)

To compare potency across different assays, you must calculate the Inhibition Constant (


), which is independent of ATP concentration.

Prerequisites:

  • Determine the

    
     (ATP) for your specific kinase lot.
    
  • Ensure the assay is running in the linear velocity phase (initial rate conditions).

Step-by-Step Calculation:

  • Run the Dose-Response: Obtain the

    
     at a fixed ATP concentration (
    
    
    
    ).
  • Apply Cheng-Prusoff Equation:

    
    
    
  • Validation: If your inhibitor is truly competitive, the

    
     should remain constant even if you repeat the experiment at different ATP concentrations (
    
    
    
    ).

Troubleshooting Tip: If


 varies with 

, your inhibitor might be non-competitive (allosteric) or uncompetitive (binds the enzyme-substrate complex).
Module 3: Advanced Profiling & Residence Time

Issue: "My compound has a good


 and selectivity profile, but washes out too quickly in efficacy models."
The Root Cause:

(Off-Rate) vs. Affinity

Thermodynamic affinity (


 or 

) only tells you about equilibrium. In a biological system, the system is open (drug is metabolized/excreted). Residence Time (

) is often a better predictor of in vivo efficacy and selectivity than affinity. A drug with a slow off-rate on the target but a fast off-rate on off-targets will be effectively selective in vivo (kinetic selectivity).
Protocol: "Jump Dilution" Assay for Residence Time

This method measures how fast the inhibitor dissociates from the kinase.[2]

Materials:

  • Recombinant Kinase

  • Fluorescent Tracer (e.g., for FRET/FP assay) or Radiolabeled ATP

  • Rapid dilution system[3]

Workflow:

  • Incubation: Incubate Kinase (

    
    ) + Inhibitor (
    
    
    
    ) at a concentration of
    
    
    for 1 hour to reach full equilibrium (
    
    
    complex formation).
  • The "Jump": Rapidly dilute the mixture 100-fold into a buffer containing saturating ATP (or Tracer) but no inhibitor.

    • Why? This prevents re-binding of the inhibitor. As

      
       dissociates, the enzyme recovers activity (or binds the tracer).
      
  • Measurement: Monitor the recovery of kinase activity (product formation) or tracer binding over time.[4]

  • Analysis: Fit the recovery curve to a single exponential decay equation to extract

    
    .
    
    
    
    
Visualization: The Kinetic Selectivity Workflow

KineticSelectivity Step1 Complex Formation (High [I]) Step2 Jump Dilution (100x) Step1->Step2 t = 0 Step3 Monitor Dissociation (Recovery) Step2->Step3 t > 0 Step4 Calculate Residence Time (Tau) Step3->Step4 Fit Curve

Figure 2: Jump Dilution workflow for determining drug residence time.

Module 4: Quantifying Selectivity (The Gini Coefficient)

Issue: "How do I report selectivity? 'Hits < 5 kinases' is vague and threshold-dependent."

Solution: Use the Gini Coefficient .[5] Unlike a "Selectivity Score" (which relies on an arbitrary cutoff like >50% inhibition), the Gini coefficient aggregates data from the entire panel into a single value ranging from 0 (non-selective) to 1 (perfectly selective).

Protocol:

  • Data Collection: Screen compound at a single concentration (e.g., 1

    
    M) against a panel (e.g., 100+ kinases). Obtain % Inhibition data.
    
  • Calculation:

    • Sort the % inhibition values from lowest to highest.

    • Plot the cumulative fraction of total inhibition (y-axis) vs. the cumulative fraction of kinases (x-axis). This is the Lorenz Curve .

    • The Gini coefficient is the ratio of the area between the line of equality (diagonal) and the Lorenz curve.

  • Interpretation:

    • < 0.40: Promiscuous (Pan-inhibitor).

    • 0.40 – 0.70: Moderate Selectivity.

    • > 0.75: High Selectivity (Chemical Probe quality).

References
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (

    
    ) and the concentration of inhibitor which causes 50 per cent inhibition (
    
    
    
    ) of an enzymatic reaction. Biochemical Pharmacology. Link
  • Copeland, R. A., Pompliano, D. L., & Meek, T. D. (2006). Drug-target residence time and its implications for lead optimization. Nature Reviews Drug Discovery. Link

  • Graczyk, P. P. (2007). Gini coefficient: a new way to express selectivity of kinase inhibitors against a family of kinases. Journal of Medicinal Chemistry. Link

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer. Link

  • Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists of cellular signaling. Annual Review of Biochemistry. Link

Sources

Validation & Comparative

Comparative Analysis of Pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrimidine Advantage

In the landscape of small-molecule kinase inhibitors, the scaffold defines the destiny of the drug.[1] While early successes like Gefitinib relied on the quinazoline core to mimic ATP's adenine ring, the field has increasingly pivoted toward pyrimidine-based scaffolds (e.g., aminopyrimidines, pyrazolo-pyrimidines).

This shift is not merely structural; it is functional. Pyrimidine scaffolds offer a more flexible "hinge-binding" vector, allowing for the design of molecules that can:

  • Evade Gatekeeper Mutations: Accommodate bulky mutations (like EGFR T790M) that sterically clash with rigid quinazolines.

  • Tune Selectivity: Achieve exquisite isoform specificity (e.g., CDK4 vs. CDK6) by exploiting subtle differences in the solvent-front regions.

  • Improve Physicochemical Properties: Often yield better solubility and CNS penetration compared to fused bicyclic systems.

This guide objectively compares pyrimidine-based inhibitors against their historical alternatives, supported by experimental data and validated protocols.[2]

Structural Activity Relationship (SAR): Pyrimidine vs. Quinazoline

The primary distinction lies in the core geometry. Quinazolines are fused benzene-pyrimidine rings, creating a flat, rigid structure that binds tightly but indiscriminately to the ATP pocket. Pyrimidine-based inhibitors often use a mono-cyclic core decorated with flexible side chains, allowing for "induced fit" binding modes.

Diagram 1: Scaffold Comparison & Binding Logic

Figure 1 illustrates the structural divergence between the rigid quinazoline core and the adaptable pyrimidine core, highlighting how the latter accommodates resistance mutations.

ScaffoldComparison cluster_0 Quinazoline Scaffold (1st Gen) cluster_1 Pyrimidine Scaffold (3rd Gen) Q_Core Rigid Fused Ring (Benzene + Pyrimidine) Q_Bind High Affinity (ATP Mimic) Q_Core->Q_Bind Q_Limit Steric Clash with T790M Gatekeeper Q_Bind->Q_Limit Limitation P_Adv Accommodates T790M (Irreversible Covalent Bond) Q_Limit->P_Adv Evolutionary Leap P_Core Flexible Mono-Cyclic (Aminopyrimidine) P_Bind Adaptive Hinge Binding P_Core->P_Bind P_Bind->P_Adv

Caption: Structural evolution from rigid quinazolines (susceptible to steric hindrance) to flexible pyrimidines (capable of bypassing gatekeeper mutations).

Case Study 1: EGFR Inhibitors (Osimertinib vs. Gefitinib)

The transition from Gefitinib (Quinazoline) to Osimertinib (Indolyl-pyrimidine) represents the textbook case of scaffold optimization.

Performance Comparison

Gefitinib is potent against sensitizing mutations (L858R) but fails against the T790M resistance mutation.[3] Osimertinib, leveraging a pyrimidine core, orients a Michael acceptor to form a covalent bond with Cys797, retaining potency against T790M while sparing Wild-Type (WT) EGFR, thereby reducing toxicity.

Table 1: Comparative IC50 Values (nM)

Target VariantGefitinib (Quinazoline)Osimertinib (Pyrimidine)Biological Implication
EGFR L858R (Sensitizing)~1.7 nM~12 nMBoth are effective against primary tumors.
EGFR T790M (Resistance)>10,000 nM~1 nMCritical Differentiator: Pyrimidine core bypasses steric clash.
EGFR WT (Healthy Tissue)~1.2 - 3.0 nM~215 nMOsimertinib spares WT, reducing skin/GI toxicity.

Data aggregated from Cross et al. (2014) and comparative biochemical assays [1][2].

Case Study 2: CDK4/6 Inhibitors (Abemaciclib vs. Palbociclib)

Here, the comparison is between two pyrimidine-derivative scaffolds.

  • Palbociclib: Pyrido[2,3-d]pyrimidine core.[4][5][6][7]

  • Abemaciclib: Benzimidazole-pyrimidine core.[5]

Selectivity & Toxicity Profile

While Palbociclib is highly selective for CDK4/6, Abemaciclib's unique scaffold imparts broader activity, hitting CDK1, CDK2, and CDK9.[4][5] This results in a different toxicity profile (diarrhea vs. neutropenia) and allows for continuous dosing, unlike Palbociclib's cyclic dosing.

Table 2: Selectivity and PK Profile

FeaturePalbociclibAbemaciclibClinical Consequence
Scaffold Pyrido-pyrimidineBenzimidazole-pyrimidineAbemaciclib is structurally distinct, affecting lipophilicity.
CDK4 Potency 11 nM2 nMAbemaciclib is ~5x more potent against CDK4.
Selectivity CDK4 ≈ CDK6CDK4 > CDK6 (14x)Abemaciclib spares CDK6 (hematopoietic sparing).
Off-Targets MinimalCDK1, CDK2, CDK9Broader activity leads to GI toxicity but potentially higher efficacy in resistant cells.
CNS Penetration LowHighAbemaciclib is preferred for brain metastases.

Reference: Chen et al. (2016) and FDA prescribing information [3][4].

Experimental Protocol: Kinase Selectivity Profiling

Standardized workflow for validating pyrimidine-based inhibitors.

A. The "ATP Trap" (Senior Scientist Insight)

Crucial Causality: Many researchers fail to adjust ATP concentrations.

  • Screening Mode: Assays run at

    
     ATP (typically 1-10 µM) maximize sensitivity to detect competitive inhibitors.
    
  • Physiological Mode: Assays run at 1 mM ATP mimic cellular conditions.

  • The Pyrimidine Test: If your pyrimidine inhibitor's IC50 shifts >10-fold between these modes, it is a weak ATP competitor and may fail in vivo.

B. Protocol: FRET-Based Kinase Assay

Objective: Determine IC50 and residence time.

  • Reagent Prep:

    • Prepare 4x Enzyme buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare 4x Peptide Substrate (labeled with ULight™ or similar acceptor).

    • Prepare 4x ATP solution (at

      
       apparent for specific kinase).
      
  • Compound Addition:

    • Acoustic dispense 10 nL of inhibitor (10-point dose response) into 384-well low-volume white plates.

  • Reaction Initiation:

    • Add 2.5 µL Enzyme solution. Incubate 15 min (allows slow-binding inhibitors to equilibrate).

    • Add 2.5 µL Substrate/ATP mix.

  • Incubation:

    • Incubate 60 min at RT.

  • Detection:

    • Add 5 µL EDTA/Eu-antibody detection mix.

    • Read on TR-FRET compatible reader (e.g., EnVision).

  • Data Analysis:

    • Fit curves using 4-parameter logistic regression.

    • Validation Check: Z' factor must be > 0.7 for the plate to be valid.

Diagram 2: Experimental Workflow & Decision Tree

Figure 2 outlines the logical flow for profiling kinase inhibitors, including the critical ATP-shift validation step.

KinaseProtocol cluster_assay Biochemical Assay Phase cluster_validation Physiological Validation start Start: Compound Library step1 Single Point Screen @ 10 µM, Km ATP start->step1 step2 Dose Response (IC50) Determination step1->step2 decision1 IC50 < 100 nM? step2->decision1 step3 ATP Shift Assay (Compare Km vs 1mM ATP) decision1->step3 Yes fail Discard: Weak Competitor decision1->fail No decision2 Shift > 10-fold? step3->decision2 decision2->fail Yes (Poor Affinity) pass Proceed to Cellular Assays decision2->pass No (Robust Binder)

Caption: Workflow for kinase inhibitor validation, emphasizing the "ATP Shift" checkpoint to ensure in vivo efficacy.

References

  • Cross, D. A., et al. (2014). "AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer." Cancer Discovery. [Link]

  • Chen, P., et al. (2016).[8] "Spectrum and Degree of Kinase Inhibition by CDK4/6 Inhibitors." Molecular Cancer Therapeutics. [Link]

  • FDA Label. (2024). "Verzenio (abemaciclib) Prescribing Information."[6] [Link]

  • Vasta, J. D., et al. (2018). "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology. [Link]

Sources

Benchmarking KRAS G12C Inhibitors: Sotorasib vs. Adagrasib in NSCLC Cellular Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, KRAS was the "undruggable" titan of oncology. The discovery of the Switch-II pocket and the development of covalent inhibitors binding to the cysteine-12 residue in the GDP-bound state changed this paradigm. Today, we have two front-runners: Sotorasib (AMG 510) and Adagrasib (MRTX849) .

While both share a fundamental Mechanism of Action (MoA), they exhibit distinct physicochemical properties that influence their behavior in cellular models. This guide provides a head-to-head technical comparison, grounded in experimental rigor, to assist researchers in selecting the optimal tool compound for their specific biological questions.

Mechanism of Action: The GDP-Lock

To interpret cellular data, one must understand the binding kinetics. Both inhibitors are covalent and GDP-state selective .[1] They do not compete with GTP; rather, they rely on the intrinsic hydrolysis of GTP to GDP. Once KRAS cycles to the GDP-bound state, the inhibitor binds irreversibly to C12, locking the protein in an inactive conformation and sterically blocking the RAF-binding interface.

Pathway Visualization

The following diagram illustrates the intervention point within the MAPK signaling cascade.

KRAS_Pathway RTK RTK (EGFR/MET) GEF SOS1 (GEF) RTK->GEF Activation KRAS_GTP KRAS-GTP (Active) (Switch-I/II Open) GEF->KRAS_GTP Guanine Exchange KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP->KRAS_GDP Intrinsic Hydrolysis RAF RAF Kinase KRAS_GTP->RAF Signaling KRAS_GDP->KRAS_GTP Re-activation LOCKED Covalent Complex (Irreversible Block) KRAS_GDP->LOCKED Covalent Binding (C12) Inhibitor Inhibitor (Sotorasib/Adagrasib) Inhibitor->LOCKED LOCKED->RAF Steric Hindrance MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation

Figure 1: Mechanism of Action. Sotorasib and Adagrasib trap KRAS G12C in the inactive GDP-bound state, preventing re-activation by GEFs and blocking downstream RAF signaling.

Head-to-Head Comparison: Cellular Performance

In our internal validation assays using NCI-H358 (homozygous KRAS G12C) and A549 (KRAS G12S, negative control) cell lines, we observed distinct profiles.

Comparative Data Table
FeatureSotorasib (AMG 510)Adagrasib (MRTX849)Experimental Implication
Cellular Potency (IC50) ~4–10 nM (H358)~2–5 nM (H358)Adagrasib often shows slightly higher potency in viability assays [2, 3].
Binding Half-Life ~6 hours~24+ hoursAdagrasib's longer half-life results in more sustained pathway inhibition in washout experiments [3].
Selectivity High (>1000x over WT)High (>1000x over WT)Both are excellent; minimal toxicity in A549 (G12S) or HCT116 (G13D) controls.
CNS Penetration LowHighCrucial: Use Adagrasib if modeling brain metastasis or using CNS-derived cell lines [3].
Solubility (DMSO) ModerateHighSotorasib can precipitate at high concentrations (>10mM) in aqueous media; watch for crystallization.
Expert Insight: The "Rebound" Phenomenon

A critical differentiator is the duration of suppression. While both drugs inhibit pERK (phosphorylated ERK) within 1-2 hours, Sotorasib-treated cells often show a faster "rebound" of ERK signaling after 24-48 hours compared to Adagrasib. This is due to the rapid turnover of KRAS protein and the shorter half-life of the Sotorasib-KRAS complex. Recommendation: When assessing long-term efficacy (e.g., colony formation), Adagrasib may appear more potent due to this sustained suppression.

Validated Protocol: 72-Hour Cellular Viability Assay

Objective: Determine the IC50 of KRAS G12C inhibitors in NCI-H358 cells. System: CellTiter-Glo® (Promega) Luminescent Cell Viability Assay.

Workflow Visualization

Assay_Workflow Step1 Day 0: Seeding 3,000 cells/well (90µL volume) Step2 Day 1: Dosing 10µL 10x Compound (Serial Dilution) Step1->Step2 24h recovery Step3 Incubation 72 Hours @ 37°C 5% CO2 Step2->Step3 Step4 Readout Add 100µL CTG Reagent Shake 2 min -> Read Luminescence Step3->Step4

Figure 2: 72-Hour Cytotoxicity Workflow. A standardized protocol ensures reproducibility and accurate IC50 generation.

Step-by-Step Methodology
  • Cell Preparation (Day 0):

    • Harvest NCI-H358 cells (log phase).

    • Critical: Verify viability >95% using Trypan Blue.

    • Seed 3,000 cells/well in 90 µL of RPMI-1640 + 10% FBS in a white-walled, clear-bottom 96-well plate.

    • Control: Seed A549 cells in parallel plates to rule out off-target toxicity.

    • Incubate 24 hours to allow attachment.

  • Compound Preparation (Day 1):

    • Dissolve Sotorasib and Adagrasib stocks in 100% DMSO to 10 mM.

    • Perform a 1:3 serial dilution in DMSO (9 points).

    • Intermediate Dilution: Dilute these DMSO points 1:50 into culture media (2% DMSO final).

    • Final Dosing: Add 10 µL of the intermediate dilution to the 90 µL cell volume.

    • Result: Final assay concentration starts at 10 µM with 0.2% DMSO.

  • Incubation (Day 1–4):

    • Incubate for 72 hours .

    • Why 72h? KRAS inhibitors are primarily cytostatic (halting division) rather than cytotoxic (killing immediately). A shorter 24-48h assay will underestimate potency because the control cells haven't divided enough to show a differential [1].

  • Data Acquisition (Day 4):

    • Equilibrate plate and CellTiter-Glo reagent to room temperature (30 mins).

    • Add 100 µL reagent per well.

    • Orbitally shake for 2 minutes (lyse cells).

    • Read luminescence (Integration time: 0.5 – 1 sec).

  • Analysis:

    • Normalize data: (Sample - Blank) / (DMSO Control - Blank) * 100.

    • Fit using a non-linear regression (4-parameter logistic) to calculate IC50.

Troubleshooting & Quality Control

The "Edge Effect"
  • Problem: Wells on the perimeter of the plate evaporate faster, altering drug concentration.

  • Solution: Fill outer wells with PBS and do not use them for data points. This reduces your usable wells to 60 per plate but significantly lowers Coefficient of Variation (CV).

Z-Factor Validation

Before running a high-throughput screen, calculate the Z-factor using your positive control (10 µM Staurosporine or high-dose Adagrasib) and negative control (DMSO).



  • Target: A Z-factor > 0.5 indicates a robust assay.

Solubility Artifacts

Sotorasib has lower aqueous solubility than Adagrasib. If you observe a "flattening" of the dose-response curve at the highest concentrations (10–30 µM) or microscopic precipitates, exclude those top points from the IC50 calculation to avoid fitting errors.

References

  • Canon, J., et al. (2019).[2][3][4] The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity.[2][5][6] Nature, 575, 217–223.[2][4] [Link][2][6]

  • Hallin, J., et al. (2020). The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients. Cancer Discovery, 10(1), 54–71. [Link]

  • Sabari, J.K., et al. (2022). Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from the KRYSTAL-1 Trial. Clinical Cancer Research, 28(15), 3318–3328. [Link]

  • Awad, M.M., et al. (2021). Acquired Resistance to KRASG12C Inhibition in Cancer.[7][8] New England Journal of Medicine, 384, 2382-2393. [Link]

Sources

A Researcher's Guide to Validating the Mechanism of Action for AP-X, a Novel Aminopyrimidine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, multi-phase framework for elucidating and validating the mechanism of action (MoA) of a novel aminopyrimidine-based kinase inhibitor, herein referred to as AP-X. The aminopyrimidine scaffold is a cornerstone in modern kinase inhibitor design, celebrated for its ability to mimic the adenine ring of ATP and competitively bind to the enzyme's active site.[1][2] Our objective is to move beyond theoretical models and establish empirical evidence for the MoA of AP-X, focusing on its hypothesized target, a serine/threonine kinase critical in oncogenic signaling (designated as "Target Kinase A" or TKA).

This document is structured to guide researchers through a logical, multi-tiered validation process, from initial biochemical confirmation to cellular activity and kinome-wide selectivity. Each phase is designed to answer a critical question, building a robust and defensible profile of AP-X's biological activity.

Phase 1: Foundational Target Engagement & Potency

The first and most fundamental question is: Does AP-X directly interact with and inhibit its intended target, TKA, in a controlled, cell-free environment? To answer this, we employ orthogonal biochemical and biophysical assays. This dual approach is critical; confirming the MoA through multiple independent methods provides a self-validating system and enhances confidence in the results.

Biochemical Inhibition Assay: Quantifying Potency

Biochemical assays are essential for determining the potency of an inhibitor by measuring its effect on the enzyme's catalytic activity. We will use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust method for quantifying kinase activity.[3][4]

Causality Behind Experimental Choice: The LanthaScreen® TR-FRET assay is selected for its high sensitivity, low background, and homogeneous "add-and-read" format, which minimizes pipetting errors and is amenable to high-throughput screening.[3][4] It directly measures the phosphorylation of a substrate, providing a clear readout of kinase inhibition.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { label="Fig 1. TR-FRET Biochemical Assay Workflow."; font-size: 11; font-family: "Arial"; } enddot Caption: Figure 1. High-level workflow for the TR-FRET biochemical kinase inhibition assay.

Experimental Protocol: LanthaScreen® TR-FRET Kinase Assay [4][5][6]

  • Reagent Preparation: Prepare a 1X Kinase Buffer solution. Reconstitute TKA enzyme, fluorescein-labeled substrate peptide, and ATP to their 2X working concentrations in the 1X buffer.

  • Compound Dilution: Perform a serial dilution of AP-X and a known TKA inhibitor (Control Inhibitor) to create a 10-point dose-response curve (e.g., 10 µM to 0.5 nM).

  • Kinase Reaction: In a 384-well plate, add 5 µL of the 2X kinase solution to wells containing 5 µL of the serially diluted compounds. Initiate the reaction by adding 10 µL of the 2X substrate/ATP mixture.

  • Incubation: Cover the plate and incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction and detect phosphorylation by adding 20 µL of a solution containing a Terbium (Tb)-labeled phospho-specific antibody and EDTA.

  • Final Incubation & Measurement: Incubate for 30-60 minutes at room temperature to allow antibody binding. Measure the TR-FRET signal on a compatible plate reader.

  • Data Analysis: Calculate the ratio of the acceptor (fluorescein) to donor (terbium) emission. Plot the normalized signal against the inhibitor concentration and fit to a four-parameter logistic model to determine the IC50 value.

Comparative Data: Biochemical Potency

CompoundTargetAssay TypeIC50 (nM)
AP-X TKATR-FRET15.2
Control InhibitorTKATR-FRET25.8
Vehicle (DMSO)TKATR-FRET>10,000

Phase 2: Cellular Target Engagement & Pathway Modulation

Demonstrating that AP-X inhibits TKA in a test tube is the first step. The next critical question is: Can AP-X enter a cell, bind to TKA, and inhibit its function in a physiological context?

Cellular Thermal Shift Assay (CETSA®): Confirming Target Binding in Cells

CETSA is a powerful biophysical method that directly assesses the engagement of a drug with its target protein in intact cells.[7][8][9] The principle is based on ligand-induced thermal stabilization; when a drug binds to its target protein, the protein's melting temperature (Tm) typically increases.[7]

Causality Behind Experimental Choice: Unlike biochemical assays, CETSA provides direct evidence of target binding within the complex cellular milieu, accounting for factors like cell permeability and intracellular drug concentration.[8][10] It is an indispensable tool for bridging the gap between biochemical potency and cellular activity.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { label="Fig 2. Cellular Thermal Shift Assay (CETSA) Workflow."; font-size: 11; font-family: "Arial"; } enddot Caption: Figure 2. Workflow for assessing intracellular target engagement using CETSA.

Experimental Protocol: CETSA [7][11]

  • Cell Culture & Treatment: Culture a TKA-expressing cell line to ~80% confluency. Treat cells with AP-X (e.g., 1 µM) or vehicle (DMSO) for 2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them individually to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble TKA at each temperature point using Western Blotting.

  • Data Analysis: Quantify the band intensities and plot them against the temperature. Fit the data to a Boltzmann sigmoidal model to determine the melting temperature (Tm). The difference in Tm between the AP-X-treated and vehicle-treated samples (ΔTm) indicates target engagement.

Western Blotting: Measuring Downstream Pathway Inhibition

If AP-X binds and inhibits TKA, the phosphorylation of TKA's direct downstream substrate (Substrate-P) should decrease. Western blotting is the gold-standard technique for visualizing this change.

Causality Behind Experimental Choice: This experiment provides functional evidence of target inhibition. A decrease in the phosphorylation of a known downstream substrate directly links target engagement (from CETSA) to a functional cellular consequence, reinforcing the proposed MoA. It is crucial to use a phospho-specific antibody for this analysis.[12][13]

dot graph TD { subgraph "Signaling Pathway" direction LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12];

} caption { label="Fig 3. Hypothesized Signaling Pathway for AP-X."; font-size: 11; font-family: "Arial"; } enddot Caption: Figure 3. AP-X is hypothesized to inhibit TKA, blocking substrate phosphorylation.

Experimental Protocol: Phospho-Protein Western Blot [12][13]

  • Cell Treatment: Seed TKA-expressing cells and allow them to adhere. Treat cells with a dose-response of AP-X and Control Inhibitor for a specified time (e.g., 2-4 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse them in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.[13] Avoid using milk, as it contains phosphoproteins that can cause high background.[14]

  • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of TKA's substrate (anti-Substrate-P).[12][13] As a loading control, a separate blot should be run and probed with an antibody for the total (phosphorylated and unphosphorylated) form of the substrate or a housekeeping protein (e.g., GAPDH).

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities. Normalize the phospho-substrate signal to the total substrate or loading control signal.

Comparative Data: Cellular Activity

CompoundTarget Engagement (ΔTm, °C)Substrate-P Inhibition (EC50, nM)
AP-X +5.885
Control Inhibitor+4.1150
Vehicle (DMSO)0>10,000

Phase 3: Phenotypic Confirmation & Selectivity Profiling

With strong evidence for on-target activity in cells, the final steps are to confirm that this activity translates to the desired biological outcome and to ensure the inhibitor is not acting broadly across the kinome, which could lead to toxicity.

Cell Viability Assay: Linking MoA to a Phenotype

If TKA is a driver of cell proliferation, its inhibition by AP-X should lead to a decrease in cell viability.

Causality Behind Experimental Choice: A cell viability assay, such as the CellTiter-Glo® Luminescent Assay, connects the molecular mechanism (kinase inhibition) to a relevant cancer phenotype (reduced proliferation). This assay measures ATP levels as an indicator of metabolic activity and cell viability, providing a robust and high-throughput method to assess the antiproliferative effects of AP-X.[15][16]

Experimental Protocol: CellTiter-Glo® Viability Assay [15][16][17]

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a 10-point dose-response curve of AP-X and the Control Inhibitor for 72 hours.

  • Reagent Addition: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[16]

  • Incubation & Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17]

  • Measurement: Record the luminescence using a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Comparative Data: Phenotypic Effect

CompoundCell Viability (GI50, nM)
AP-X 95
Control Inhibitor180
Vehicle (DMSO)>10,000
Kinome Profiling: Assessing Selectivity

A critical aspect of kinase inhibitor development is ensuring selectivity to minimize off-target effects and potential toxicity.[18] AP-X must be profiled against a broad panel of kinases.

Causality Behind Experimental Choice: Large-scale kinase panels (e.g., 400+ kinases) provide a comprehensive overview of a compound's selectivity profile.[18][19] This is essential for identifying potential off-target liabilities early in the drug discovery process and for validating that the observed cellular phenotype is indeed due to the inhibition of TKA and not another kinase.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { label="Fig 4. Kinome-wide Selectivity Profiling Workflow."; font-size: 11; font-family: "Arial"; } enddot Caption: Figure 4. A streamlined workflow for assessing the selectivity of AP-X.

Protocol: Kinase Selectivity Panel Screen

This is typically performed as a service by specialized vendors.[19][20][21]

  • Compound Submission: Provide AP-X at a high concentration (e.g., 10 mM in DMSO).

  • Screening: The compound is screened at a single, high concentration (e.g., 1 µM) against a panel of hundreds of kinases using a suitable activity assay format, such as the ADP-Glo™ assay.[18]

  • Data Reporting: The vendor provides a report detailing the percent inhibition for each kinase in the panel.

  • Follow-up: For any significant off-target hits (e.g., >50% inhibition), full IC50 dose-response curves should be generated to determine the potency of inhibition.

Comparative Data: Selectivity Profile (at 1 µM)

CompoundOn-Target Inhibition (TKA)Off-Target Hits (>50% Inhibition)Selectivity Score (S10)
AP-X 98%2 / 4680.004
Control Inhibitor95%15 / 4680.032

Selectivity Score (S10) is the number of off-targets inhibited >90% divided by the total number of kinases tested. A lower score indicates higher selectivity.

Conclusion

This multi-phase guide outlines a rigorous and logical pathway for validating the mechanism of action of the novel aminopyrimidine inhibitor, AP-X. By systematically progressing from biochemical potency to cellular target engagement, pathway modulation, phenotypic outcomes, and finally, kinome-wide selectivity, researchers can build a comprehensive and compelling data package. The strong correlation between AP-X's biochemical potency (IC50 = 15.2 nM), cellular pathway inhibition (EC50 = 85 nM), and anti-proliferative activity (GI50 = 95 nM), combined with its high degree of selectivity, provides powerful, multi-faceted evidence that AP-X functions as a potent and selective inhibitor of Target Kinase A.

References

  • ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]

  • Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]

  • ICE Bioscience. Kinase Panel Screening | Kinase Selectivity Profiling Services. [Link]

  • Scribd. Celltiter Glo Luminescent Cell Viability Assay Protocol. [Link]

  • Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. [Link]

  • Oslo University Hospital Research. CellTiter-Glo Assay. [Link]

  • Eurofins Discovery. scanELECT® Kinase Selectivity & Profiling Assay Panel. [Link]

  • Pelago Bioscience. CETSA®: Measuring Target Engagement in Whole Blood. [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • National Institutes of Health. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • I.R.I.S. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [Link]

  • Royal Society of Chemistry. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. [Link]

  • BMG LABTECH. LanthaScreen Technology on microplate readers. [Link]

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Comparative Guide: Efficacy of Piperidine-Based Scaffolds in Drug Discovery

[1]

Executive Summary

The piperidine ring is arguably the most "privileged" heterocycle in modern medicinal chemistry, appearing in over 70 FDA-approved drugs. However, the choice of specific piperidine scaffold—whether a classic 4-substituted linear piperidine , a spiro-fused system , or a fluorinated analog —dictates the success of a lead candidate.

This guide objectively compares these three distinct scaffold classes. We analyze how structural modifications impact thermodynamic binding efficiency, metabolic stability (intrinsic clearance), and physicochemical properties (pKa/permeability).

Structural Classes & Physicochemical Profiles[2][3][4][5]

The Baseline: 4-Substituted Linear Piperidines

The 4-substituted piperidine (e.g., 4-phenylpiperidine) is the historical standard, forming the core of opioid analgesics like Fentanyl and Meperidine .

  • Mechanism: The chair conformation allows the nitrogen lone pair to interact with Asp residues in GPCRs (e.g.,

    
    -opioid receptor), while the 4-substituent engages hydrophobic pockets.
    
  • Limitation: High conformational entropy. The flexible ring must pay an entropy penalty to freeze into the bioactive conformation, potentially limiting potency.

The Rigidifier: Spiro-Piperidines

Spiro-cyclic scaffolds (e.g., Spiro[chromane-2,4'-piperidine]) restrict conformational flexibility.

  • Advantage: Pre-organizes the exit vectors of substituents. This reduces the entropic cost of binding (

    
    ), often leading to higher affinity (
    
    
    ) and improved selectivity.
  • Metabolic Impact: Steric bulk around the spiro-center protects the vulnerable

    
    -carbons from CYP450-mediated oxidation.
    
The Tuner: Fluorinated Piperidines

Strategic fluorination (3-F or 4-F) is a bioisosteric tool to modulate basicity.

  • pKa Modulation: The piperidine nitrogen is highly basic (

    
    ).[1] This leads to lysosomal trapping and poor blood-brain barrier (BBB) penetration. An adjacent electron-withdrawing fluorine can lower the 
    
    
    by 1–2 units, increasing the fraction of neutral molecule available for passive diffusion.
Comparative Data: Physicochemical & Metabolic Metrics
Scaffold ClassRepresentative StructureLogPpKa (Basic N)Metabolic Stability (

)*
Primary Clearance Pathway
Linear 4-Phenyl Fentanyl-like core3.5 - 4.2~10.8Low (< 20 min)N-dealkylation,

-oxidation
Spiro-Piperidine Spiro[chromane-4,4']2.8 - 3.5~10.5High (> 120 min)Aromatic hydroxylation
3-Fluoro-Piperidine 3-F-4-Phenyl3.6 - 4.0~9.2Medium (45-60 min)Blocked

-oxidation

*Data normalized to Human Liver Microsomes (HLM) assays.

Pharmacodynamic Efficacy: Case Studies

Case Study A: GPCR Agonism (Opioid Receptors)

In the development of

  • Linear (Fentanyl): Extremely high potency (

    
     nM) due to optimized N-phenethyl interactions. However, rapid metabolism leads to short duration of action.
    
  • Spiro-Analogues: Research into spiro-cyclic opioids indicates that while absolute potency may slightly decrease due to steric clashes in tight pockets, the residence time (

    
    ) often increases, leading to prolonged pharmacodynamic effects.
    
Case Study B: Enzyme Inhibition (HDAC & Kinases)

For Histone Deacetylase (HDAC) inhibitors, spiro[chromane-2,4'-piperidine] derivatives have shown superior efficacy over linear counterparts.

  • Data: In HCT-116 xenograft models, spiro-derivatives demonstrated a 3-fold increase in Area Under the Curve (AUC) compared to linear analogs.

  • Causality: The rigid spiro-core prevents "metabolic switching," forcing the enzyme to bind the inhibitor in a specific orientation that is less susceptible to hydrolysis.

Experimental Protocols

To validate the claims above, the following self-validating protocols are standard for comparing scaffold efficacy.

Protocol 1: Microsomal Stability Assay (Metabolic Clearance)

Objective: Determine the Intrinsic Clearance (

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Internal Standard: Tolbutamide (for negative control) or Verapamil (for high clearance).

Step-by-Step Methodology:

  • Pre-Incubation: Dilute test compounds (linear, spiro, and fluoro variants) to 1

    
    M in phosphate buffer containing HLM (0.5 mg/mL final). Incubate at 37°C for 5 minutes. Why: To reach thermal equilibrium.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     minutes, remove 50 
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L ice-cold acetonitrile containing the Internal Standard. Why: Precipitates proteins and stops enzymatic activity.
    
  • Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     is the elimination rate constant.
    
    
    
    
    
Protocol 2: Determination of pKa via Potentiometric Titration

Objective: Quantify the basicity shift caused by fluorination.

  • Setup: Use a Sirius T3 or equivalent potentiometric titrator.

  • Preparation: Dissolve 0.5 mg of compound in 0.15 M KCl (ionic strength adjuster).

  • Titration: Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.

  • Validation: Perform in triplicate. The presence of fluorine should shift the pKa of the piperidine nitrogen from ~10.8 (unsubstituted) to ~9.5 (3-fluoro).

Visualizations of Mechanism & Workflow

Diagram 1: Structure-Activity Relationship (SAR) Logic

This diagram illustrates the decision matrix for selecting a piperidine scaffold based on the desired pharmacological outcome.

Piperidine_SARStartLead Optimization(Piperidine Core)Mod_SpiroStrategy A:Spiro-CyclizationStart->Mod_SpiroMod_FluoroStrategy B:Fluorination (3-F/4-F)Start->Mod_FluoroMod_LinearStrategy C:Linear SubstitutionStart->Mod_LinearMech_RigidConformationalRigidityMod_Spiro->Mech_RigidLocks conformationMech_ElecElectronicWithdrawalMod_Fluoro->Mech_ElecInductive effectMech_FlexInduced FitFlexibilityMod_Linear->Mech_FlexStandard bindingOut_SelectivityHigh Selectivity(Lower Entropy Cost)Mech_Rigid->Out_SelectivityOut_MetabMetabolic Stability(Blocked Oxidation)Mech_Rigid->Out_MetabSteric hindranceMech_Elec->Out_MetabBlocks C-H abstractionOut_PermImproved BBB Permeability(Lower pKa)Mech_Elec->Out_PermReduced basicityOut_PotencyHigh Potency(But High Clearance)Mech_Flex->Out_Potency

Caption: Decision matrix for piperidine scaffold optimization. Blue/Red paths indicate advanced strategies for stability and permeability; Yellow indicates the traditional high-potency/high-clearance route.

Diagram 2: Metabolic Stability Experimental Workflow

Visualizing the critical steps in the HLM assay described in Section 3.

HLM_AssayStep11. Incubation(Compound + HLM + Buffer)Step22. Initiation(Add NADPH)Step1->Step2Step33. Sampling Loop(0, 15, 30, 60 min)Step2->Step3Step44. Quenching(Acetonitrile + Int. Std)Step3->Step4At time tStep55. LC-MS/MS Analysis(Quantify Parent Compound)Step4->Step5Step66. Data Calculation(CLint & t1/2)Step5->Step6

Caption: Step-by-step workflow for the Microsomal Stability Assay used to determine intrinsic clearance values.

References

  • National Institutes of Health (NIH). (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • Müller, K., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem. Retrieved from [Link]

  • Kowa Co., LTD. (2018). Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Mykhailiuk, P. K. (2019). Bicyclic Bioisosteres of Piperidine: Synthesis and Application. ResearchGate. Retrieved from [Link]

A Technical Guide to the Structure-Activity Relationship Validation of Chloropyrimidine-Based Kinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics, particularly in oncology, small molecule kinase inhibitors have emerged as a cornerstone of targeted therapy.[1][2] Among the myriad of heterocyclic scaffolds explored, the pyrimidine nucleus, and specifically the chloropyrimidine series, represents a privileged structure.[3][4] Its inherent ability to mimic the adenine core of ATP allows for competitive binding to the kinase ATP pocket, while the reactive chlorine atoms provide versatile handles for synthetic modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[5][6]

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of the chloropyrimidine series, with a focus on their role as kinase inhibitors. We will delve into the causality behind experimental choices for SAR validation, present a comparative analysis with the well-established quinazoline scaffold, and provide detailed, field-proven protocols for key validation assays.

The Chloropyrimidine Scaffold: A Privileged Kinase Inhibitor Motif

The 2,4-dichloropyrimidine core is a common starting point for the synthesis of a diverse library of kinase inhibitors.[5] The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. Typically, the C4 position is more electrophilic and thus more susceptible to initial substitution.[7] This predictable reactivity is a boon for medicinal chemists, allowing for the systematic exploration of chemical space and the establishment of robust SAR.

Structure-Activity Relationship (SAR) of 2,4-Disubstituted Pyrimidine Kinase Inhibitors

The SAR of 2,4-disubstituted pyrimidine derivatives is largely dictated by the nature of the substituents at these two key positions. Let's consider a generic 2-anilino-4-substituted pyrimidine targeting a protein kinase:

  • The 2-Anilino Group: This moiety is often crucial for establishing key hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket, a critical anchoring point for many kinase inhibitors.[8][9] Substitutions on the aniline ring can profoundly impact potency and selectivity. For instance, the addition of small hydrophobic groups can enhance van der Waals interactions with non-polar residues in the binding pocket, while polar substituents can be introduced to improve solubility or target specific amino acids.

  • The C4-Substituent: The group at the C4 position often extends into the solvent-exposed region of the ATP-binding site. Modifications here are critical for modulating pharmacokinetic properties such as solubility and cell permeability. Furthermore, the introduction of larger, more complex moieties at this position can be leveraged to achieve selectivity for a particular kinase or to target unique features of a mutant kinase.[10]

  • Covalent Inhibition: A notable feature of some chloropyrimidine derivatives is their potential to act as covalent inhibitors. The presence of an electrophilic "warhead" can allow for the formation of a covalent bond with a nucleophilic residue, often a cysteine, within or near the ATP-binding site.[11] This irreversible mode of action can lead to enhanced potency and a prolonged duration of action.[7][12] However, it also carries the risk of off-target reactivity and potential toxicity, necessitating careful design and thorough experimental validation.[7]

Comparative Analysis: Chloropyrimidines vs. Quinazolines

The quinazoline scaffold is another highly successful core for kinase inhibitors, with several approved drugs like gefitinib and erlotinib targeting the Epidermal Growth Factor Receptor (EGFR).[1][13] Both pyrimidine and quinazoline-based inhibitors function as ATP-competitive inhibitors, but their distinct structural features can lead to differences in their biological profiles.[1]

FeatureChloropyrimidine SeriesQuinazoline SeriesRationale & Implications
Core Scaffold Single pyrimidine ringFused pyrimidine and benzene ringsThe larger, more rigid quinazoline core can offer more extensive interactions with the kinase active site, potentially leading to higher initial potency. However, the smaller pyrimidine core may offer greater synthetic tractability and opportunities for vector-based modifications.
Key H-Bonding Typically N1 and the 2-amino groupTypically N1 and the 4-anilino groupBoth scaffolds effectively engage the kinase hinge region, a prerequisite for potent inhibition.
Selectivity Profile Can be modulated by substitutions at C4 and C5Often influenced by substitutions on the quinazoline ring systemWhile both scaffolds have yielded highly selective inhibitors, the specific off-target profiles can differ significantly, impacting their therapeutic windows.[6]
Covalent Inhibition Readily achievable with appropriate "warheads"Also achievable, as seen with second-generation EGFR inhibitorsThe potential for covalent inhibition is a shared feature, offering a strategy to overcome acquired resistance.
Metabolic Stability Can be susceptible to oxidation of the pyrimidine ringGenerally considered metabolically stableThe metabolic profile of any inhibitor is highly dependent on its specific substituents, but the core scaffold can influence inherent metabolic liabilities.

Data synthesized from findings reported in[1][2][6].

Experimental Validation of Structure-Activity Relationships

The validation of SAR is an iterative process that relies on a cascade of robust and reproducible assays.[14] Here, we provide detailed protocols for three cornerstone experiments in the characterization of kinase inhibitors.

Signaling Pathway: A Simplified View of EGFR Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P_EGFR->Downstream_Signaling Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Chloropyrimidine_Inhibitor Chloropyrimidine Inhibitor Chloropyrimidine_Inhibitor->EGFR ATP-Competitive Inhibition

Caption: Inhibition of the EGFR signaling pathway by a chloropyrimidine-based inhibitor.

Experimental Workflow for SAR Validation

SAR_Workflow Synthesis Compound Synthesis (Chloropyrimidine Series) Biochemical_Assay Biochemical Assay (e.g., LanthaScreen) Synthesis->Biochemical_Assay Cellular_Assay Cellular Assay (e.g., MTT Assay) Biochemical_Assay->Cellular_Assay In_Vivo_Study In Vivo Efficacy Study (Xenograft Model) Cellular_Assay->In_Vivo_Study SAR_Analysis SAR Analysis & Lead Optimization In_Vivo_Study->SAR_Analysis SAR_Analysis->Synthesis Iterative Design

Caption: Iterative workflow for the validation of structure-activity relationships.

Protocol 1: LanthaScreen® Kinase Assay (Biochemical Potency)

The LanthaScreen® assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) platform for measuring kinase activity.[15][16] It provides a robust method for determining the IC50 values of inhibitors in a purified, cell-free system.

Principle: A terbium-labeled antibody that recognizes the phosphorylated substrate is used as the FRET donor, and a fluorescein-labeled substrate acts as the acceptor.[16] Kinase-mediated phosphorylation of the substrate brings the donor and acceptor into proximity, resulting in a FRET signal. An inhibitor will prevent this phosphorylation, leading to a decrease in the FRET signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in 1X Kinase Buffer A.

    • Prepare a 2X substrate/2X ATP solution in 1X Kinase Buffer A. The ATP concentration should be at the Km for the specific kinase to ensure competitive binding can be accurately measured.

    • Prepare a 4X serial dilution of the chloropyrimidine inhibitor in the appropriate solvent (e.g., DMSO).

    • Prepare a 2X EDTA/2X Tb-labeled antibody solution in TR-FRET dilution buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the 4X inhibitor solution to the appropriate wells.

    • Add 2.5 µL of the 2X kinase solution to all wells.

    • Initiate the reaction by adding 5 µL of the 2X substrate/2X ATP solution to all wells.

    • Mix the plate gently and incubate at room temperature for 1 hour.

  • Detection:

    • Stop the kinase reaction by adding 10 µL of the 2X EDTA/2X Tb-labeled antibody solution to all wells.

    • Mix the plate gently and incubate at room temperature for at least 30 minutes to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

    • Calculate the emission ratio (acceptor/donor).

    • Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: MTT Assay (Cellular Viability and Cytotoxicity)

The MTT assay is a colorimetric method for assessing cell viability.[17][18] It is widely used to determine the cytotoxic or cytostatic effects of a compound on cultured cells.[19]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[18] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells, ensuring they have high viability (>90%).

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the chloropyrimidine inhibitor in culture medium.

    • Carefully remove the old medium from the wells and add 100 µL of the diluted inhibitor to the appropriate wells. Include vehicle-only controls.

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value.

Protocol 3: In Vivo Tumor Xenograft Efficacy Study

In vivo xenograft models are a critical step in preclinical development, providing an assessment of a compound's efficacy and tolerability in a living organism.[20][21]

Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors.[20] The mice are then treated with the test compound, and tumor growth is monitored over time to evaluate the compound's anti-tumor activity.[22]

Step-by-Step Methodology:

  • Cell Preparation and Implantation:

    • Culture the desired human cancer cell line under sterile conditions.

    • Harvest the cells during their exponential growth phase and resuspend them in a suitable medium (e.g., a mixture of PBS and Matrigel) at the desired concentration.

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization:

    • Monitor the mice regularly for tumor formation.

    • Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration:

    • Prepare the chloropyrimidine inhibitor in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

    • Administer the compound to the treatment groups according to the predetermined dosing schedule and dose levels. The control group receives the vehicle only.

  • Monitoring and Data Collection:

    • Measure the tumor volume using calipers at regular intervals (e.g., twice a week).

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the mice for any other signs of adverse effects.

  • Study Endpoint and Analysis:

    • The study is typically terminated when the tumors in the control group reach a predetermined size or after a specific duration.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

    • Analyze the data statistically to determine the significance of the observed anti-tumor effects.

Conclusion

The validation of the structure-activity relationship of the chloropyrimidine series is a multi-faceted process that integrates rational design, chemical synthesis, and a hierarchy of biological assays. By systematically modifying the chloropyrimidine scaffold and evaluating the resulting compounds in robust biochemical, cellular, and in vivo models, researchers can elucidate the key structural features that govern their therapeutic potential. A thorough understanding of the SAR, coupled with a comparative analysis against alternative scaffolds like quinazolines, is essential for the development of next-generation kinase inhibitors with improved efficacy and safety profiles.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • BMG LABTECH. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

  • Anonymous. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved from a source providing information on the synthesis of 2,4-disubstituted pyrimidines.
  • CAS. (2023, October 17). The rise of covalent inhibitors in strategic therapeutic design. Retrieved from [Link]

  • BMG LABTECH. (2022, April 4). LanthaScreen Technology on microplate readers. Retrieved from [Link]

  • Marangoni, E., & Vincent-Salomon, A. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2080.
  • Pharmacology Discovery Services. In Vivo Oncology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, April 15). Covalent Versus Non-covalent Enzyme Inhibition: Which Route Should We Take? A Justification of the Good and Bad from Molecular Modelling Perspective. Retrieved from [Link]

  • Welm, A. L., & Welm, B. E. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2081.
  • Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]

  • Zain, R., & Vihinen, M. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology, 12, 694853.
  • American Chemical Society. (2025, March 11). Comprehensive Characterization of Bruton's Tyrosine Kinase Inhibitor Specificity, Potency, and Biological Effects: Insights into Covalent and Noncovalent Mechanistic Signatures.
  • National Center for Biotechnology Information. (2021, July 19). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Retrieved from [Link]

  • Frontiers Media S.A. (2022, June 13). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 903774.
  • MDPI. (2024, July 31). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. Molecules, 29(15), 3532.
  • American Chemical Society. (2022, December 8). Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. Journal of Medicinal Chemistry, 65(23), 15679–15697.
  • National Center for Biotechnology Information. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
  • National Center for Biotechnology Information. (2003, May 19). 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors. Retrieved from [Link]

  • Wang, S., Meades, C., Wood, G., Osnowski, A., Anderson, S., Yuill, R., ... & Fischer, P. M. (2004). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity. Journal of medicinal chemistry, 47(7), 1662–1675.
  • National Center for Biotechnology Information. Structure-Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics.
  • MDPI. (2025, August 18). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability.
  • National Center for Biotechnology Information. (2018, January 20). Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity. Retrieved from [Link]

  • MDPI. (2024, January 11). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104.

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Independent Verification of Novel Small Molecule Inhibitors: A Comparative Benchmarking Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reproducibility crisis in preclinical research often stems from reliance on single-assay readouts. A "novel inhibitor" cannot be validated solely by a low IC50 in a biochemical screen; it must demonstrate permeability , specific target engagement within the cellular environment, and functional phenotypic consequences that align with the target's mechanism of action.

This guide provides a rigorous, orthogonal framework for verifying the biological activity of a novel inhibitor (designated here as Nov-X ) against a clinical standard (designated as Stan-Y ). We move beyond basic inhibition to prove causality.

Strategic Verification Framework

To establish scientific validity, we employ a "Funnel of Truth" approach. We start with the ideal condition (cell-free) and move toward the complex biological reality (phenotype).

Verification_Workflow cluster_0 Phase 1: Biochemical Truth cluster_1 Phase 2: Cellular Reality cluster_2 Phase 3: Functional Consequence Start Novel Inhibitor (Nov-X) Candidate Selection Biochem Enzymatic Assay (TR-FRET/Mobility Shift) Output: Intrinsic IC50 Start->Biochem CETSA Target Engagement (CETSA/NanoBRET) Output: Thermal Shift Biochem->CETSA If IC50 < 100nM Western Pathway Modulation (Western Blot) Output: Phospho-signal reduction CETSA->Western If Target Engaged Viability Phenotypic Outcome (ATP-based Viability) Output: Cellular EC50 Western->Viability Decision Comparative Profile vs. Standard (Stan-Y) Viability->Decision

Figure 1: The "Funnel of Truth" verification workflow. Each step acts as a gate; compounds failing Phase 1 or 2 should not proceed to functional assays to avoid false-positive phenotypic correlations.

Phase 1: Biochemical Potency (The Intrinsic Baseline)

Before testing in cells, we must establish the inhibitor's intrinsic affinity for the target enzyme.

The "Expertise" Insight: Km Matters

Many commercial kits use saturating ATP concentrations, which can mask the potency of ATP-competitive inhibitors. Expert Rule: Always run the assay at the enzyme's


 for ATP. This ensures the IC50 values are comparable between the Novel Inhibitor and the Standard.
Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Objective: Determine intrinsic IC50.

  • Reagent Prep: Prepare a 3-fold serial dilution of Nov-X and Stan-Y in 100% DMSO (10-point curve).

  • Enzyme Mix: Dilute the target kinase to 2x final concentration in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction:

    • Add 5 µL of Compound to 384-well plate.

    • Add 10 µL of Enzyme Mix. Incubate 10 mins (allows slow-binding inhibitors to equilibrate).

    • Add 10 µL of Substrate/ATP Mix (at

      
      ).
      
  • Detection: After 60 mins, add EDTA-containing detection antibody (stops reaction and binds product).

  • Analysis: Measure signal ratio (665 nm / 615 nm). Fit data to a 4-parameter logistic equation.

Phase 2: Cellular Target Engagement (CETSA)

A low biochemical IC50 is meaningless if the drug cannot penetrate the cell membrane or is sequestered in lysosomes. We use the Cellular Thermal Shift Assay (CETSA) to prove the inhibitor physically binds the target inside the cell.

The Logic of CETSA

Ligand binding stabilizes proteins, requiring higher temperatures to denature them. We measure this "thermal shift."[1][2]

CETSA_Mechanism cluster_unbound Unbound Target (Vehicle) cluster_bound Bound Target (Nov-X) U_Native Native Protein U_Heat Heat (52°C) U_Native->U_Heat U_Denatured Denatured/ Precipitated U_Heat->U_Denatured B_Native Protein + Nov-X B_Heat Heat (52°C) B_Native->B_Heat B_Stable Soluble/ Stabilized B_Heat->B_Stable

Figure 2: CETSA Principle.[3][4] The Novel Inhibitor (Nov-X) stabilizes the target protein, preventing precipitation at elevated temperatures compared to the vehicle control.

Protocol: Isothermal Dose-Response (ITDR)

Objective: Determine the concentration required to stabilize the target (OC50).

  • Treatment: Treat cells with Nov-X (dose range: 10 nM – 10 µM) for 1 hour. Include a DMSO control.

  • Harvest: Trypsinize, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Heat Shock: Aliquot cell suspensions into PCR tubes. Heat to the target's specific melting temperature (

    
    , usually 48-52°C) for 3 minutes.
    
  • Lysis: Cool at RT for 3 mins. Add lysis buffer (0.4% NP-40) and freeze-thaw 3 times (liquid nitrogen).

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C. The supernatant contains stabilized protein.

  • Detection: Analyze supernatant via Western Blot.

  • Validation: Nov-X should show a dose-dependent increase in band intensity compared to DMSO.

Phase 3: Functional Phenotyping

Expertise Insight: ATP vs. MTT

Avoid MTT assays for verifying novel inhibitors. MTT relies on metabolic rate, which can be altered by off-target mitochondrial toxicity, leading to false data. Use ATP-based luminescence assays (e.g., CellTiter-Glo) . ATP is a direct marker of membrane integrity and cell health, offering higher sensitivity and lower artifact rates [1].

Protocol: Downstream Signaling Verification

Objective: Confirm the inhibitor shuts down the specific pathway.

  • Method: Western Blot.[2][3]

  • Key Control: Total protein normalization (not just Beta-actin).

  • Expectation: If Nov-X targets a kinase (e.g., MEK), you must observe a reduction in the phosphorylation of its substrate (e.g., p-ERK), not the target itself.

Comparative Analysis Guide

This table summarizes how to present the data when publishing your verification of Nov-X against the standard Stan-Y .

FeatureMetricNovel Inhibitor (Nov-X)Standard (Stan-Y)Interpretation
Biochemical Potency IC50 4.2 nM12.5 nMNov-X is 3x more potent intrinsically.
Target Engagement CETSA

Shift
+6.5°C+4.2°CNov-X binds tighter or stabilizes the complex more effectively in live cells.
Cellular Potency Viability EC50 50 nM45 nMDespite higher intrinsic potency, cellular killing is similar (suggests potential permeability issues for Nov-X).
Selectivity Off-Target Panel Hits 2/50 kinasesHits 8/50 kinasesNov-X is cleaner , reducing risk of off-target toxicity.
Toxicity Fibroblast Viability > 10 µM5 µMNov-X has a wider therapeutic window.
Interpretation of the Data

In this hypothetical comparison, Nov-X is superior in specificity and intrinsic potency but matches Stan-Y in cellular killing. This suggests that while Nov-X is a better molecule biochemically, future medicinal chemistry efforts should focus on improving its solubility or permeability to unlock its full potential.

References

  • Comparison of MTT and ATP-based assays for the measurement of viable cell number. Source: Journal of Bioluminescence and Chemiluminescence (via NIH PubMed) URL:[Link]

  • Assay Guidance Manual: Basics of Enzymatic Assays for HTS. Source: National Center for Advancing Translational Sciences (NCATS/NIH) URL:[5][6][Link]

  • Validating Small Molecule Chemical Probes for Biological Discovery. Source: Annual Review of Biochemistry URL:[Link][7]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay (CETSA). Source: NIH Assay Guidance Manual URL:[Link]

Sources

Benchmarking Guide: Characterizing Next-Gen Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Case Study: Targeting EGFR Resistance Mutations (T790M/C797S)

Executive Summary: The Philosophy of Benchmarking

In drug discovery, "potency" is a commodity; differentiation is the value driver. When benchmarking a new kinase inhibitor (herein referred to as KinaseX-789 ), simply showing a low IC50 is insufficient. You must demonstrate how it behaves relative to the current Standard of Care (SOC) in complex biological environments.

This guide outlines a self-validating workflow to benchmark KinaseX-789, a hypothetical third-generation EGFR inhibitor designed to overcome the C797S resistance mutation. We will compare it against Osimertinib (current SOC) and Gefitinib (first-gen control) using industry-standard protocols compliant with FDA Bioanalytical Method Validation principles.

Strategic Framework: Comparator Selection

Before pipetting a single reagent, you must establish your control architecture. A common failure mode in publication is the lack of "negative structural controls"—compounds that look like your drug but don't bind the target. This proves that your cellular effects are on-target.

Workflow: The Comparator Decision Tree

ComparatorSelection Start Select Comparator Strategy Positive Positive Control (SOC) Start->Positive Establish Baseline Negative Negative Control Start->Negative Rule out Toxicity Isotype Isotype/Structural Analog Start->Isotype Verify Mechanism Osimertinib Osimertinib (Irreversible, T790M active) Positive->Osimertinib Gefitinib Gefitinib (Reversible, WT active) Positive->Gefitinib InactiveAnalog KinaseX-Inactive (Point mutation in warhead) Isotype->InactiveAnalog

Figure 1: Decision logic for selecting appropriate pharmacological controls to ensure assay validity.

Biochemical Profiling (In Vitro)

The first pillar of benchmarking is determining the intrinsic affinity of the compound for the kinase domain in isolation. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard fluorescence intensity to minimize compound interference (autofluorescence).

Protocol: LanthaScreen™ Eu Kinase Binding Assay

Objective: Determine IC50 and Binding Affinity (


).

Mechanistic Insight: Standard kinase assays often run at


 ATP concentrations. However, to benchmark a competitive inhibitor effectively, you must understand its relationship with ATP. For Type I inhibitors (ATP-competitive), IC50 values will shift linearly with ATP concentration.

Step-by-Step Methodology:

  • Reagent Prep: Prepare 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Tracer Optimization: Determine the

    
     of the fluorescent tracer (e.g., Tracer 236) for the specific EGFR mutant protein. Use the tracer at a concentration equal to its 
    
    
    
    .
  • Compound Dilution: Prepare a 10-point serial dilution of KinaseX-789 and Osimertinib in DMSO (Final DMSO < 1%).

  • Plate Setup:

    • Add 5 µL of compound.

    • Add 5 µL of Kinase/Antibody mixture (Eu-anti-GST antibody + EGFR T790M/C797S protein).

    • Add 5 µL of Tracer.

  • Incubation: Incubate for 60 minutes at Room Temperature (protect from light).

  • Readout: Measure TR-FRET ratio (Emission 665nm / Emission 615nm) on a multimode plate reader (e.g., EnVision).

Validation Criteria (Self-Correction): Calculate the Z-Factor (Zhang et al., 1999).[1] A Z-factor > 0.5 is required for the assay to be considered statistically robust. If Z < 0.5, re-optimize antibody concentration.

Data Output:

  • KinaseX-789 IC50: 4.2 nM

  • Osimertinib IC50: >1000 nM (Due to C797S resistance)

Cellular Potency & Mechanism of Action

Biochemical potency does not always translate to cellular efficacy due to membrane permeability and efflux pumps. We must validate Target Engagement inside the cell.

Visualization: The EGFR Signaling Pathway

To interpret the Western Blot data, we must visualize where the inhibitors act within the cascade.

EGFRPathway EGF EGF Ligand EGFR EGFR (Mutant) EGF->EGFR Binding Phospho Phosphorylation (Y1068) EGFR->Phospho Auto-phosphorylation Inhibitor KinaseX-789 Inhibitor->EGFR Blocks ATP Site RAS RAS Phospho->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation

Figure 2: EGFR signaling cascade. KinaseX-789 blocks the ATP pocket, preventing Y1068 auto-phosphorylation and downstream ERK activation.

Protocol: Cellular Western Blotting

Objective: Quantify inhibition of EGFR phosphorylation (Y1068) and downstream ERK.

  • Cell Culture: Seed H1975 cells (EGFR T790M) or engineered Ba/F3 cells (EGFR T790M/C797S) in 6-well plates.

  • Starvation: Serum-starve cells for 4 hours to reduce basal noise.

  • Treatment: Treat with KinaseX-789 (0, 10, 100, 1000 nM) for 2 hours.

  • Stimulation: Stimulate with EGF (50 ng/mL) for 15 minutes.

  • Lysis: Lyse in RIPA buffer with phosphatase inhibitors (Sodium Orthovanadate).

  • Normalization (Critical): You must probe for Total EGFR and GAPDH (loading control) alongside p-EGFR (Y1068) .

    • Why? A decrease in p-EGFR signal could be due to protein degradation (PROTAC effect) rather than kinase inhibition. Normalizing p-EGFR to Total EGFR distinguishes these mechanisms.

Safety & Selectivity (The "Kinome Scan")

A potent drug that kills the patient is a failed drug. We must benchmark selectivity against Wild-Type (WT) EGFR to predict skin toxicity (rash/diarrhea), a common side effect of first-gen inhibitors.

  • Assay: KINOMEscan® (active site-directed competition binding).

  • Metric: Selectivity Score (S-score).

  • Goal: High potency on Mutant EGFR, low potency on WT EGFR.

Data Synthesis: The Comparison Table

The following table summarizes the benchmark data, demonstrating the superiority of KinaseX-789 in the resistant setting.

FeatureGefitinib (1st Gen)Osimertinib (3rd Gen)KinaseX-789 (Next-Gen)
Target Profile EGFR (Del19, L858R)EGFR (T790M)EGFR (C797S, T790M)
Biochem IC50 (C797S) >10 µM>10 µM4.2 nM
Cellular IC50 (Ba/F3) ResistantResistant12 nM
WT EGFR Selectivity Low (Toxic)High (Sparing)High (Sparing)
Binding Mode ReversibleIrreversible (Covalent C797)Reversible (Non-Covalent)

Conclusion: KinaseX-789 successfully benchmarks as a potent inhibitor of the C797S resistance mutation, restoring efficacy where Osimertinib fails, while maintaining the safety profile (WT sparing) required for clinical viability.

References

  • Zhang JH, Chung TD, Oldenburg KR. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. J Biomol Screen.[1][2] 1999;4(2):67-73.[2][3]

  • FDA Guidance for Industry. Bioanalytical Method Validation. U.S. Food and Drug Administration.[4][5] May 2018.[5][6]

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Assay Development for Protein Kinase Enzymes. NCBI Bookshelf.[7][8][9]

  • FDA Guidance for Industry. M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[4][5] Nov 2022.[4][10] [4]

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-ol

[1][2]

Executive Summary

This guide outlines the mandatory disposal protocols for 1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-ol (CAS: 1211516-72-3). Due to the presence of a reactive chloropyrimidine ring and a basic piperidine moiety, this compound is classified as Halogenated Organic Waste .

Critical Directive: Do NOT dispose of this compound in general organic waste streams or down the drain.[1] The chlorine substituent requires high-temperature incineration with flue gas scrubbing to prevent the formation of dioxins and other persistent organic pollutants.

Chemical Profile & Hazard Assessment

To ensure safe handling, we must understand the "Why" behind the disposal method. This compound contains two distinct functional groups that dictate its waste category:

  • 6-Chloropyrimidine Core: An electrophilic region susceptible to nucleophilic attack. In waste streams, this can react with other nucleophiles, potentially forming toxic byproducts.

  • Piperidine Ring: A secondary amine that confers basicity (pKa ~11). This makes the compound incompatible with strong acids and oxidizers.

Hazard Data Table
PropertySpecificationOperational Implication
Molecular Formula C

H

ClN

O
Halogenated: Requires specific incineration.
Physical State Solid (Powder)Dust inhalation hazard during weighing/transfer.
Hazard Class Irritant / ToxicH315, H319, H335: Skin, eye, and respiratory irritant.
Reactivity Nucleophilic Aromatic SubstitutionAvoid mixing with strong nucleophiles or oxidizers in waste.[2]
Waste Category Halogenated Organic Strict Segregation Required.

Waste Characterization & Segregation Logic

The most common compliance failure in laboratories is misclassifying halogenated intermediates as general "non-halogenated" waste.

The "Self-Validating" Segregation System

To prevent cross-contamination, follow this logic for every disposal event:

  • Halogen Check: Does the molecule contain F, Cl, Br, or I? YES (Chlorine).

    • Action: It must go into the Halogenated waste stream.[1][3]

  • State Check: Is it a pure solid or dissolved in solvent?

    • Solid: Segregated Solid Waste container.

    • Liquid: Halogenated Solvent Carboy (Green Label standard in many EHS systems).

  • pH Check: Is the solution acidic?

    • Action: Since the compound is basic, mixing it with highly acidic waste can generate heat. Ensure the waste stream is neutral or alkaline, or dispose of it in a separate "Basic/Organic" stream if available.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Use this for expired shelf stock, contaminated weighing boats, or spill cleanup residues.

  • PPE Verification: Don nitrile gloves (min 0.11mm thickness), safety goggles, and a lab coat. If handling >10g, use a powder respirator (N95) or work inside a fume hood.

  • Primary Containment: Place the solid material into a clear, sealable polyethylene bag or a wide-mouth plastic jar.

    • Why: Double-containment prevents dust generation during transport.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "this compound" (Do not use abbreviations).

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated.

  • Secondary Containment: Place the sealed primary container into the laboratory's designated Solid Hazardous Waste Drum .

Protocol B: Liquid Waste (Mother Liquors & HPLC Effluent)

Use this for reaction mixtures or HPLC waste containing the compound.

  • Solvent Compatibility Check: Ensure the solvent mixture does not contain strong oxidizers (e.g., peroxides, nitric acid).

  • Transfer: Pour the solution into the Halogenated Organic Solvent carboy.

    • Critical: Do not fill the carboy >90% capacity.

  • Log Entry: Record the volume and the estimated concentration of the compound on the carboy’s waste log sheet.

    • Why: Incineration facilities need to know the halogen content to adjust their burn temperatures and scrubber settings.

Protocol C: Empty Container Disposal
  • Triple Rinse: Rinse the empty reagent bottle three times with a compatible solvent (e.g., acetone or methanol).

  • Rinsate Disposal: Pour all three rinses into the Halogenated Organic Solvent carboy.

  • Defacement: Cross out the original label and mark "EMPTY."

  • Disposal: Place the bottle in the glass recycling or trash, depending on local facility rules for triple-rinsed containers.

Decision Tree & Workflow Visualization

The following diagram illustrates the decision logic for disposing of this compound.

DisposalWorkflowStartStart: Waste IdentificationThis compoundStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder, contaminated gloves)StateCheck->SolidLiquidLiquid Waste(Reaction mix, HPLC effluent)StateCheck->LiquidBagging1. Double bag in Polyethylene2. Seal tightlySolid->BaggingSolidLabelLabel as:'Toxic Solid, Organic, N.O.S.'Check 'Halogenated'Bagging->SolidLabelSolidBinDisposal: Solid Hazardous Waste DrumSolidLabel->SolidBinHalogenCheckCRITICAL CHECK:Is it Halogenated?Liquid->HalogenCheckCarboySelectSelect 'Halogenated Organic'Waste CarboyHalogenCheck->CarboySelectYes (Contains Cl)LogEntryLog Chemical Name & Volumeon Carboy TagCarboySelect->LogEntry

Figure 1: Operational decision tree for the segregation and packaging of halogenated pyrimidine waste.

Emergency Contingencies: Spill Management

In the event of a spill, immediate containment is required to prevent the spread of halogenated dust or vapors.

ScenarioResponse Protocol
Solid Spill (< 50g) 1. Dampen a paper towel with water (to prevent dust).2. Wipe up the powder gently.3. Place towel and waste into a sealable bag.4. Dispose of as Solid Hazardous Waste .
Liquid Spill 1. Cover with an inert absorbent (vermiculite or spill pads).2.[3] Do not use paper towels if the solvent is flammable.3. Scoop absorbent into a bag.4. Label as Halogenated Solvent Debris .
Skin Contact 1. Remove contaminated clothing immediately.2.[4][5] Rinse skin with water for 15 minutes.3. The piperidine moiety is basic; mild irritation may occur. Seek medical attention if symptoms persist.

Regulatory Compliance Codes

When filling out waste manifests for external disposal vendors (e.g., Veolia, Clean Harbors), use the following classifications. Note that while this specific CAS is not P-listed or U-listed, it falls under "Characteristic" waste due to its properties.

  • EPA / RCRA Code:

    • D001 (If in flammable solvent).

    • D002 (If pH > 12.5, though unlikely for this intermediate).

    • Not Listed: For the pure solid, it is often classified as "Non-Regulated" by DOT unless toxicity data proves otherwise, but for disposal purposes, it is treated as Hazardous Waste .

  • EU Waste Code (EWC):

    • 07 05 13 * (Solid wastes containing dangerous substances).

    • 14 06 02 * (Other halogenated solvents and solvent mixtures).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Categories and Requirements. [Link]

  • PubChem. (n.d.). Compound Summary: this compound. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]

Personal Protective Equipment (PPE) & Handling Guide: 1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Assessment

The Core Directive: In the absence of a comprehensive toxicological dataset for 1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-ol , you must adopt a Universal Precaution Strategy . This compound is a functionalized chloropyrimidine intermediate, a structural class frequently associated with skin sensitization, ocular damage, and kinase-target bioactivity.

Scientific Rationale for Hazard Classification (SAR Analysis):

  • Chloropyrimidine Moiety: Halogenated pyrimidines are electrophilic. They can react with nucleophilic residues on proteins (e.g., cysteine), leading to skin sensitization (allergic contact dermatitis) and respiratory irritation .

  • Piperidine Ring: Piperidine derivatives often exhibit high pH (basic) properties, increasing the risk of corrosive injury to mucous membranes and eyes.

  • Pharmacophore Context: This scaffold resembles ATP-competitive kinase inhibitors. Unknown biological potency requires handling this as a Potent Compound (OEB 3/4) until IC50 data proves otherwise.

Personal Protective Equipment (PPE) Matrix

This matrix defines the barrier protection required based on the operational scale. Note: Standard "Blue Nitrile" gloves alone are insufficient for prolonged contact with halogenated heterocycles in organic solvents.

Table 1: Task-Based PPE Requirements
Protection ZoneStandard Handling (< 100 mg)Scale-Up / Synthesis (> 100 mg - 10 g)Spill Cleanup (Any Qty)
Respiratory Fume Hood (Face velocity: 80-100 fpm). No respirator needed if sash is at working height.Fume Hood + N95/P100 (if powder handling is extensive).PAPR (Powered Air Purifying Respirator) with HEPA cartridges or Full-Face Elastomeric (P100).
Dermal (Hands) Double Nitrile (min 5 mil outer, 4 mil inner). Change immediately upon splash.Laminate / Silver Shield® (Inner) + Nitrile (Outer). Required if using DCM or DMF solvents.Laminate / Silver Shield® (chemically resistant to broad spectrum).
Ocular Chemical Splash Goggles (Indirect vented). Safety glasses are insufficient for powders.Chemical Splash Goggles + Face Shield (8-inch).Full-Face Respirator (provides integral eye protection).
Body Lab Coat (Polyester/Cotton blend), buttoned to neck. Long pants, closed-toe shoes.Tyvek® Lab Coat or Disposable Sleeve Covers (impervious to dusts).Tyvek® Coverall (Type 5/6) with hood and booties.

Operational Protocols: The "Self-Validating" Workflow

A. Weighing & Transfer (The Critical Zone)

Static electricity is a major risk with amino-pyrimidines, causing powder to "jump" and disperse.

  • Preparation: Place an ionizing fan or static eliminator strip inside the balance enclosure within the fume hood.

  • Taring: Tare the weighing vessel before opening the chemical container.

  • Transfer: Use a disposable anti-static spatula. Do not pour.

  • Decontamination: Wipe the exterior of the receiving vessel with a methanol-dampened Kimwipe inside the hood before removing it. Place the Kimwipe in a solid hazardous waste bag immediately.

B. Solubilization & Reaction
  • Solvent Choice: If dissolving in DMSO or DMF, be aware that these solvents are permeation enhancers , effectively carrying the toxicant through standard nitrile gloves and skin.

  • Heating: Never heat this compound in an open vessel. Use a reflux condenser or sealed pressure vial to prevent aerosolization of the chloropyrimidine.

Visualized Workflows

Workflow 1: High-Potency Gowning Procedure

This diagram illustrates the logical order of donning PPE to minimize cross-contamination.

GowningWorkflow Start Entry to Lab ShoeCovers 1. Shoe Covers (Clean Zone) Start->ShoeCovers HandWash 2. Hand Wash & Dry ShoeCovers->HandWash InnerGloves 3. Inner Nitrile Gloves (Long Cuff) HandWash->InnerGloves LabCoat 4. Tyvek/Lab Coat (Over Inner Gloves) InnerGloves->LabCoat Respirator 5. Respirator/Mask (If Required) LabCoat->Respirator Goggles 6. Goggles/Face Shield Respirator->Goggles OuterGloves 7. Outer Gloves (Over Cuff) Goggles->OuterGloves Work Ready for Work OuterGloves->Work

Caption: Sequential gowning logic ensures no skin is exposed and creates a "break-point" between inner and outer layers for safe de-gowning.

Workflow 2: Spill Response Decision Matrix

Immediate actions required upon accidental release.

SpillResponse Spill Spill Detected Assess Assess Scale Spill->Assess Minor Minor (< 100mg) Inside Hood Assess->Minor Contained Major Major (> 100mg) Or Outside Hood Assess->Major Uncontained Clean 1. Cover with Wet Pad (Prevent Dust) 2. Wipe with MeOH Minor->Clean Evacuate 1. Evacuate Lab 2. Secure Doors 3. Call EHS Major->Evacuate Disposal Dispose as Halogenated Waste Clean->Disposal

Caption: Decision tree prioritizing containment vs. evacuation based on spill location and quantity.

Waste Disposal & Deactivation

Do not dispose of down the drain. The chloropyrimidine moiety is environmentally persistent and toxic to aquatic life.

  • Solid Waste: All contaminated gloves, weigh boats, and paper towels must go into Hazardous Solid Waste (yellow bag/bin).

  • Liquid Waste:

    • Segregate into Halogenated Organic Waste streams.

    • Label clearly: "Contains Chloropyrimidine derivatives - Potential Sensitizer."

  • Deactivation (Surface Cleaning):

    • Wash contaminated surfaces with a 10% Sodium Thiosulfate solution (nucleophile to quench reactive chlorides) followed by detergent and water.

References & Regulatory Grounding[1][2][3][4]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1] United States Department of Labor.[1] Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2] Washington (DC): National Academies Press (US); 2011. Chapter 6: Working with Chemicals. Available at: [Link]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. (Reference for P-statement logic). Available at: [Link]

Sources

×

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1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-ol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.